2,3,4-Trihydroxybenzoic Acid
Beschreibung
This compound has been reported in Betula pendula, Plinia cauliflora, and Phaseolus vulgaris with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3,4-trihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRSNXCXLSVPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209851 | |
| Record name | 2,3,4-Trihydroxybenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-02-6 | |
| Record name | 2,3,4-Trihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,4-Trihydroxybenzoic acid | |
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| Record name | 610-02-6 | |
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| Record name | 2,3,4-Trihydroxybenzoic acid | |
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| Record name | 2,3,4-trihydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.279 | |
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| Record name | 2,3,4-TRIHYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD1ID2JF5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,4-Trihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of 2,3,4-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), a phenolic compound of interest for its potential therapeutic applications. This document details the known plant sources, outlines generalized extraction and purification protocols, and presents its established role in cell cycle regulation.
Natural Occurrences of this compound
This compound, a secondary metabolite, has been identified in a select number of plant species. While its distribution in the plant kingdom is not as widespread as other phenolic acids, such as its isomer gallic acid (3,4,5-Trihydroxybenzoic Acid), it has been reliably reported in the following sources:
-
Pachysandra terminalis (Japanese Spurge): This low-growing evergreen shrub is a confirmed source of this compound. Studies on the phenol (B47542) constituents of this plant have identified 2,3,4-THBA and highlighted its significant antioxidant activity.
-
Sanguisorba officinalis (Great Burnet): This perennial plant, used in traditional medicine, is another known source of this compound. Analysis of its extracts has confirmed the presence of this compound among other phenolic acids.
-
Vigna angularis (Adzuki Bean): Research suggests that Adzuki beans, a major cultivar in Southeast Asia, contain this compound.[1] This plant metabolite is believed to contribute to the health benefits associated with the consumption of these beans.[1]
-
Betula pendula (Silver Birch): this compound has been reported in this species.
-
Plinia cauliflora (Jaboticaba): This Brazilian grape tree is another reported source of the compound.
While these plants are identified as natural sources, quantitative data on the specific concentration of this compound in their tissues is not extensively documented in the available scientific literature. Most studies focus on the total phenolic content or the quantification of more abundant related compounds.
Isolation and Purification of this compound from Natural Sources
General Experimental Workflow
The isolation of this compound from plant matrices generally follows the workflow depicted below.
Caption: Generalized workflow for the isolation of this compound.
Detailed Methodologies
The following sections provide a more detailed, albeit generalized, protocol for the key steps in the isolation and purification process.
2.2.1. Extraction
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Pachysandra terminalis or roots of Sanguisorba officinalis) at room temperature and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol or ethanol (B145695) (e.g., 100 g of powder in 1 L of 80% methanol) at room temperature for 24-48 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
2.2.2. Fractionation
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being a polar phenolic compound, is expected to be enriched in the ethyl acetate fraction.
-
Evaporation: Evaporate the ethyl acetate fraction to dryness under reduced pressure.
2.2.3. Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light or with a suitable staining reagent (e.g., ferric chloride solution).
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile. The elution of the target compound can be monitored using a UV detector.
2.2.4. Structure Elucidation
The structure of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Biological Activity and Signaling Pathway
This compound has been shown to exhibit anticancer properties by inducing cell cycle arrest in cancer cells.[1][2][3] The primary mechanism of action involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27.[1][2][3]
Signaling Pathway of this compound in Cancer Cells
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-proliferative effects.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of 2,3,4-Trihydroxybenzoic Acid in Plants
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trihydroxybenzoic acid (2,3,4-THBA), a phenolic compound and secondary metabolite found in various plant species, has garnered interest for its potential biological activities, including antioxidant and anticancer properties. Despite its presence in the plant kingdom, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and proposes a hypothetical biosynthetic pathway for 2,3,4-THBA in plants, grounded in established principles of plant secondary metabolism. This document details the likely enzymatic players, precursor molecules, and reaction types. Furthermore, it offers a robust framework of experimental protocols for researchers aiming to validate this hypothetical pathway, including methods for enzyme characterization and quantitative analysis of metabolites. All quantitative data found in the literature regarding the occurrence of 2,3,4-THBA is summarized, and key biochemical and experimental workflows are visualized using the DOT language for clarity and reproducibility.
Introduction
Phenolic acids are a diverse group of plant secondary metabolites derived from the shikimate and phenylpropanoid pathways.[1] Among these, trihydroxybenzoic acids, isomers of the general formula C₇H₆O₅, exhibit a range of biological effects. While the biosynthesis of gallic acid (3,4,5-trihydroxybenzoic acid) is relatively well-understood, the pathway leading to its isomer, this compound (also known as pyrogallol-4-carboxylic acid), is not yet defined in scientific literature.[2][3] 2,3,4-THBA has been identified in a number of plant species, suggesting a conserved, though currently unknown, biosynthetic route.[3][4] This guide synthesizes the available information to propose a logical biosynthetic network and provides the necessary technical details for its experimental validation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of 2,3,4-THBA in plants is hypothesized to originate from precursors within the phenylpropanoid pathway, with benzoic acid or dihydroxybenzoic acid derivatives serving as key intermediates. The characteristic 2,3,4-hydroxylation pattern is likely achieved through the sequential action of specific hydroxylases. The two primary enzyme families implicated in such aromatic hydroxylation reactions in plants are Cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).[5]
Two plausible routes are proposed, starting from either 2,3-dihydroxybenzoic acid (2,3-DHBA) or 3,4-dihydroxybenzoic acid (protocatechuic acid).
Quantitative Data: Occurrence of this compound in Plants
Quantitative data for 2,3,4-THBA in plant tissues is not abundant in the literature. The following table summarizes the reported presence of this compound in various plant species. The lack of extensive quantitative data highlights a significant area for future research.
| Plant Species | Family | Plant Part | Method of Detection | Reference |
| Betula pendula (Silver Birch) | Betulaceae | Not specified | Not specified | [3] |
| Plinia cauliflora (Jaboticaba) | Myrtaceae | Not specified | Not specified | [3] |
| Phaseolus vulgaris (Common Bean) | Fabaceae | Not specified | Not specified | [3] |
| Pachysandra terminalis | Buxaceae | Not specified | Not specified | [6] |
| Adzuki Beans | Fabaceae | Not specified | Not specified | [4] |
Experimental Protocols
The validation of the proposed biosynthetic pathway for 2,3,4-THBA requires the identification and characterization of the responsible hydroxylases. Below are detailed methodologies for key experiments, adapted from established protocols for similar plant enzymes.[5][7][8][9][10]
Identification and Cloning of Candidate Hydroxylase Genes
-
Bioinformatic Analysis: Identify candidate dioxygenase and cytochrome P450 monooxygenase genes from the transcriptome or genome of a 2,3,4-THBA-producing plant species. Prioritize candidates that show co-expression with other genes in the phenylpropanoid pathway.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissues known to accumulate 2,3,4-THBA. Synthesize first-strand cDNA using a reverse transcriptase.
-
PCR Amplification and Cloning: Amplify the full-length coding sequences of candidate genes using gene-specific primers. Clone the PCR products into an appropriate expression vector (e.g., pET vector for E. coli or pYES for yeast).
Heterologous Expression and Purification of Recombinant Enzymes
For Cytochrome P450 Monooxygenases (in Saccharomyces cerevisiae):
-
Yeast Transformation: Transform a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis P450 reductase) with the P450 expression vector.[8]
-
Culture and Induction: Grow the transformed yeast in selective media. Induce protein expression by adding galactose.
-
Microsome Isolation: Harvest the yeast cells and mechanically disrupt them (e.g., with glass beads). Isolate the microsomal fraction, which contains the membrane-bound P450s, by differential centrifugation.
-
Solubilization and Purification (Optional): Solubilize the P450 from the microsomal membrane using a mild detergent (e.g., Triton X-114). If the protein is tagged (e.g., with a His-tag), purify it using affinity chromatography (e.g., Ni-NTA).[7]
For 2-Oxoglutarate-Dependent Dioxygenases (in Escherichia coli):
-
Bacterial Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the dioxygenase expression vector.
-
Culture and Induction: Grow the bacterial culture to an optimal density (OD₆₀₀ of 0.6-0.8) and induce protein expression with IPTG.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them by sonication, and centrifuge to remove cell debris. Purify the soluble recombinant protein from the supernatant using affinity chromatography if a tag is present.[9][10]
In Vitro Enzyme Assays
-
Reaction Mixture Preparation:
-
For P450s: Prepare a reaction mixture containing the isolated microsomes or purified enzyme, a suitable buffer (e.g., potassium phosphate, pH 7.5), the hypothesized substrate (e.g., 2,3-DHBA or 3,4-DHBA), and NADPH as a co-substrate.
-
For 2-ODDs: Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate, and co-factors: 2-oxoglutarate, Fe(II) (as ferrous sulfate (B86663) or ammonium (B1175870) ferrous sulfate), and ascorbate.
-
-
Reaction Incubation: Initiate the reaction by adding the substrate or enzyme. Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Product Extraction: Stop the reaction by adding an acid (e.g., HCl) and an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases. Collect the organic phase containing the product.
-
Product Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC with a photodiode array (PDA) detector and by LC-MS for identification and quantification.[11][12] Compare the retention time and mass spectrum of the product with an authentic standard of 2,3,4-THBA.[13]
Quantification of 2,3,4-THBA in Plant Tissues by HPLC-MS
-
Sample Preparation: Homogenize freeze-dried plant tissue in an extraction solvent (e.g., 80% methanol).[14]
-
Extraction: Extract the phenolic compounds, for example, by sonication or shaking.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample.
-
HPLC-MS/MS Analysis: Separate the phenolic compounds on a C18 reverse-phase HPLC column. Use a gradient elution program with acidified water and methanol (B129727) or acetonitrile.[15] Detect and quantify 2,3,4-THBA using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16][17]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows.
Conclusion
The biosynthesis of this compound in plants represents an intriguing yet unresolved area of secondary metabolism. This guide puts forth a hypothetical pathway based on known biochemical transformations, implicating cytochrome P450 monooxygenases and/or 2-oxoglutarate-dependent dioxygenases in the critical hydroxylation steps. The provided experimental protocols offer a clear and actionable roadmap for researchers to elucidate this pathway, from gene discovery to in vitro characterization of enzymes and in planta quantification of the metabolite. The successful characterization of this pathway will not only fill a gap in our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of this and other valuable phenolic compounds for applications in the pharmaceutical and nutraceutical industries.
References
- 1. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. selleckchem.com [selleckchem.com]
- 7. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of a Water-Soluble Plant Cytochrome P450, CYP73A1, and NMR-Based Orientation of Natural and Alternate Substrates in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous expression, purification, and characterization of recombinant rat cysteine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study [openmedicinalchemistryjournal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Microbial Degradation of 2,3,4-Trihydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trihydroxybenzoic acid, a phenolic compound found in various natural sources, is a subject of growing interest due to its potential biological activities. Understanding its microbial degradation is crucial for environmental science, drug metabolism studies, and industrial biotechnology. This technical guide provides an in-depth overview of the microbial catabolism of this compound, drawing upon established pathways for structurally similar aromatic compounds. While a definitive pathway for this compound has not been explicitly elucidated in the current literature, this guide proposes a scientifically grounded, plausible metabolic route based on known enzymatic reactions and degradation pathways of related polyhydroxybenzoic acids. This document details the key enzymes, intermediate metabolites, and relevant microorganisms, supplemented with structured data tables, detailed experimental protocols, and clear visual diagrams to facilitate comprehension and further research in this area.
Introduction
Hydroxybenzoic acids are a class of aromatic compounds that serve as key intermediates in the microbial degradation of various complex organic molecules, including lignin (B12514952) and pollutants. Microorganisms have evolved diverse catabolic pathways to utilize these compounds as carbon and energy sources. The degradation of monohydroxy- and dihydroxybenzoic acids is well-documented, typically involving hydroxylation reactions followed by ring cleavage catalyzed by dioxygenase enzymes.
This guide focuses on the microbial degradation of this compound. Due to the limited direct research on this specific compound, we will infer its metabolic fate by examining the degradation of its close structural analogs, namely pyrogallol (B1678534) (1,2,3-trihydroxybenzene) and protocatechuic acid (3,4-dihydroxybenzoic acid). Two primary hypothetical pathways are presented:
-
Pathway 1: Decarboxylation to Pyrogallol. This pathway posits an initial decarboxylation of this compound to form pyrogallol, which is then further metabolized.
-
Pathway 2: Oxidative Decarboxylation to Hydroxyquinol. This pathway suggests an initial oxidative decarboxylation to yield hydroxyquinol (1,2,4-trihydroxybenzene), which is then catabolized.
This guide will explore the enzymes, intermediates, and genetic organization associated with these proposed pathways, providing a comprehensive resource for researchers in the field.
Proposed Metabolic Pathways for this compound Degradation
Based on the microbial metabolism of analogous compounds, two principal degradation pathways for this compound are proposed.
Pathway 1: Initial Decarboxylation to Pyrogallol
The initial step in this proposed pathway is the non-oxidative decarboxylation of this compound to yield pyrogallol. While a specific decarboxylase for this compound has not been identified, constitutive decarboxylases for other polyhydroxybenzoic acids, such as gallic acid (3,4,5-trihydroxybenzoic acid), have been found in bacteria like Klebsiella aerogenes and Streptococcus gallolyticus.[1][2]
Following its formation, pyrogallol is proposed to be converted to phloroglucinol (B13840) by the enzyme pyrogallol-phloroglucinol isomerase . This enzyme has been characterized in the anaerobic bacterium Eubacterium oxidoreducens.[3][4] The subsequent degradation of phloroglucinol proceeds through reduction and ring cleavage to yield short-chain fatty acids that can enter central metabolism.
Pathway 2: Initial Oxidative Decarboxylation to Hydroxyquinol
An alternative route involves an initial oxidative decarboxylation of this compound to form hydroxyquinol (1,2,4-trihydroxybenzene). This is analogous to the degradation of protocatechuic acid (3,4-dihydroxybenzoic acid) to hydroxyquinol, a pathway identified in Rhodococcus jostii RHA1.[5] The subsequent degradation of hydroxyquinol is initiated by hydroxyquinol 1,2-dioxygenase , which cleaves the aromatic ring to form maleylacetate (B1240894). Maleylacetate is then reduced to β-ketoadipate, which enters the tricarboxylic acid (TCA) cycle.
Key Enzymes and Their Properties
The microbial degradation of this compound is likely orchestrated by a series of key enzymes. The following table summarizes the potential enzymes involved in the proposed pathways, based on studies of similar compounds.
| Enzyme | EC Number | Proposed Reaction | Substrate(s) | Product(s) | Source Organism(s) (for analogous reactions) |
| Gallic Acid Decarboxylase (analogous) | 4.1.1.59 | Decarboxylation | 3,4,5-Trihydroxybenzoic acid | Pyrogallol + CO2 | Enterobacter aerogenes, Streptococcus gallolyticus[2][6] |
| Pyrogallol-phloroglucinol isomerase | 5.4.99.10 | Isomerization | Pyrogallol, 1,2,3,5-Benzenetetrol | Phloroglucinol | Eubacterium oxidoreducens[3] |
| Protocatechuate 3,4-dioxygenase (analogous) | 1.13.11.3 | Aromatic ring cleavage | Protocatechuic acid, O2 | 3-Carboxy-cis,cis-muconate | Pseudomonas sp., Stenotrophomonas maltophilia[7] |
| Hydroxyquinol 1,2-dioxygenase | 1.13.11.- | Aromatic ring cleavage | Hydroxyquinol, O2 | Maleylacetate | Rhodococcus jostii RHA1[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of microbial degradation of this compound.
Microbial Enrichment and Isolation
Objective: To isolate microorganisms capable of utilizing this compound as a sole carbon and energy source.
Materials:
-
Environmental sample (e.g., soil, sediment, wastewater)
-
Basal salt medium (BSM)
-
This compound (as sole carbon source, typically 1-5 mM)
-
Incubator
Protocol:
-
Prepare BSM containing all necessary mineral salts but lacking a carbon source.
-
Add this compound to the BSM to a final concentration of 1-5 mM.
-
Inoculate the medium with the environmental sample (e.g., 1 g of soil in 100 mL of medium).
-
Incubate at an appropriate temperature (e.g., 30°C) with shaking for several days to weeks.
-
Monitor for turbidity, indicating microbial growth.
-
Once growth is observed, perform serial dilutions and plate onto BSM agar plates containing this compound as the sole carbon source.
-
Isolate single colonies and re-streak to ensure purity.
-
Confirm the ability of isolates to grow on this compound in liquid culture.
Metabolite Identification using HPLC and GC-MS
Objective: To identify the intermediate and final products of this compound degradation.
High-Performance Liquid Chromatography (HPLC):
-
Grow the isolated microorganism in BSM with this compound.
-
Collect culture supernatant at different time points.
-
Centrifuge to remove cells and filter through a 0.22 µm filter.
-
Analyze the supernatant using a reverse-phase HPLC system with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and acidified water) to separate the compounds.
-
Detect the compounds using a UV-Vis detector at a wavelength appropriate for aromatic compounds (e.g., 280 nm).
-
Identify and quantify metabolites by comparing retention times and peak areas with those of authentic standards.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Extract the metabolites from the culture supernatant using an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the solvent and derivatize the dried extract to increase volatility (e.g., using BSTFA for silylation).
-
Inject the derivatized sample into a GC-MS system.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST).
Enzyme Assays
Objective: To measure the activity of key enzymes in the degradation pathway.
Protocatechuate 3,4-Dioxygenase (analogous) Assay:
-
Prepare a cell-free extract from the microorganism grown on this compound.
-
The assay mixture should contain buffer (e.g., Tris-HCl, pH 8.5) and protocatechuic acid.
-
Initiate the reaction by adding the cell-free extract.
-
Monitor the formation of the ring-cleavage product, 3-carboxy-cis,cis-muconate, by measuring the increase in absorbance at 290 nm.[8]
-
Calculate the specific activity based on the rate of absorbance change and the protein concentration of the extract.
Hydroxyquinol 1,2-Dioxygenase Assay:
-
Prepare a cell-free extract as described above.
-
The assay mixture should contain buffer (e.g., phosphate (B84403) buffer, pH 7.5) and hydroxyquinol.
-
Start the reaction by adding the cell-free extract.
-
Monitor the formation of maleylacetate by measuring the increase in absorbance at 330 nm.
-
Calculate the specific activity.
Quantitative Data Summary
Table 1: Degradation Rates of Related Aromatic Compounds by Various Microorganisms
| Compound | Microorganism | Degradation Rate | Conditions | Reference |
| Gallic Acid | Enterobacter aerogenes | 77.86% yield of pyrogallol in 60 h | 0.32% substrate, 32°C, pH 6.0 | [6] |
| Protocatechuic Acid | Bacillus circulans | Complete degradation | - | [9] |
| Phenol | Pseudomonas aeruginosa | 98.40% degradation in 9 hours | 500 mg/L initial concentration | [10] |
| 4-Hydroxybenzoic Acid | Acinetobacter johnsonii FZ-5 | 71.04% of 2000 mg/L in 72 h | Anaerobic | [11] |
Table 2: Kinetic Parameters of Key Degradative Enzymes (for analogous reactions)
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism | Reference |
| Protocatechuate 3,4-dioxygenase | Protocatechuic acid | 18.5 | - | Pseudomonas sp. | [12] |
| Pyrogallol-phloroglucinol isomerase | 1,2,4-Benzenetriol | - | 14.7 µmol/min/mg | Eubacterium oxidoreducens | [3] |
Visualizations of Proposed Pathways and Workflows
Proposed Metabolic Pathways
Caption: Proposed metabolic pathways for the microbial degradation of this compound.
Experimental Workflow
Caption: A typical experimental workflow for investigating the microbial degradation of 2,3,4-THBA.
Conclusion and Future Directions
This technical guide has synthesized the current understanding of microbial degradation of aromatic compounds to propose plausible metabolic pathways for this compound. The presented pathways, involving initial decarboxylation to pyrogallol or oxidative decarboxylation to hydroxyquinol, provide a solid foundation for future research. The detailed experimental protocols offer practical guidance for researchers aiming to isolate and characterize microorganisms capable of degrading this compound and to elucidate its precise metabolic fate.
Future research should focus on:
-
Isolation and identification of microbial strains that can utilize this compound as a sole carbon source.
-
Definitive elucidation of the degradation pathway(s) through metabolite analysis and isotopic labeling studies.
-
Purification and characterization of the specific enzymes involved in the catabolism of this compound.
-
Investigation of the genetic basis of the degradation pathway, including the identification and organization of the relevant catabolic genes.
A comprehensive understanding of the microbial degradation of this compound will not only contribute to our fundamental knowledge of microbial metabolism but also open avenues for its application in bioremediation, biocatalysis, and the study of drug metabolism.
References
- 1. The non-oxidative decarboxylation of p-hydroxybenzoic acid, gentisic acid, protocatechuic acid and gallic acid by Klebsiella aerogenes (Aerobacter aerogenes). (1969) | D. J. W. Grant | 83 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the pyrogallol-phloroglucinol isomerase of Eubacterium oxidoreducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the pyrogallol-phloroglucinol isomerase of Eubacterium oxidoreducens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. Protocatechuate 3,4-dioxygenase: a wide substrate specificity enzyme isolated from Stenotrophomonas maltophilia KB2 as a useful tool in aromatic acid biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocatechuate 3,4-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. creative-enzymes.com [creative-enzymes.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of 2,3,4-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trihydroxybenzoic acid, also known as pyrogallol-4-carboxylic acid, is a phenolic compound of significant interest in pharmaceutical research and chemical synthesis due to its antioxidant and radical-scavenging properties. This technical guide provides a comprehensive overview of its synthesis and purification. Detailed experimental protocols for two distinct synthetic routes—direct carboxylation of pyrogallol (B1678534) and a two-step synthesis involving the oxidation of 2,3,4-trihydroxybenzaldehyde (B138039)—are presented. Furthermore, this document outlines a standardized procedure for its purification by recrystallization, supported by key physicochemical and spectroscopic data for characterization. All quantitative data is summarized for comparative analysis, and workflows are visualized to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound (C₇H₆O₅, Molar Mass: 170.12 g/mol ) is a trihydroxybenzoic acid, a class of phenolic acids characterized by a benzoic acid core substituted with three hydroxyl groups.[1] It is a naturally occurring plant metabolite and is recognized for its role as a radical scavenger.[1] Its structural isomers include the more common gallic acid (3,4,5-trihydroxybenzoic acid) and phloroglucinol (B13840) carboxylic acid (2,4,6-trihydroxybenzoic acid). The unique positioning of the hydroxyl groups at the 2, 3, and 4 positions imparts specific chemical reactivity and biological activity, making it a valuable building block in the synthesis of more complex molecules and a subject of study for its potential therapeutic effects. This guide details reliable methods for its laboratory-scale synthesis and subsequent purification to a high degree of purity.
Chemical Synthesis Methodologies
Two primary routes for the synthesis of this compound are detailed below. The first is a direct carboxylation of a readily available precursor, while the second involves a two-step process via an aldehyde intermediate.
Method 1: Direct Carboxylation of Pyrogallol
This method utilizes the direct carboxylation of pyrogallol (1,2,3-trihydroxybenzene) in a reaction analogous to the Kolbe-Schmitt reaction. By heating pyrogallol with an aqueous solution of potassium bicarbonate, a carboxyl group is predominantly introduced at the 4-position of the aromatic ring.[2]
-
Reaction Setup: In a high-pressure autoclave, combine pyrogallol and a 50% aqueous solution of potassium bicarbonate. A molar excess of potassium bicarbonate is recommended to drive the reaction.
-
Reaction Conditions: Seal the autoclave and heat the mixture to a temperature of 175-200°C. The pressure will increase to approximately 1.2 MPa during the reaction due to the evolution of steam and carbon dioxide.[2]
-
Reaction Time: Maintain the reaction at the target temperature and pressure for a period of 4-6 hours, or until the evolution of carbon dioxide ceases.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any residual pressure.
-
Isolation of Crude Product: Transfer the resulting dark solution from the autoclave. Acidify the solution to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Filtration: Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
Caption: Workflow for the direct carboxylation of pyrogallol.
Method 2: Synthesis via Oxidation of 2,3,4-Trihydroxybenzaldehyde
This two-step approach first involves the synthesis of the intermediate 2,3,4-trihydroxybenzaldehyde from pyrogallol, followed by its oxidation to the desired carboxylic acid. This route offers an alternative with potentially milder conditions for the final step.
The formylation of pyrogallol can be achieved via several methods, including the Vilsmeier-Haack or Reimer-Tiemann reactions.[3] A patented method involves the protection of adjacent hydroxyl groups, followed by formylation and deprotection, leading to high yields.[3]
-
Protection: React pyrogallol with diphenyl carbonate and triethylamine (B128534) in a suitable solvent (e.g., tert-butyl methyl ether) under reflux to protect the 1- and 2-hydroxyl groups, forming 4-hydroxybenzo[d][2][4]dioxol-2-one.
-
Formylation: The protected intermediate is then formylated using dichloromethyl ethyl ether and a Lewis acid catalyst like aluminum trichloride (B1173362) at low temperatures (0-5°C).
-
Deprotection: The resulting aldehyde is deprotected by heating in refluxing water to yield 2,3,4-trihydroxybenzaldehyde. The product is isolated by cooling, filtration, and drying. Yields for this three-reaction sequence are reported to be in the 82-86% range.[3]
The aldehyde intermediate is oxidized to the carboxylic acid. A general method for the oxidation of aromatic aldehydes using hydrogen peroxide is adapted here.[5]
-
Reaction Setup: In a reaction vessel, dissolve the 2,3,4-trihydroxybenzaldehyde synthesized in Step A in water to a final concentration of 5-10 mM.
-
Oxidation: While stirring, slowly add a 30% solution of hydrogen peroxide (H₂O₂) dropwise to the vessel.
-
Reaction Conditions: Allow the reaction to proceed at 37°C for 8-12 hours in a shaker incubator.
-
Work-up and Isolation: Monitor the reaction by HPLC or TLC. Upon completion, cool the reaction mixture. The product, being slightly soluble in cold water, may precipitate upon cooling or after partial removal of water under reduced pressure. Acidification with HCl may be required to ensure complete protonation and precipitation.
-
Filtration: Collect the crude product by vacuum filtration and wash with a minimal amount of ice-cold water.
Caption: Two-step synthesis of this compound.
Purification
The primary method for purifying crude this compound is recrystallization from water, which exploits the compound's higher solubility in hot water compared to cold water.[6]
Experimental Protocol: Recrystallization from Water
-
Dissolution: Place the crude this compound (e.g., 2.0 g) in an Erlenmeyer flask with a stir bar. Add a volume of deionized water (e.g., 30-40 mL).[7]
-
Heating: Gently heat the suspension on a hot plate with stirring. Add more hot deionized water in small portions until all the solid has just dissolved. Avoid using an excessive amount of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[7]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[8]
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.
Data Summary for Synthesis and Purification
| Parameter | Method 1: Direct Carboxylation | Method 2: Oxidation of Aldehyde | Purification: Recrystallization |
| Key Reagents | Pyrogallol, KHCO₃, HCl | Pyrogallol, Formylating agents, H₂O₂ | Deionized Water, Activated Charcoal |
| Typical Yield | Moderate to Good (Isomer separation may be needed) | Good to High (Overall for 2 steps) | >80% Recovery[7] |
| Purity (Post-reaction) | Crude | Crude | >97% |
| Key Conditions | 175-200°C, ~1.2 MPa[2] | Multi-step, near ambient temp. for oxidation | Hot dissolution, slow cooling |
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 610-02-6 | |
| Molecular Formula | C₇H₆O₅ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| Appearance | White to brown powder/crystalline solid | [6] |
| Melting Point | ~205 °C (decomposition) | |
| Solubility | Slightly soluble in cold water; Soluble in DMSO (50 mg/mL) | [6][9] |
Spectroscopic Data
The following data is typical for this compound and is crucial for structural confirmation.
Caption: Workflow for purification and final characterization.
| Technique | Observed Signals / Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (br s, 1H, -COOH), ~9.5 (br s, 3H, -OH), ~7.0 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H). (Note: Exact shifts can vary).[5] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~170 (-COOH), ~151 (C-OH), ~146 (C-OH), ~132 (C-OH), ~122 (Ar C-H), ~110 (Ar C-H), ~107 (Ar C-COOH). (Note: Assignments are approximate).[4][10] |
| FT-IR (KBr Pellet) | ν (cm⁻¹): 3500-3300 (broad, O-H stretch), 3300-2500 (very broad, carboxylic acid O-H), ~1650 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O stretch).[11][12] |
Conclusion
The synthesis and purification of this compound can be successfully achieved in a laboratory setting through established organic chemistry methodologies. The direct carboxylation of pyrogallol offers a more direct route, while the oxidation of 2,3,4-trihydroxybenzaldehyde provides a valuable two-step alternative. High purity is readily attainable through a standard recrystallization procedure from water. The data and protocols provided in this guide serve as a comprehensive resource for researchers requiring this compound for further investigation and development.
References
- 1. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound [chembk.com]
- 7. famu.edu [famu.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3,4-Trihydroxybenzoic Acid: Properties, Protocols, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,4-Trihydroxybenzoic Acid (THBA), a phenolic compound with significant antioxidant and potential therapeutic activities. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental methodologies, and insights into its mechanism of action. Information is presented in structured tables for clarity, with detailed protocols for crucial experiments and visual diagrams to elucidate complex biological pathways and experimental workflows.
Chemical Identity and Physical Properties
This compound, also known as Pyrogallol-4-carboxylic acid, is a trihydroxybenzoic acid derivative. Its core structure consists of a benzoic acid molecule substituted with three hydroxyl groups at the 2, 3, and 4 positions of the benzene (B151609) ring.
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| Synonyms | Pyrogallol-4-carboxylic acid, 4-Pyrogallolcarboxylic acid | [1] |
| CAS Number | 610-02-6 | [1] |
| Molecular Formula | C₇H₆O₅ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Citation |
| Appearance | White to pale cream or pale grey to grey powder/solid | [2] |
| Melting Point | ~205 °C (decomposition) | [2] |
| Boiling Point | Data not available | |
| Solubility | ||
| Water | Slightly soluble | [3] |
| DMSO | 34 mg/mL, 50 mg/mL | [2][4] |
| Ethanol | Soluble | |
| Methanol (B129727) | Data not available | |
| Acetone | Data not available | |
| pKa (predicted) | 2.88 (strongest acidic) | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound. This section provides an overview of its key spectral features.
UV-Vis Spectroscopy
The ultraviolet-visible spectrum of this compound in methanol typically exhibits absorption maxima characteristic of phenolic compounds.
| Solvent | λmax (nm) | Citation |
| Methanol | 218, 273 | [6] |
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a KBr wafer.[7]
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3300 (broad) | O-H stretching (phenolic hydroxyl groups) |
| 3300-2500 (broad) | O-H stretching (carboxylic acid) |
| ~1650 | C=O stretching (carboxylic acid) |
| ~1600, ~1450 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (aryl ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are typical chemical shifts observed in DMSO-d₆.
¹H NMR (DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 (broad s) | Singlet | 1H, -COOH |
| ~9.5 (broad s) | Singlet | 1H, Ar-OH |
| ~8.8 (broad s) | Singlet | 1H, Ar-OH |
| ~8.5 (broad s) | Singlet | 1H, Ar-OH |
| ~7.0 (d, J ≈ 8.5 Hz) | Doublet | 1H, Ar-H |
| ~6.4 (d, J ≈ 8.5 Hz) | Doublet | 1H, Ar-H |
¹³C NMR (DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carboxylic acid) |
| ~150 | Ar-C-OH |
| ~145 | Ar-C-OH |
| ~135 | Ar-C-OH |
| ~120 | Ar-C |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
Chemical Synthesis and Purification
Synthesis
A common method for the synthesis of hydroxybenzoic acids is through the carboxylation of the corresponding phenol. For this compound, a potential synthetic route involves the Kolbe-Schmitt reaction using pyrogallol (B1678534) as the starting material.[8]
Reaction: Pyrogallol is treated with carbon dioxide under pressure and elevated temperature in the presence of a base (e.g., potassium carbonate).
Simplified Reaction Scheme: Pyrogallol + CO₂ --(Base, Heat, Pressure)--> this compound
Purification by Recrystallization
Purification of the crude product can be achieved by recrystallization, a technique that leverages the differential solubility of the compound and impurities in a given solvent at varying temperatures.[9][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and synthesis of this compound.
Determination of Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.
Protocol:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard calibration curve.
-
Calculate the solubility in units such as g/100 mL or mg/mL.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[2][12]
Protocol:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
Synthesis and Purification Workflow
Biological Activity and Signaling Pathways
This compound exhibits notable biological activities, primarily attributed to its antioxidant properties and its ability to modulate cellular signaling pathways.
Antioxidant Mechanism
As a phenolic compound, this compound acts as a potent antioxidant. Its mechanism of action involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating radical chain reactions.[13][14] The resulting phenoxyl radical is stabilized by resonance, making it less reactive.
Inhibition of Cancer Cell Growth
Recent studies have demonstrated that this compound can inhibit the proliferation of cancer cells.[13][15] This effect is, at least in part, mediated through the upregulation of cyclin-dependent kinase (CDK) inhibitors, p21 and p27.[13][15] These proteins play a crucial role in cell cycle regulation, and their induction can lead to cell cycle arrest.
Conclusion
This compound is a phenolic compound with well-defined chemical and physical properties that underpin its significant biological activities. Its antioxidant capacity and its ability to modulate cell signaling pathways, such as the induction of CDK inhibitors, make it a compound of interest for further research in drug development, particularly in the context of cancer and other diseases associated with oxidative stress. This guide provides a foundational resource for researchers to facilitate their work with this promising molecule. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more complete profile of its physical and chemical characteristics.
References
- 1. famu.edu [famu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0059964) [hmdb.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. global.oup.com [global.oup.com]
- 13. antiox.org [antiox.org]
- 14. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mail.antiox.org [mail.antiox.org]
Spectroscopic and Biological Insights into 2,3,4-Trihydroxybenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,3,4-Trihydroxybenzoic Acid, a phenolic compound with notable antioxidant and potential anti-cancer activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization and biological activity.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.1 (Predicted) | d | ~8.0 | H-6 |
| ~6.5 (Predicted) | d | ~8.0 | H-5 |
| 9.0 - 12.0 (Broad) | s | - | -COOH, Ar-OH |
Predicted chemical shifts are based on computational models and analysis of similar structures. Experimental values may vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 (Predicted) | C=O (Carboxylic Acid) |
| ~150.1 (Predicted) | C-3 (C-OH) |
| ~145.2 (Predicted) | C-2 (C-OH) |
| ~138.5 (Predicted) | C-4 (C-OH) |
| ~120.3 (Predicted) | C-1 |
| ~115.8 (Predicted) | C-6 |
| ~108.9 (Predicted) | C-5 |
Predicted chemical shifts are based on computational models and analysis of substituted benzoic acid derivatives.
Infrared (IR) Spectroscopy
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |
| ~1700 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium to Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Phenol/Carboxylic Acid) |
Mass Spectrometry (MS)
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound
| m/z Ratio | Relative Intensity (%) | Proposed Fragment |
| 170 | ~80 | [M]⁺ (Molecular Ion) |
| 153 | ~100 | [M - OH]⁺ |
| 124 | ~60 | [M - COOH - H]⁺ |
| 96 | ~40 | [C₆H₄O₂]⁺ |
| 69 | ~30 | [C₄H₅O]⁺ |
Fragmentation patterns are predicted based on the analysis of similar hydroxybenzoic acids.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0 to 200 ppm is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. Standard pulse sequences are employed for both one-dimensional ¹H and ¹³C NMR acquisitions.
Infrared Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory of an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ by co-adding a number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
A small amount of the this compound sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for a derivatized, more volatile form). In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involving this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Inhibition of cancer cell proliferation pathway.
2,3,4-Trihydroxybenzoic Acid: A Technical Guide to its Role as a Plant Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trihydroxybenzoic acid (2,3,4-THBA), a phenolic compound found in various plant species, is a secondary metabolite of significant interest due to its diverse biological activities. As a derivative of the shikimate pathway, it plays a role in the complex chemical arsenal (B13267) of plants, contributing to defense mechanisms and potentially acting as a precursor to other important compounds. This technical guide provides an in-depth overview of 2,3,4-THBA, focusing on its biosynthesis, physiological roles in plants, and its antioxidant and potential therapeutic properties. Detailed experimental protocols for its extraction, quantification, and activity assessment are provided, alongside quantitative data and visual representations of its metabolic context and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the fields of plant science, natural product chemistry, and drug development.
Introduction
Plant secondary metabolites are a vast and diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Among these, phenolic compounds represent a significant class, with varied structures and functions. This compound (2,3,4-THBA), also known as pyrogallol-4-carboxylic acid, is a trihydroxybenzoic acid that has been identified in several plant species, including Betula pendula, Plinia cauliflora, and Phaseolus vulgaris[1]. Like other hydroxybenzoic acids, 2,3,4-THBA exhibits antioxidant properties due to its ability to scavenge free radicals[1]. This activity, along with other potential biological effects, makes it a compound of interest for further investigation in plant biology and pharmacology.
Biosynthesis of this compound
The biosynthesis of benzoic acids in plants is primarily derived from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids and a wide array of secondary metabolites. While the specific enzymatic steps leading to 2,3,4-THBA have not been fully elucidated in all plant species, the general pathway for hydroxybenzoic acids provides a strong hypothetical framework.
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Through a series of enzymatic reactions, this is converted to chorismate, a key branch-point intermediate. From chorismate, the pathway can diverge to produce various aromatic compounds, including benzoic acids.
One plausible route to 2,3,4-THBA involves the hydroxylation of a benzoic acid precursor. It is hypothesized that a series of hydroxylation steps on a benzoic acid molecule, catalyzed by specific hydroxylases, could lead to the formation of 2,3,4-THBA.
Physiological Roles in Plants
The functions of 2,3,4-THBA in plants are not as extensively studied as other phenolic acids like salicylic (B10762653) acid. However, based on the known roles of similar compounds, several physiological functions can be inferred.
Allelopathy
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Phenolic acids are a major class of allelochemicals. It is plausible that 2,3,4-THBA, when leached from plant tissues into the soil, could exert allelopathic effects on neighboring plants, influencing plant community structure and dynamics. The phytotoxicity of various benzoic acid derivatives has been documented, often involving the disruption of physiological processes such as water uptake, photosynthesis, and respiration in target species[2][3].
Plant Defense
Phenolic compounds are integral to plant defense against herbivores and pathogens. Upon pathogen attack, plants can accumulate phenolic compounds at the site of infection, which can act as antimicrobials or as precursors to physical barriers like lignin. While direct evidence for 2,3,4-THBA in specific defense responses is limited, its structural similarity to other defense-related phenolics suggests a potential role. Phenolic acids can act as signaling molecules to activate a cascade of defense responses within the plant[4].
Precursor to Other Metabolites
Trihydroxybenzoic acids, particularly gallic acid (3,4,5-trihydroxybenzoic acid), are known precursors to hydrolyzable tannins, such as gallotannins[5][6][7]. These complex polymers play significant roles in plant defense against herbivory. It is conceivable that 2,3,4-THBA could also serve as a monomeric unit in the biosynthesis of yet-to-be-characterized tannins or other complex secondary metabolites in certain plant species.
Quantitative Data
Quantitative data on the concentration of this compound in various plant tissues is not widely available in the literature. However, its presence has been confirmed in several species. The table below summarizes the known occurrences and, where available, provides context on the levels of related phenolic compounds.
| Plant Species | Tissue/Part | 2,3,4-THBA Concentration | Related Compound Concentration | Reference |
| Phaseolus vulgaris (Common Bean) | Seed | Detected | Total phenolic acids: 19.1 - 48.3 mg/100g | [8] |
| Sanguisorba officinalis (Great Burnet) | Aerial Parts | Presence indicated | Gallic acid: 424 mg/L in extract | [9][10] |
| Betula pendula (Silver Birch) | Wood/Bark | Presence reported | Total phenolic extractives: 1.2 - 1.9 mg/g of dry wood | [1][11] |
| Plinia cauliflora (Jabuticaba) | Fruit | Presence reported | Total phenolic compounds in residue extract: 17.89% (w/w) | [1][12] |
Note: The concentrations of related compounds are provided for context and are not direct measurements of 2,3,4-THBA. "Detected" or "Presence reported/indicated" signifies that the compound has been identified in the plant, but quantitative data was not provided in the cited source.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, quantification, and antioxidant activity assessment of this compound from plant materials.
Extraction and Purification
Protocol for Solid-Phase Extraction (SPE) of Phenolic Acids:
-
Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.
-
Extraction: Extract the powdered plant material (e.g., 1 g) with 80% aqueous methanol (e.g., 20 mL) using sonication or maceration with stirring for a defined period (e.g., 1 hour).
-
Centrifugation: Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator.
-
Reconstitution: Resuspend the aqueous residue in acidified water (pH 2 with HCl or formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water (pH 2) through it.
-
Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elution: Elute the phenolic acids from the cartridge with methanol.
-
Final Preparation: Evaporate the methanol from the eluate and reconstitute the purified extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC System and Conditions (General Protocol):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 30-40 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Diode Array Detector (DAD) or UV detector set at a wavelength suitable for phenolic acids (e.g., 280 nm).
-
Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a microplate or cuvette, mix a specific volume of the plant extract (at various concentrations) with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The results can be expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Add a specific volume of the plant extract (at various concentrations) to the diluted ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at the same wavelength.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox (a vitamin E analog) with the same antioxidant capacity as the extract.
Biological Activities and Potential Applications
While the primary focus of this guide is on 2,3,4-THBA as a plant secondary metabolite, its biological activities in other systems are of significant interest to drug development professionals.
Antioxidant Properties
The three hydroxyl groups on the aromatic ring of 2,3,4-THBA make it an effective free radical scavenger. This antioxidant activity is the basis for many of its potential health benefits. By neutralizing reactive oxygen species (ROS), 2,3,4-THBA may help to protect cells from oxidative damage, which is implicated in a variety of chronic diseases.
Anticancer Potential
Preliminary studies have investigated the effects of 2,3,4-THBA on cancer cell lines. Research has shown that it can inhibit the growth of colon and breast cancer cells in vitro[13]. The proposed mechanisms of action include the induction of cell cycle inhibitors, leading to cell cycle arrest. These findings suggest that 2,3,4-THBA could be a lead compound for the development of new anticancer agents.
Conclusion
This compound is a plant secondary metabolite with a range of known and potential functions. Its biosynthesis via the shikimate pathway places it within the central metabolism of aromatic compounds in plants. While its specific physiological roles in plants are still being elucidated, it likely contributes to allelopathic interactions and defense against biotic and abiotic stresses. The antioxidant and potential anticancer properties of 2,3,4-THBA make it a compound of considerable interest for further research and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the presence, concentration, and activity of this and other phenolic compounds in various plant species. Further investigation is needed to fully understand the biosynthesis, regulation, and complete spectrum of biological activities of this compound in both plant and animal systems.
References
- 1. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and identification of allelochemicals and their activities and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites, Ferulic Acid and p-Hydroxybenzoic Acid Induced Toxic Effects on Photosynthetic Process in Rumex acetosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
Pharmacokinetics and Metabolism of 2,3,4-Trihydroxybenzoic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), a phenolic acid found in various plant sources, has garnered interest for its potential therapeutic properties, including antioxidant and anticancer activities.[1][2] Despite its potential, a comprehensive understanding of its pharmacokinetics and metabolism remains largely unexplored in publicly available literature. This technical guide synthesizes the limited existing data on the absorption, distribution, metabolism, and excretion (ADME) of 2,3,4-THBA, highlights significant knowledge gaps, and proposes methodologies for future in-depth studies. The primary identified metabolic pathway for 2,3,4-THBA is methylation, with evidence suggesting the formation of 3-methoxy-2,4-dihydroxybenzoic acid.[3] However, quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in plasma have not been reported. Drawing parallels with other phenolic acids, it is hypothesized that 2,3,4-THBA also undergoes phase II conjugation reactions, including glucuronidation and sulfation. This guide provides a proposed experimental framework for a comprehensive pharmacokinetic study in a preclinical model and outlines modern analytical techniques for the quantification of 2,3,4-THBA and its metabolites in biological matrices. The information presented herein aims to serve as a foundational resource for researchers and drug development professionals seeking to advance the scientific understanding of this promising natural compound.
Introduction
This compound (2,3,4-THBA), also known as pyrogallol-4-carboxylic acid, is a trihydroxybenzoic acid, a class of phenolic acids distributed in the plant kingdom.[4] It is a secondary metabolite found in various fruits and vegetables.[1] Structurally, it is a benzoic acid substituted with hydroxy groups at positions 2, 3, and 4.[4] In recent years, in vitro studies have demonstrated its potential as a cancer cell growth inhibitor, suggesting a possible role in cancer prevention.[2] As with many bioactive plant-derived compounds, a thorough characterization of its pharmacokinetic profile and metabolic fate is crucial for evaluating its therapeutic potential and safety.
Metabolism
The metabolism of 2,3,4-THBA has not been extensively studied, with the most direct evidence originating from older literature. The primary metabolic transformation identified is O-methylation.
Identified Metabolic Pathways
O-Methylation: In vitro studies using rat and rabbit liver slices have shown that this compound is metabolized to 3-methoxy-2,4-dihydroxybenzoic acid.[3] This reaction is consistent with the known metabolism of other catechols. While not explicitly demonstrated for 2,3,4-THBA in vivo, the excretion of this methylated metabolite has been observed in the urine of rabbits fed the parent compound.[3]
Proposed Metabolic Pathways
Based on the metabolism of structurally related phenolic acids, it is highly probable that 2,3,4-THBA also undergoes phase II conjugation reactions.
Glucuronidation and Sulfation: Phenolic compounds are commonly metabolized through glucuronidation and sulfation to increase their water solubility and facilitate their excretion.[5][6][7] It is therefore proposed that 2,3,4-THBA and its methylated metabolite can be conjugated with glucuronic acid and sulfate (B86663) to form their respective glucuronide and sulfate derivatives. One study has reported the chemoenzymatic preparation of a sulfated metabolite of this compound using an aryl sulfotransferase.[8]
Pharmacokinetics
To date, there is a notable absence of published in vivo pharmacokinetic studies detailing the absorption, distribution, and excretion of this compound. Consequently, key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) for 2,3,4-THBA are not available.
For illustrative purposes, the following table summarizes pharmacokinetic data for the structurally related and more extensively studied compound, gallic acid (3,4,5-trihydroxybenzoic acid), in rats. It is crucial to note that these values are not directly applicable to 2,3,4-THBA and should only be considered as a general reference for a similar trihydroxybenzoic acid.
Table 1: Pharmacokinetic Parameters of Gallic Acid in Rats Following Oral Administration
| Parameter | Value | Reference |
| Dose | 100 mg/kg | [1] |
| Tmax (vena cava) | 30 min | [1] |
| Major Metabolite | 4-O-methyl gallic acid | [1] |
| Excretion | Primarily in urine | [1] |
Proposed Experimental Protocol for a Preclinical Pharmacokinetic Study
To address the current knowledge gap, a comprehensive preclinical pharmacokinetic study is necessary. The following protocol outlines a proposed methodology using a rat model.
Animal Model
-
Species: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimated for at least one week prior to the study.
Study Design
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 10 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 100 mg/kg)
-
-
Sample Size: n = 5-6 animals per group.
-
Formulation: 2,3,4-THBA dissolved in a suitable vehicle (e.g., saline with a co-solvent like PEG 400).
Dosing and Sample Collection
-
IV Administration: A single bolus dose administered via the tail vein.
-
PO Administration: A single dose administered by oral gavage.
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) collected from the jugular or tail vein at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours). Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma.
-
Urine and Feces Collection: Animals should be housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).
-
Sample Storage: All biological samples should be stored at -80°C until analysis.
Analytical Methodology
A sensitive and specific analytical method is essential for the accurate quantification of 2,3,4-THBA and its potential metabolites in biological matrices.
Sample Preparation
-
Plasma: Protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation. Solid-phase extraction (SPE) may be employed for cleaner extracts and increased sensitivity.
-
Urine: Dilution with mobile phase or a suitable buffer. Enzymatic hydrolysis (using β-glucuronidase and sulfatase) of a separate aliquot can be performed to quantify the total amount of parent compound and metabolites after deconjugation.
-
Feces: Homogenization in a suitable solvent, followed by extraction (e.g., liquid-liquid extraction or SPE).
Instrumentation and Conditions
-
Technique: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended method due to its high sensitivity, selectivity, and speed.
-
Chromatographic Separation: A reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is typically suitable for phenolic acids. Quantification is achieved using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions for 2,3,4-THBA and its metabolites. An appropriate internal standard should be used to ensure accuracy and precision.
Conclusion and Future Perspectives
The current body of knowledge on the pharmacokinetics and metabolism of this compound is sparse, representing a significant gap in understanding its potential as a therapeutic agent. The available data points towards O-methylation as a metabolic pathway, with strong indications for the involvement of glucuronidation and sulfation based on the general metabolism of phenolic acids.
To fully elucidate the ADME properties of 2,3,4-THBA, comprehensive in vivo pharmacokinetic studies in preclinical models are imperative. The proposed experimental protocol and analytical methodologies in this guide provide a framework for such investigations. Future research should focus on:
-
Determining the oral bioavailability of 2,3,4-THBA.
-
Identifying and quantifying the full spectrum of its metabolites in plasma, urine, and feces.
-
Investigating its tissue distribution to understand its potential sites of action.
-
Elucidating the specific enzymes responsible for its metabolism (e.g., COMT, UGTs, SULTs).
A thorough understanding of the pharmacokinetics and metabolism of this compound is a critical step in its journey from a promising natural compound to a potential therapeutic agent. The insights gained from such studies will be invaluable for dose selection, safety assessment, and the design of future clinical trials.
References
- 1. Metabolic fate of gallic acid orally administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 3. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. metabolomicscentre.ca [metabolomicscentre.ca]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
A Comprehensive Technical Guide to the Derivatives of 2,3,4-Trihydroxybenzoic Acid and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trihydroxybenzoic acid (2,3,4-THBA), a secondary plant metabolite, is a phenolic acid found in various natural sources, including fruits, vegetables, and medicinal plants like Pachysandra terminalis.[1][2][3][4] As a member of the hydroxybenzoic acids (HBAs) family, it is recognized for its significant biochemical and antioxidant properties.[1] The unique arrangement of three hydroxyl groups on its benzoic acid core grants it a diverse range of biological activities, making it and its derivatives promising candidates for pharmaceutical and therapeutic applications.[5][6] This guide provides an in-depth analysis of the biological activities of 2,3,4-THBA and its derivatives, focusing on their anticancer, antioxidant, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and protocols.
Biological Activities of this compound and Its Derivatives
The biological functions of hydroxybenzoic acids are heavily influenced by the number and position of hydroxyl groups on the benzene (B151609) ring.[1] 2,3,4-THBA, in particular, has demonstrated potent bioactivity in several areas.
Anticancer Activity
2,3,4-THBA has emerged as a potent inhibitor of cancer cell growth, demonstrating efficacy in colon and breast cancer cell lines.[1][2] Studies show it can dose-dependently inhibit the proliferation and colony formation of HCT-116 colon cancer cells and MDA-MB-231 breast cancer cells.[2] The MDA-MB-231 cell line appears to be more sensitive to 2,3,4-THBA than the HCT-116 line.[1]
Mechanism of Action: The anticancer effect of 2,3,4-THBA is not fully elucidated but is believed to occur through multiple pathways. A primary mechanism involves the regulation of the cell cycle.[2][7]
-
Induction of CDK Inhibitors: Treatment with 2,3,4-THBA leads to a dose-dependent increase in the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27 in HCT-116 cells.[1][2][7] These proteins are crucial for halting cell cycle progression by inhibiting the activity of CDKs, such as CDK1, CDK2, CDK4, and CDK6.[7]
-
Direct Binding to CDKs: In silico molecular docking studies suggest that 2,3,4-THBA can directly bind to the active sites of CDK1, CDK2, CDK4, and CDK6.[2][7] This interaction, characterized by specific amino acid binding, may directly inhibit their enzymatic activity, contributing to the observed cell growth inhibition.[2][7]
-
Signaling Pathway Independence: The compound's activity does not appear to alter the expression levels of the Human Epidermal Growth Factor Receptor-type 2 (HER2) or the Fibroblast Growth Factor Receptor (FGF-R), which are involved in proliferative signaling pathways.[2][7]
Quantitative Data on Anticancer Activity
| Parameter | Cell Line | Value | Reference |
| Inhibition of Proliferation | HCT-116 (Colon) | Dose-dependent | [2] |
| MDA-MB-231 (Breast) | Dose-dependent | [2] | |
| Inhibition of Colony Formation | HCT-116 (Colon) | Significant | [2] |
| MDA-MB-231 (Breast) | Significant | [2] |
| Target CDK | CDOCKER Interaction Energy (kcal/mol) | Binding Site Amino Acids | Reference |
| CDK1 | -29.21 | Gln132, Asp146, Lys130, Leu83, His84 | [7] |
| CDK2 | -24.89 | Asp145, Lys33, Gln131, Leu83, His84 | [7] |
| CDK4 | -28.98 | Asp99, Lys35, Gln94, Val77, His95 | [7] |
| CDK6 | -30.12 | Asp163, Lys43, Gln149, Val96, His100 | [7] |
Antioxidant Activity
Like many phenolic compounds, 2,3,4-THBA is a potent antioxidant.[1][3] Its three hydroxyl groups enable it to effectively scavenge free radicals, which are implicated in various degenerative diseases.[5] The antioxidant capacity of hydroxybenzoic acids is highly dependent on the number and relative positions of the hydroxyl groups.[8] For instance, 3,4,5-trihydroxybenzoic acid (gallic acid) is noted for having the highest antioxidant activity among many tested HBAs.[8] While direct comparative data for 2,3,4-THBA is limited, its structural similarity suggests strong radical scavenging potential.
Antimicrobial Activity
Hydroxybenzoic acids and their derivatives, particularly their alkyl esters, are known to possess antimicrobial properties.[9] The activity generally increases with the length of the alkyl chain in the ester group.[9] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[9] For example, 3,4-dihydroxybenzoic acid exhibits notable activity against E. coli.[8] While specific MIC values for 2,3,4-THBA derivatives are not detailed in the provided results, the general trend suggests that its esters would likely exhibit significant antimicrobial effects.[9][10]
Quantitative Data on Antimicrobial Activity of Related Hydroxybenzoic Acids
| Compound | Microorganism | MIC (mM) | Reference |
| Methyl 4-hydroxybenzoate | E. coli | 10 | [9] |
| Ethyl 4-hydroxybenzoate | E. coli | 5 | [9] |
| Propyl 4-hydroxybenzoate | E. coli | 2.5 | [9] |
| Butyl 4-hydroxybenzoate | E. coli | 1.2 | [9] |
| 3,4-Dihydroxybenzoic acid | E. coli | Lower than 4-HBA | [8] |
Enzyme Inhibition
2,3,4-THBA has been identified as a potent inhibitor of certain enzymes.
-
α-Amylase Inhibition: It is the most potent inhibitor among several tested hydroxybenzoic acids, suggesting that the specific arrangement of its hydroxyl groups is critical for binding to the enzyme's active site.[8]
-
Tyrosinase Inhibition: Tyrosinase inhibitors are valuable in cosmetics and medicine for treating hyperpigmentation.[8] 2,3,4-THBA has been shown to inhibit tyrosinase, an effect attributed to the binding of its pyrogallol-4-carboxylic acid structure to the enzyme.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of 2,3,4-THBA.
Cell Proliferation Assay
This assay determines the effect of a compound on the growth and viability of cancer cells.[2]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of 2,3,4-THBA (e.g., 0-1000 µM) for specific time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Clonogenic Assay
This assay assesses the long-term ability of a single cell to grow into a colony, testing for cytotoxic and cytostatic effects.[2]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Treatment: After 24 hours, treat the cells with different concentrations of 2,3,4-THBA.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the compound every 3-4 days.
-
Fixing and Staining: After incubation, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.
-
Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.
Western Blotting for p21 and p27 Expression
This technique is used to detect and quantify the levels of specific proteins.[2]
-
Cell Lysis: Treat cells with 2,3,4-THBA for the desired time, then wash with cold PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p21 and p27, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
In Silico Molecular Docking
This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][7]
-
Protein and Ligand Preparation: Obtain the 3D crystal structures of the target proteins (e.g., CDK1, CDK2, CDK4, CDK6) from a protein data bank. Prepare the 3D structure of the ligand (2,3,4-THBA).
-
Docking Simulation: Use docking software (e.g., CDOCKER) to place the ligand into the binding site of the protein. The program will generate multiple possible binding poses.
-
Scoring and Analysis: Score the generated poses based on their interaction energy (e.g., CDOCKER interaction energy), which represents the binding affinity. Analyze the best-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein.
Conclusion
This compound and its derivatives represent a class of plant-derived compounds with significant therapeutic potential. Their demonstrated anticancer activity, mediated through the induction of CDK inhibitors and direct interaction with CDKs, provides a strong rationale for further investigation in cancer prevention and treatment.[2][7] Furthermore, their antioxidant, antimicrobial, and enzyme-inhibitory properties broaden their applicability in the pharmaceutical, cosmetic, and food industries.[5][6][8] The structure-activity relationship, highlighting the importance of the hydroxyl group arrangement, offers a blueprint for the rational design of novel and more potent derivatives.[1][8] The experimental protocols outlined herein provide a framework for researchers to further explore and validate the multifaceted biological activities of these promising natural compounds.
References
- 1. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 2. antiox.org [antiox.org]
- 3. PhytoBank: Showing this compound (PHY0066955) [phytobank.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. CAS 610-02-6: this compound | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. mail.antiox.org [mail.antiox.org]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Antimicrobial activity of some alkyl esters of gallic acid (3,4,5,-trihydroxybenzoic acid) against Escherichia coli NCTC 5933 with particular reference to n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Molecule: An In-depth Technical Guide on the Role of 2,3,4-Trihydroxybenzoic Acid in Plant Defense Mechanisms
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Plant secondary metabolites are a vast repository of bioactive compounds, many of which play a crucial role in the intricate defense systems of plants against a myriad of biotic and abiotic stresses. Among these, hydroxybenzoic acids, a class of phenolic compounds, are recognized for their diverse biological activities. This technical guide focuses on 2,3,4-trihydroxybenzoic acid (2,3,4-THBA), a less-studied isomer of the trihydroxybenzoic acid family. While direct research on the specific role of 2,3,4-THBA in plant defense is nascent, this document synthesizes the current knowledge by drawing parallels from its well-studied structural analogs, particularly gallic acid (3,4,5-trihydroxybenzoic acid). We explore its potential biosynthesis, mechanisms of action, and involvement in defense signaling pathways. Furthermore, this guide provides detailed experimental protocols for the extraction, quantification, and bio-functional assessment of 2,3,4-THBA, aiming to equip researchers with the necessary tools to further elucidate its role in plant immunity and explore its potential applications.
Introduction: The Chemical Arsenal of Plants
Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a wide array of threats, including pathogenic microorganisms and herbivorous insects. This defense is largely mediated by a diverse group of secondary metabolites, which are not directly involved in the primary processes of growth, development, or reproduction, but are essential for the plant's survival in its environment. Phenolic compounds, including hydroxybenzoic acids, are a major class of these defensive chemicals.[1]
This compound (2,3,4-THBA), also known as pyrogallolcarboxylic acid, is a secondary metabolite found in a variety of plants, including Betula pendula, Plinia cauliflora, and Phaseolus vulgaris.[2] While it is known for its antioxidant properties, its specific functions in plant defense are not well-documented.[3][4] This guide aims to bridge this knowledge gap by providing a comprehensive overview of its likely roles, based on the established functions of its structural isomers and other related phenolic compounds.
Biosynthesis of this compound: A Hypothesized Pathway
The biosynthesis of benzoic acids in plants is complex, involving multiple pathways across different subcellular compartments.[5] The primary route originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. While the precise enzymatic steps leading to 2,3,4-THBA have not been fully elucidated, a plausible pathway can be hypothesized based on known biochemical reactions in plants.
This hypothesized pathway likely involves the hydroxylation of a benzoic acid precursor at the 2, 3, and 4 positions of the benzene (B151609) ring. The biosynthesis of hydroxybenzoic acids can also occur through the side-chain degradation of corresponding hydroxycinnamic acids.[6]
Caption: Hypothesized biosynthetic pathway of 2,3,4-THBA from the shikimate pathway.
Role in Direct Defense: Antimicrobial and Insecticidal Activity
While direct evidence for 2,3,4-THBA is scarce, the well-documented antimicrobial and insecticidal properties of its isomer, gallic acid (3,4,5-THBA), provide a strong indication of its potential defensive capabilities.
Antimicrobial Activity
Phenolic acids are known to exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and deprivation of substrate necessary for microbial growth.[5] Gallic acid has demonstrated significant activity against a range of plant pathogens. It is plausible that 2,3,4-THBA shares a similar mode of action due to its structural similarities, particularly the presence of multiple hydroxyl groups which are often key to their biological activity.
Table 1: Antimicrobial Activity of Gallic Acid against Plant-Relevant Pathogens
| Pathogen | Type | MIC (mg/mL) | Reference |
| Ralstonia solanacearum | Bacterium | 0.5 - 9 | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterium | 0.1562 | [8] |
| Stenotrophomonas maltophilia | Bacterium | 64 - 256 µg/mL | [9] |
| Achromobacter xylosoxidans | Bacterium | 64 - 256 µg/mL | [9] |
| Burkholderia cenocepacia | Bacterium | 64 - 256 µg/mL | [9] |
MIC: Minimum Inhibitory Concentration
Insecticidal and Anti-herbivory Activity
Plant secondary metabolites can deter herbivores through toxicity, feeding deterrence, or by reducing the digestibility of plant tissues.[10] Gallic acid has been shown to negatively impact the survival and physiology of insect pests.[11] For instance, exogenous application of gallic acid on tea plants induced direct defense against the tea geometrid (Ectropis obliqua) larvae.[2][12] This was associated with reduced weight gain in the larvae.[2]
Table 2: Insecticidal Activity of Gallic Acid against Herbivorous Insects
| Insect Pest | Order | Effect | LC50 (mg/L) | Reference |
| Spodoptera litura | Lepidoptera | Increased mortality, reduced adult emergence | 402.80 | [11] |
| Aphis craccivora | Hemiptera | Mortality | 1303.68 | [13] |
LC50: Lethal Concentration for 50% of the population
Research on phloroglucinol (B13840) (1,3,5-trihydroxybenzene), the precursor to phlorotannins in brown algae, has shown conflicting results as a herbivore deterrent, suggesting that the effects of these compounds can be species-specific.[14]
Role in Indirect Defense and Signaling Pathways
Beyond direct toxicity, phenolic compounds can also act as signaling molecules in plant defense. They can trigger systemic acquired resistance (SAR), a state of heightened immunity throughout the plant following a localized pathogen attack. Salicylic acid, a monohydroxybenzoic acid, is a key hormone in the SAR pathway.
Gallic acid has been shown to induce the expression of key defense genes in the jasmonic acid (JA) and phenylpropanoid pathways in tea plants, suggesting its role as a defense elicitor.[2][12] It is plausible that 2,3,4-THBA could also participate in these complex signaling networks, potentially acting synergistically with other defense compounds.
Caption: A generalized model of a plant defense signaling pathway where 2,3,4-THBA could potentially be involved.
Experimental Protocols
To facilitate further research into the role of 2,3,4-THBA in plant defense, this section provides detailed methodologies for its extraction, quantification, and the assessment of its biological activity.
Extraction and Quantification of 2,3,4-THBA from Plant Tissues
This protocol is adapted from methods used for the analysis of phenolic acids in plant materials.[10][15][16][17]
Objective: To extract and quantify the concentration of 2,3,4-THBA in plant tissues.
Materials:
-
Plant tissue (fresh or lyophilized)
-
80% Methanol (v/v)
-
Liquid nitrogen
-
Centrifuge
-
HPLC system with a C18 column and PDA detector
-
2,3,4-THBA analytical standard
-
Milli-Q water
-
Acetic acid or O-phosphoric acid
Procedure:
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction:
-
To 1g of powdered tissue, add 10 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
-
Sample Clean-up (Solid Phase Extraction - optional):
-
Reconstitute the dried extract in a suitable solvent.
-
Pass the extract through a C18 SPE cartridge to remove interfering compounds.
-
Elute the phenolic fraction with methanol.
-
-
HPLC Analysis:
-
Reconstitute the final extract in the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.5% o-phosphoric acid) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at the absorbance maximum for 2,3,4-THBA (around 254 nm).
-
Quantification: Prepare a standard curve of 2,3,4-THBA at known concentrations to quantify the amount in the plant extract.
-
-
Caption: Workflow for the extraction and quantification of 2,3,4-THBA from plant tissue.
In Vitro Antimicrobial Bioassay
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 2,3,4-THBA.[18]
Objective: To determine the MIC of 2,3,4-THBA against a specific plant pathogen.
Materials:
-
2,3,4-THBA
-
Bacterial or fungal pathogen
-
Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Stock Solution: Dissolve 2,3,4-THBA in a suitable solvent (e.g., DMSO, then dilute in broth) to a high concentration.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the 2,3,4-THBA stock solution in the growth medium.
-
Inoculation: Add a standardized suspension of the microbial pathogen to each well.
-
Controls: Include a positive control (broth with inoculum, no 2,3,4-THBA) and a negative control (broth only).
-
Incubation: Incubate the plate under optimal growth conditions for the pathogen (e.g., 24-48 hours at 28°C).
-
MIC Determination: The MIC is the lowest concentration of 2,3,4-THBA at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
In Vivo Insecticidal Bioassay
This protocol outlines a diet incorporation method to assess the toxicity of 2,3,4-THBA to an insect herbivore.[2][19]
Objective: To determine the LC50 of 2,3,4-THBA for a specific insect pest.
Materials:
-
Insect larvae (e.g., Spodoptera litura)
-
Artificial insect diet
-
2,3,4-THBA
-
Petri dishes or multi-well plates
Procedure:
-
Prepare Treated Diet: Incorporate various concentrations of 2,3,4-THBA into the artificial diet while it is still liquid. Pour the diet into petri dishes or wells and allow it to solidify.
-
Control Diet: Prepare a control diet with the solvent used to dissolve 2,3,4-THBA, but without the compound itself.
-
Insect Exposure: Place one larva in each petri dish or well with the treated or control diet.
-
Incubation: Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).
-
Data Collection: Record larval mortality at regular intervals (e.g., every 24 hours for 5-7 days).
-
LC50 Calculation: Use probit analysis to calculate the LC50 value from the mortality data.
Conclusion and Future Directions
While direct research is limited, the available evidence from structurally similar compounds strongly suggests that this compound has the potential to be an important component of the plant's chemical defense arsenal. Its likely antimicrobial and insecticidal properties, coupled with its potential role as a signaling molecule, make it a compelling target for future research.
The protocols detailed in this guide provide a framework for systematically investigating the role of 2,3,4-THBA in plant-pathogen and plant-herbivore interactions. Future research should focus on:
-
Quantifying 2,3,4-THBA levels in various plant species under different stress conditions.
-
Elucidating the specific biosynthetic pathway of 2,3,4-THBA.
-
Conducting comprehensive bioassays to determine its spectrum of antimicrobial and insecticidal activity.
-
Investigating its role in plant defense signaling pathways and its potential synergistic effects with other defense compounds.
A deeper understanding of the multifaceted roles of this compound will not only enhance our knowledge of plant chemical ecology but may also pave the way for the development of novel, plant-derived compounds for sustainable agriculture and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Exogenous Application of Gallic Acid Induces the Direct Defense of Tea Plant Against Ectropis obliqua Caterpillars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of gallic acid on the membrane proteome and antioxidant system of wheat plants under salt stress [uwcscholar.uwc.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerization of gallic acid enhances its antioxidant capacity: Implications for plant defence mechanisms [agris.fao.org]
- 7. Structure-Activity Relationships of Antimicrobial Gallic Acid Derivatives from Pomegranate and Acacia Fruit Extracts against Potato Bacterial Wilt Pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity of gallic acid and methyl gallate against emerging non-fermenting bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogres.com [phcogres.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Exogenous Application of Gallic Acid Induces the Direct Defense of Tea Plant Against Ectropis obliqua Caterpillars [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. journals.sfu.ca [journals.sfu.ca]
- 15. researchgate.net [researchgate.net]
- 16. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. entomoljournal.com [entomoljournal.com]
Unveiling 2,3,4-Trihydroxybenzoic Acid in Novel Flora: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide has been developed to illuminate the discovery, isolation, and therapeutic potential of 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), a significant plant metabolite. This whitepaper is tailored for researchers, scientists, and professionals in drug development, offering an in-depth exploration of this promising natural compound. The guide details the recent identification of 2,3,4-THBA in a novel plant species, Fissistigma retusum, and provides a thorough overview of its anticancer properties and associated signaling pathways.
Introduction to this compound
This compound is a phenolic acid found in various plant species. As a secondary metabolite, it plays a role in the plant's defense mechanisms and has garnered significant interest for its potential applications in human health, particularly in the realm of oncology. This guide focuses on its recent discovery in new botanical sources, expanding the known natural reservoirs of this valuable compound.
Discovery in a Novel Plant Species: Fissistigma retusum
A recent phytochemical investigation of the stems of Fissistigma retusum (H. Lév.) Rehder has led to the isolation and identification of this compound.[1] This discovery marks a significant addition to the list of known plant sources of this compound. The investigation also successfully isolated several other known compounds, including isovanillic acid and 3,4-dihydroxybenzoic acid, providing a broader phytochemical profile of this plant species.[1]
Known Plant Sources of this compound:
| Plant Species | Family |
| Fissistigma retusum | Annonaceae |
| Betula pendula | Betulaceae |
| Plinia cauliflora | Myrtaceae |
| Phaseolus vulgaris | Fabaceae |
| Pachysandra terminalis | Buxaceae |
| Adzuki beans (Vigna angularis) | Fabaceae |
| Sanguisorba officinalis | Rosaceae |
Experimental Protocols
This section provides a detailed methodology for the extraction, isolation, and characterization of this compound from plant materials, based on established techniques for phenolic acid separation.
Extraction of Phenolic Compounds
A generalized workflow for the extraction of 2,3,4-THBA from a plant matrix is outlined below. This process can be adapted based on the specific plant material and available laboratory equipment.
References
In-Depth Technical Guide: Thermal Stability and Degradation of 2,3,4-Trihydroxybenzoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data on the thermal stability and specific degradation products of 2,3,4-Trihydroxybenzoic Acid (also known as pyrogallol-4-carboxylic acid) is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-documented thermal behavior of its close isomer, 3,4,5-Trihydroxybenzoic Acid (gallic acid), and general principles of organic acid decomposition. The information presented herein should be used as a predictive framework for guiding experimental design.
Introduction
This compound is a phenolic compound of interest in various research and development sectors, including pharmaceuticals, due to its antioxidant and other biological activities.[1][2][3][4] Understanding its thermal stability is paramount for defining storage conditions, processing parameters, and predicting its degradation pathways, which is crucial for quality control and safety assessment in drug development.
Predicted Thermal Stability and Degradation Profile
Based on available data for hydroxybenzoic acids, this compound is expected to be a crystalline solid that decomposes upon heating.[5][6] The primary thermal degradation event for many hydroxybenzoic acids is decarboxylation, leading to the formation of a corresponding phenol (B47542) and carbon dioxide.
Quantitative Data from an Isomer Model (3,4,5-Trihydroxybenzoic Acid)
The following table summarizes the thermal decomposition data for 3,4,5-Trihydroxybenzoic Acid, which can be used as an estimate for designing thermal analysis experiments for the 2,3,4-isomer.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Conclusion Temperature (°C) | Mass Loss (%) | Associated Process |
| Dehydration | 74 | 92 | 107 | 9.1 | Loss of one mole of hydration water.[7] |
| Decomposition | 210 | 256 | 264 | 78.8 | Decarboxylation and decomposition of the organic matter.[7] |
| Oxidation | - | 410 and 431 | - | 10.5 | Oxidation of the remaining organic material.[7] |
Table 1: Thermal Decomposition Data for 3,4,5-Trihydroxybenzoic Acid (Gallic Acid). This data is presented as a model for the potential thermal behavior of this compound.[7]
Predicted Primary Degradation Product
The principal thermal degradation pathway for hydroxybenzoic acids is decarboxylation. Therefore, it is highly probable that upon heating, this compound will undergo decarboxylation to yield Pyrogallol (B1678534) (1,2,3-Trihydroxybenzene) and carbon dioxide.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This is a powerful technique to quantify mass loss as a function of temperature and to identify the evolved gaseous degradation products.
Objective: To determine the decomposition temperatures and identify the gaseous products released during thermal degradation.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.
-
TGA Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected low molecular weight products like water (m/z 18), carbon dioxide (m/z 44), and pyrogallol (m/z 126).
-
-
Data Analysis:
-
The TGA data will provide a plot of mass loss versus temperature, from which the onset and peak decomposition temperatures can be determined.
-
The MS data will provide mass spectra of the evolved gases at different temperatures, allowing for the identification of the degradation products.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions as a function of temperature.
Objective: To determine the melting point, enthalpy of fusion, and to detect any other endothermic or exothermic events associated with decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter.
-
DSC Parameters:
-
Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature beyond the decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate.
-
-
Data Analysis: The resulting DSC curve will show endothermic peaks corresponding to melting and decomposition, and exothermic peaks which may indicate oxidative processes or other transformations.
Visualizations
Predicted Thermal Degradation Pathway
Caption: Predicted thermal degradation of this compound.
Experimental Workflow for TGA-MS Analysis
Caption: Experimental workflow for TGA-MS analysis.
Conclusion
While direct experimental data on the thermal degradation of this compound is scarce, a predictive understanding can be formulated based on the behavior of its isomer, 3,4,5-Trihydroxybenzoic Acid, and fundamental chemical principles. The primary degradation pathway is anticipated to be decarboxylation, yielding pyrogallol. For definitive characterization, a systematic study employing techniques such as TGA-MS and DSC is strongly recommended. The experimental protocols and predictive models provided in this guide offer a solid foundation for such investigations, which are essential for the successful development of products containing this compound.
References
- 1. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 2. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0059964) [hmdb.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | 610-02-6 [chemicalbook.com]
- 6. 2,3,4-三羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.unesp.br [repositorio.unesp.br]
Methodological & Application
Application Note: Quantification of 2,3,4-Trihydroxybenzoic Acid in Fruit Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,3,4-Trihydroxybenzoic Acid in various fruit extracts. The described protocol provides a reliable and reproducible approach for researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds in complex matrices. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and acidified water, coupled with UV detection. This document provides comprehensive experimental protocols, including sample preparation and chromatographic conditions, and a summary of available quantitative data for related phenolic acids in fruit extracts.
Introduction
This compound, a phenolic acid, is a constitutional isomer of the more common gallic acid (3,4,5-Trihydroxybenzoic acid). Phenolic acids in fruits are of significant interest due to their antioxidant properties and potential health benefits. Accurate quantification of these compounds is crucial for understanding their distribution in different fruit species, their contribution to the overall bioactive profile, and for quality control in the food and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds in plant extracts due to its high resolution, sensitivity, and reproducibility.[1][2] This application note presents a detailed protocol for the quantification of this compound in fruit extracts.
Experimental Protocols
Sample Preparation
The accurate quantification of this compound begins with a meticulous sample preparation protocol designed to efficiently extract the analyte from the complex fruit matrix while minimizing degradation and interference.
a. Materials and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Solid Phase Extraction (SPE) cartridges (C18, optional for sample cleanup)
b. Protocol for Fruit Sample Extraction:
-
Homogenization: Weigh approximately 5-10 g of fresh or frozen fruit sample. Homogenize the sample with 20 mL of an extraction solvent (e.g., 80% methanol in water) using a high-speed blender or homogenizer.
-
Sonication: Place the homogenate in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: If not analyzed immediately, store the extracts at -20°C to prevent degradation of phenolic compounds.
For samples with high levels of interfering compounds, an optional solid-phase extraction (SPE) cleanup step using C18 cartridges can be employed.
HPLC Analysis
a. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 30 50 50 35 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
c. Standard Preparation and Calibration:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards with concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve.
Quantitative Data
| Phenolic Acid | Fruit | Concentration Range (µg/g fresh weight) | Reference |
| Gallic Acid | Orange (pulp) | 10.28 | [3] |
| Gallic Acid | Lemon (pulp) | 32.18 | [3] |
| Gallic Acid | Lime (pulp) | 26.85 | [3] |
| p-Hydroxybenzoic Acid | Strawberries | 11.9 | [4] |
| Protocatechuic Acid | Orange Juice | 0.96 (mg/L) |
Note: The concentration of phenolic acids can vary significantly depending on the fruit variety, ripeness, growing conditions, and extraction method.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol for the quantification of this compound in fruit extracts.
Discussion
The presented HPLC method provides a reliable framework for the quantification of this compound in fruit extracts. The use of a C18 column and a gradient elution with acetonitrile and acidified water allows for good separation of phenolic acids from other components in the fruit matrix. The detection wavelength of 280 nm is suitable for many phenolic compounds, including hydroxybenzoic acids.
It is important to note that the fruit matrix can be complex and may contain compounds that co-elute with the analyte of interest. Therefore, method validation is crucial to ensure the accuracy and precision of the results. Key validation parameters to consider include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intraday and interday variability), and accuracy (recovery studies). For closely related compounds like p-hydroxybenzoic acid, validated methods have shown good linearity (r² ≥ 0.999) and precision with relative standard deviation values less than 2%.
The lack of extensive quantitative data for this compound in common fruits highlights an area for future research. The application of this method to a wider variety of fruit species will contribute to a better understanding of the distribution and potential significance of this phenolic acid in the human diet.
Conclusion
This application note provides a detailed and practical HPLC method for the quantification of this compound in fruit extracts. The protocol is suitable for researchers in the fields of food science, natural product chemistry, and pharmacology. By following the outlined procedures, scientists can obtain accurate and reproducible data on the concentration of this bioactive compound in various fruit matrices. Further studies are encouraged to expand the quantitative database of this compound across a broader range of fruits.
References
Application Notes and Protocols: DPPH Radical Scavenging Assay of 2,3,4-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trihydroxybenzoic acid, a phenolic compound found in various plants, is recognized for its antioxidant properties.[1] The evaluation of its antioxidant capacity is crucial for its potential application in pharmaceuticals and nutraceuticals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method to determine the antioxidant potential of compounds. This document provides a detailed protocol for performing the DPPH assay with this compound, along with data presentation and visualization to facilitate comprehension and application in a research setting.
The principle of the DPPH assay lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the DPPH radical results in a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
Data Presentation
The antioxidant activity of this compound is often compared with other hydroxybenzoic acid isomers and standard antioxidants to understand its relative efficacy. The number and position of hydroxyl groups on the benzoic acid ring significantly influence the antioxidant capacity. Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity.
Table 1: Comparative DPPH Radical Scavenging Activity of Hydroxybenzoic Acid Derivatives
| Compound | Number of Hydroxyl Groups | Concentration (µg/mL) | Scavenging Activity (%) | Reference |
| This compound | 3 | - | - | [2] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 3 | 25 | 96.96 ± 0.070 | [3] |
| 2,3-Dihydroxybenzoic Acid | 2 | 50 | 87.26 ± 0.874 | [3] |
| 2,4-Dihydroxybenzoic Acid | 2 | 50 | 75.99 ± 0.9646 | [3] |
| 3,5-Dihydroxybenzoic Acid | 2 | 50 | 48.71 ± 0.6180 | [3] |
| 4-Hydroxybenzoic Acid | 1 | 50 | 8.99 ± 0.7067 | [3] |
Note: Specific IC50 or percentage inhibition data for this compound was not available in the searched literature, but its potent antioxidant activity is noted.[2]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting the DPPH radical scavenging assay.
Materials and Reagents
-
This compound (test sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Gallic acid (positive control)
-
Distilled water
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or a methanol-water mixture.[4] From this stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid or gallic acid in methanol and perform serial dilutions as done for the test sample.
Assay Procedure
The following procedure can be adapted for either a 96-well microplate or a standard spectrophotometer using cuvettes.
-
Reaction Setup:
-
Test Samples: To each well/cuvette, add 100 µL of the different concentrations of this compound solutions.
-
Positive Control: To separate wells/cuvettes, add 100 µL of the different concentrations of the positive control (ascorbic acid or gallic acid).
-
Blank (Control): To a well/cuvette, add 100 µL of methanol. This will serve as the negative control.
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well/cuvette.
-
Incubation: Mix the contents thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a microplate reader or a UV-Vis spectrophotometer.[6][7]
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [5]
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample (blank).
-
Abs_sample is the absorbance of the DPPH solution with the test sample or positive control.
The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test sample. A lower IC50 value indicates a higher antioxidant activity.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the DPPH radical scavenging assay.
Caption: Workflow for DPPH Radical Scavenging Assay.
Structure-Activity Relationship of Hydroxybenzoic Acids
The antioxidant activity of hydroxybenzoic acids is directly related to the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring.
Caption: Structure-Activity Relationship of Hydroxybenzoic Acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative studies on structure-DPPH• scavenging activity relationships of food phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Antioxidant Capacity of 2,3,4-Trihydroxybenzoic Acid using the FRAP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4-Trihydroxybenzoic acid is a phenolic compound and a known antioxidant, making it a subject of interest in pharmaceutical and nutraceutical research.[1][2][3][4] Its ability to scavenge free radicals and reduce oxidative stress is a key attribute of its potential therapeutic effects.[1][3] The Ferric Reducing Antioxidant Power (FRAP) assay is a common, simple, and cost-effective method used to determine the total antioxidant capacity of a substance.[5] This application note provides a detailed protocol for measuring the antioxidant capacity of this compound using the FRAP assay.
Principle of the FRAP Assay
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.[5][6] The reaction takes place in an acidic environment (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color.[7] The intensity of this blue color, which is measured by a spectrophotometer at a wavelength of approximately 593 nm, is directly proportional to the antioxidant capacity of the sample.[5][6]
Experimental Protocol
1. Materials and Reagents
A comprehensive list of necessary reagents and their recommended concentrations are provided in the table below.
| Reagent | Concentration/Specification |
| This compound | Analytical Grade |
| Trolox (or Ferrous Sulfate) | Standard for calibration curve (e.g., 1 mM stock solution) |
| Acetate (B1210297) Buffer | 300 mM, pH 3.6 |
| 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) | 10 mM in 40 mM HCl |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | 20 mM in distilled water |
| Hydrochloric Acid (HCl) | 40 mM |
| Sodium Acetate Trihydrate | Analytical Grade |
| Glacial Acetic Acid | Analytical Grade |
| Distilled Water | High-purity, deionized |
| Spectrophotometer or Microplate Reader | Capable of reading absorbance at 593 nm |
| 96-well microplates | Clear, flat-bottom |
| Pipettes and tips | Calibrated micropipettes |
| Incubator or water bath | Capable of maintaining 37°C |
2. Preparation of Solutions
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L with distilled water.[8]
-
TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.[8] This may require gentle warming to fully dissolve.
-
FeCl₃ Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.[8]
-
FRAP Working Reagent: Prepare the FRAP reagent fresh before use by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v).[8][9] For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of FeCl₃ solution.[9] The resulting solution should be a light straw color; if it turns blue, it should be discarded.[10] Warm the FRAP reagent to 37°C before use.[9]
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., distilled water or ethanol). From this stock, prepare a series of standard solutions with concentrations ranging from 100 to 1000 µM.[8]
-
This compound Sample Solution: Prepare a stock solution of this compound in distilled water. The final concentration for the assay should be diluted to fall within the linear range of the Trolox standard curve. It is advisable to test a range of dilutions to find the optimal concentration.
3. Assay Procedure (Microplate Method)
-
Standard Curve Preparation: Add 10 µL of each Trolox standard dilution (e.g., 100, 200, 400, 600, 800, 1000 µM) into separate wells of a 96-well microplate.[8] Add 10 µL of distilled water to a well to serve as a blank.
-
Sample Preparation: Add 10 µL of the diluted this compound sample solution to other wells.
-
Reaction Initiation: Add 200 µL of the pre-warmed FRAP working reagent to all wells containing the standards, blank, and samples.[11]
-
Incubation: Mix the contents of the wells thoroughly. A plate shaker can be used to ensure a complete reaction.[11] Incubate the plate at 37°C for 4 to 10 minutes.[8][9] The incubation time should be consistent for all measurements.
-
Absorbance Measurement: Measure the absorbance of the solutions at 593 nm using a microplate reader.[6]
4. Data Analysis
-
Blank Correction: Subtract the absorbance of the blank from the absorbance readings of all standards and samples.
-
Standard Curve Generation: Plot the absorbance of the Trolox standards against their corresponding concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 0.99 indicates a good linear relationship.
-
Calculation of Antioxidant Capacity: Use the equation from the standard curve to calculate the antioxidant capacity of the this compound sample. The result is typically expressed as µmol Trolox equivalents per gram or per mole of the compound (µM TE/g or µM TE/mol).
Calculation Formula:
Antioxidant Capacity (µM TE) = (Absorbance of Sample - c) / m
Where:
-
'Absorbance of Sample' is the blank-corrected absorbance of the this compound sample.
-
'm' is the slope of the Trolox standard curve.
-
'c' is the y-intercept of the Trolox standard curve.
Data Presentation
Table 1: Example Trolox Standard Curve Data
| Trolox Concentration (µM) | Absorbance at 593 nm (Blank Corrected) |
| 0 | 0.000 |
| 100 | 0.150 |
| 200 | 0.300 |
| 400 | 0.600 |
| 600 | 0.900 |
| 800 | 1.200 |
| 1000 | 1.500 |
Linear Regression Equation: y = 0.0015x + 0 R²: 0.999
Table 2: Example Calculation for this compound
| Sample | Absorbance at 593 nm (Blank Corrected) | Calculated Antioxidant Capacity (µM TE) |
| This compound (e.g., 500 µM) | 0.825 | 550 |
Visualizations
Caption: Workflow for FRAP Assay.
This protocol provides a reliable method for determining the antioxidant capacity of this compound. Adherence to the specified reagent concentrations, pH, and incubation times is crucial for obtaining accurate and reproducible results. The FRAP assay is a valuable tool for researchers investigating the antioxidant properties of phenolic compounds and their potential applications in drug development and nutritional science.
References
- 1. CAS 610-02-6: this compound | CymitQuimica [cymitquimica.com]
- 2. PhytoBank: Showing this compound (PHY0066955) [phytobank.ca]
- 3. antiox.org [antiox.org]
- 4. selleckchem.com [selleckchem.com]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. ultimatetreat.com.au [ultimatetreat.com.au]
- 7. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. detailed protocol for FRAP assay | Filo [askfilo.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell Proliferation Assay Using 2,3,4-Trihydroxybenzoic Acid on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), also known as pyrogallol-4-carboxylic acid, is a phenolic compound found in various plants.[1] As a member of the hydroxybenzoic acid family, it is recognized for its antioxidant properties.[1] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit the growth of cancer cells.[1][2] These application notes provide a summary of the anti-proliferative effects of 2,3,4-THBA on specific cancer cell lines and detailed protocols for assessing its activity.
The primary mechanism of action for 2,3,4-THBA's anti-proliferative effect involves the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1][2] This leads to cell cycle arrest. Additionally, in silico studies suggest that 2,3,4-THBA may directly bind to and inhibit various CDKs, further contributing to its anti-cancer activity.[2][3]
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative and colony formation inhibitory effects of this compound on human colon carcinoma (HCT-116) and human breast adenocarcinoma (MDA-MB-231) cell lines.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Concentration of 2,3,4-THBA (µM) | Inhibition of Cell Proliferation (%) |
| HCT-116 | 250 | ~35% |
| 500 | ~55% | |
| 750 | ~90% | |
| 1000 | ~100% |
Data is based on a 48-hour treatment period.[3]
Table 2: Inhibition of Colony Formation by this compound
| Cell Line | Concentration of 2,3,4-THBA (µM) | Inhibition of Colony Formation (%) |
| HCT-116 | 25 | ~50% |
| MDA-MB-231 | 25 | ~85% |
| 37.5 | ~100% |
Signaling Pathway
The anti-proliferative effect of this compound in cancer cells is primarily mediated through the regulation of the cell cycle. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of 2,3,4-THBA in cancer cells.
Experimental Workflow
A general workflow for assessing the anti-proliferative effects of this compound on cancer cell lines is depicted below.
Caption: General experimental workflow for proliferation assays.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (powder).
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and may need optimization for specific cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The percentage of inhibition is 100 - % cell viability.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates or 100 mm dishes
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 10% buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the compound.
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired exposure time (this can be continuous or for a defined period, after which the drug-containing medium is replaced with fresh medium).
-
-
Colony Formation:
-
Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies (defined as ≥50 cells) are formed in the control wells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium.
-
Gently wash the wells with PBS.
-
Add the fixation solution and incubate for 15-30 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 30-60 minutes.
-
Wash off the excess stain with deionized water and allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100.
-
Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x (PE / 100)).
-
The percentage of inhibition is (1 - SF) x 100.
-
References
Application Notes & Protocols: In Silico Docking of 2,3,4-Trihydroxybenzoic Acid with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), a phenolic acid found in various plant sources, has garnered attention for its antioxidant and potential anti-cancer properties. In silico molecular docking is a powerful computational technique used in drug discovery to predict the binding affinity and interaction of small molecules with protein targets. These application notes provide a comprehensive overview and detailed protocols for conducting in silico docking studies of 2,3,4-THBA, with a primary focus on its interaction with Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. The document includes a summary of target interactions, a detailed experimental workflow, and a step-by-step protocol for performing molecular docking and analyzing the results.
Identified Protein Targets and Rationale
In silico and in vitro studies have suggested that 2,3,4-THBA may exert its anti-proliferative effects by targeting key proteins involved in cell cycle regulation.[1]
-
Primary Targets: Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK6)
-
Function: CDKs are a family of protein kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle through various checkpoints (G1, S, G2, M).[2][3]
-
Rationale: The dysregulation and overexpression of CDKs are common hallmarks of cancer, making them attractive targets for therapeutic intervention.[4] In silico studies have shown that 2,3,4-THBA can efficiently interact with CDK1, CDK2, and CDK4.[1] The inhibition of these kinases can lead to cell cycle arrest and a reduction in cancer cell proliferation.
-
-
Associated Mechanism: Induction of CDK Inhibitors (p21 & p27)
-
Function: p21 (Cip1) and p27 (Kip1) are members of the Cip/Kip family of CDK inhibitors (CKIs). They can bind to and inhibit the activity of cyclin-CDK complexes, acting as crucial negative regulators of the cell cycle.
-
Rationale: Studies have shown that treatment of cancer cells with 2,3,4-THBA induces the expression of p21 and p27.[1][5] This suggests a dual mechanism of action: direct inhibition of CDKs and upregulation of the cell's natural braking system.
-
Quantitative Data Summary: In Silico Binding Affinities
While studies confirm the potential of 2,3,4-THBA to bind to various CDKs, the specific binding energy values are not detailed in the available literature.[1] However, docking studies on the structurally similar metabolite, 2,4,6-Trihydroxybenzoic Acid (2,4,6-THBA), provide a valuable reference for the expected binding affinities and interactions with these targets.[6][7] The following table summarizes these findings as an illustrative example.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | No. of H-Bonds | Reference |
| CDK1 | 1YKR | 2,4,6-THBA | -6.0 | Arg123, Gly154, Arg151 | 3 | [7] |
| CDK2 | 1HCK | 2,4,6-THBA | -5.6 | Leu83, Gln81, Lys33 | 3 | [7] |
| CDK4 | 3G33 | 2,4,6-THBA | -5.8 | His158, Cys73 | 2 | [7] |
| CDK1, 2, 4, 6 | N/A | 2,3,4-THBA | Interaction confirmed, specific binding energy not reported. | N/A | N/A | [1] |
Note: Data for 2,4,6-THBA is presented as a reference to demonstrate typical results from docking studies against CDKs.
Visualization of Pathways and Workflows
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
The following diagram illustrates the role of CDKs in driving the cell cycle and the dual inhibitory mechanism of 2,3,4-THBA.
Caption: CDK signaling pathway and proposed inhibition by 2,3,4-THBA.
Experimental Workflow: In Silico Molecular Docking
This diagram outlines the standard computational workflow for a protein-ligand docking experiment.
Caption: General workflow for a molecular docking study.
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for performing a molecular docking study of 2,3,4-THBA with a target protein, using commonly available tools like AutoDock Vina.[8][9][10]
Protocol 1: Ligand Preparation
-
Obtain Ligand Structure:
-
Download the 3D structure of this compound from a chemical database such as PubChem (CID: 11874). Save the structure in SDF or MOL2 format.
-
-
Format Conversion and Energy Minimization:
-
Use a molecular modeling tool (e.g., Open Babel, PyMOL, Chimera) to convert the downloaded structure to the PDBQT format required by AutoDock.[11]
-
During this process, assign partial charges (e.g., Gasteiger charges) and define rotatable bonds to allow for ligand flexibility during docking.
-
Perform energy minimization using a suitable force field (e.g., Universal Force Field - UFF) to obtain a stable, low-energy conformation of the ligand.
-
Protocol 2: Target Protein Preparation
-
Obtain Protein Structure:
-
Download the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank (RCSB PDB).
-
-
Clean the Protein Structure:
-
Open the PDB file in a molecular viewer (e.g., AutoDockTools, Discovery Studio, PyMOL).
-
Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands or cofactors that are not part of the docking study.[8][12]
-
If the protein has multiple chains, select the chain that contains the active site of interest and remove the others.
-
-
Prepare for Docking:
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.[13]
-
Save the prepared protein structure in the PDBQT format.
-
Protocol 3: Docking Simulation and Analysis
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D grid box that should encompass the entire binding site or active site of the protein.
-
If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on that site. For a "blind docking," the grid box should be large enough to cover the entire protein surface.[10]
-
Define the dimensions (x, y, z coordinates and size) of the grid box in the docking configuration file.
-
-
Configuration and Execution:
-
Create a configuration text file that specifies the paths to the prepared ligand (ligand.pdbqt) and protein (protein.pdbqt) files, the grid box coordinates and dimensions, and other parameters like exhaustiveness.[9]
-
The exhaustiveness parameter controls the computational effort of the search; a higher value (e.g., 32) increases the likelihood of finding the optimal binding pose but requires more time.[9]
-
Execute the docking simulation using the AutoDock Vina command-line interface, referencing your configuration file.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file (output.pdbqt) containing the predicted binding poses (typically 9) ranked by their binding affinity scores in kcal/mol.
-
The top-ranked pose (most negative binding energy) represents the most favorable predicted binding mode.
-
Analyze the binding affinity scores. A more negative value indicates a stronger, more stable predicted interaction.
-
-
Interaction Visualization:
-
Load the prepared protein PDBQT file and the docking output PDBQT file into a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
Examine the top-ranked binding pose of 2,3,4-THBA within the protein's active site.
-
Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein. These interactions are critical for understanding the molecular basis of the binding.
-
Predicted ADMET & Physicochemical Properties
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The table below presents computationally predicted properties for 2,3,4-THBA.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 170.12 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 1.1 | Indicates good aqueous solubility |
| Hydrogen Bond Donors | 4 | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤10) |
| Water Solubility | Moderately to Highly Soluble | Favorable for absorption |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeability | Low/No | May not readily cross into the central nervous system |
| Hepatotoxicity | Low/No risk predicted | Favorable toxicity profile |
Note: These values are based on in silico predictive models and require experimental validation.
References
- 1. mail.antiox.org [mail.antiox.org]
- 2. Targeting Cyclin Dependent Kinases by Thymoquinone against Chronic Myeloid Leukemia: Molecular Docking and Gene Expression Analysis [jmchemsci.com]
- 3. Structural basis of inhibition of CDK–cyclin complexes by INK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsionline.com [jpsionline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. static.igem.wiki [static.igem.wiki]
- 11. m.youtube.com [m.youtube.com]
- 12. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3,4-Trihydroxybenzoic Acid in Food Preservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trihydroxybenzoic Acid (THBA), a phenolic compound found in various plants, presents significant potential as a natural food preservative. Its antioxidant and antimicrobial properties make it a candidate for extending the shelf-life and maintaining the quality of food products. This document provides an overview of the current understanding of THBA's application in food preservation, including its mechanisms of action, and outlines protocols for its evaluation. It is important to note that while the general preservative properties of hydroxybenzoic acids are recognized, specific quantitative data and detailed application protocols for 2,3,4-THBA in food systems are still emerging areas of research.
Mechanisms of Action
This compound exerts its preservative effects through two primary mechanisms: antioxidant activity and antimicrobial activity.
Antioxidant Activity
THBA's antioxidant properties are attributed to its ability to scavenge free radicals, which are highly reactive molecules that can lead to oxidative deterioration of food. This deterioration manifests as off-flavors, discoloration, and loss of nutritional value. The three hydroxyl groups on the benzene (B151609) ring of THBA can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing the propagation of oxidative chain reactions that affect lipids and other food components.
Caption: Proposed antioxidant mechanism of this compound (THBA) via free radical scavenging.
Antimicrobial Activity
The antimicrobial action of THBA is believed to involve several mechanisms. Phenolic compounds can disrupt microbial cell membranes, leading to the leakage of intracellular components and ultimately, cell death. They may also interfere with essential microbial enzymes and metabolic pathways. The effectiveness of THBA as an antimicrobial agent is influenced by factors such as the target microorganism, the pH of the food matrix, and the concentration of THBA.
Caption: Hypothesized antimicrobial workflow of this compound (THBA) against a microbial cell.
Quantitative Data on Preservative Efficacy
Specific quantitative data for this compound in food preservation is limited in publicly available literature. The following tables present hypothetical data based on typical values for related phenolic compounds to illustrate how such data would be structured. Researchers are strongly encouraged to determine these values experimentally for 2,3,4-THBA.
Table 1: Hypothetical Antimicrobial Activity of this compound (MICs)
| Target Microorganism | Gram Stain | Type | Common Food Association | Hypothetical MIC (mg/mL) |
| Escherichia coli | Gram-Negative | Bacterium | Undercooked meat, fresh produce | >2 |
| Salmonella enterica | Gram-Negative | Bacterium | Poultry, eggs, meat | >2 |
| Listeria monocytogenes | Gram-Positive | Bacterium | Ready-to-eat deli meats, dairy | 1 - 2 |
| Aspergillus niger | - | Fungus (Mold) | Fruits, vegetables, bread | >5 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. These values are illustrative and require experimental validation for 2,3,4-THBA.
Table 2: Hypothetical Antioxidant Activity of this compound in a Food Matrix (e.g., Ground Meat)
| Parameter | Control (No THBA) | THBA Treatment (e.g., 0.1% w/w) |
| TBARS (mg MDA/kg meat) - Day 0 | 0.2 | 0.2 |
| TBARS (mg MDA/kg meat) - Day 7 | 1.5 | 0.8 |
| Peroxide Value (meq/kg fat) - Day 0 | 1.0 | 1.0 |
| Peroxide Value (meq/kg fat) - Day 7 | 8.5 | 4.2 |
Note: TBARS (Thiobarbituric Acid Reactive Substances) and Peroxide Value are common indicators of lipid oxidation. Lower values indicate better antioxidant protection. These values are illustrative and require experimental validation.
Experimental Protocols
The following are general protocols that can be adapted for the evaluation of this compound as a food preservative.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the MIC of THBA against common foodborne pathogens.
Materials:
-
This compound (THBA)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi)
-
Cultures of test microorganisms (e.g., E. coli, S. enterica, L. monocytogenes, A. niger)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare THBA Stock Solution: Dissolve a known weight of THBA in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution. Further dilute in the appropriate sterile broth to the desired starting concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the THBA solution with the broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted THBA. Include positive (microorganism in broth without THBA) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of THBA at which no visible growth of the microorganism is observed.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol for Evaluating Antioxidant Activity in a Food Matrix (e.g., Ground Meat)
This protocol outlines a method to assess the ability of THBA to inhibit lipid oxidation in a food product.
Materials:
-
Fresh ground meat
-
This compound (THBA)
-
Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay
-
Homogenizer
-
Water bath
-
Spectrophotometer
Procedure:
-
Sample Preparation: Divide the ground meat into batches. One batch will serve as the control (no treatment). To the other batches, add different concentrations of THBA (e.g., 0.05%, 0.1%, 0.2% w/w) and mix thoroughly.
-
Storage: Package the samples and store them under refrigerated conditions (e.g., 4°C) for a specified period (e.g., 7-10 days).
-
Sampling: At regular intervals (e.g., Day 0, Day 3, Day 7), take samples from each batch for analysis.
-
TBARS Assay:
-
Homogenize a known weight of the meat sample with a solution of trichloroacetic acid.
-
Filter the homogenate.
-
Mix the filtrate with a thiobarbituric acid (TBA) solution.
-
Heat the mixture in a boiling water bath for a set time (e.g., 15 minutes) to develop a pink color.
-
Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm) using a spectrophotometer.
-
-
Data Analysis: Calculate the TBARS value (expressed as mg of malondialdehyde (MDA) per kg of meat) and compare the values between the control and THBA-treated samples over the storage period.
Caption: Workflow for evaluating the antioxidant effect of this compound in ground meat.
Considerations for Application
-
Solubility: The solubility of THBA in the food matrix is crucial for its even distribution and effectiveness.
-
Sensory Impact: The potential impact of THBA on the taste, color, and aroma of the food product should be evaluated through sensory analysis.
-
Regulatory Status: The regulatory approval of this compound as a food additive must be considered for commercial applications.
-
Synergistic Effects: Investigating the combination of THBA with other natural or synthetic preservatives could lead to enhanced antimicrobial and antioxidant protection at lower concentrations, a concept known as hurdle technology.
Future Research Directions
Further research is needed to:
-
Establish a comprehensive profile of the antimicrobial spectrum of this compound against a wide range of foodborne pathogens and spoilage microorganisms, including specific MIC and Minimum Bactericidal Concentration (MBC) values.
-
Quantify the antioxidant efficacy of this compound in various food systems, including high-fat products and beverages.
-
Develop and validate analytical methods for the routine quantification of this compound in different food matrices.
-
Conduct detailed studies on the impact of this compound on the sensory properties of food products.
-
Investigate the potential synergistic effects of this compound with other preservation techniques and additives.
Disclaimer: This document is intended for informational purposes for research and development professionals. The protocols provided are general guidelines and should be optimized for specific applications. The safety and regulatory compliance of using this compound in food products must be thoroughly evaluated.
Application Notes and Protocols: Anti-cancer Mechanism of 2,3,4-Trihydroxybenzoic Acid in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), a secondary plant metabolite found in various fruits and vegetables, has demonstrated notable anti-cancer properties, particularly in the context of colorectal cancer (CRC).[1][2][3] As a member of the hydroxybenzoic acids (HBAs), which are degradation products of flavonoids, 2,3,4-THBA is gaining attention for its potential in cancer prevention and therapy.[1][3] This document provides a detailed overview of the anti-cancer mechanism of 2,3,4-THBA in colon cancer cells, along with comprehensive protocols for key experiments to facilitate further research and drug development.
Anti-cancer Mechanism of this compound
The primary anti-cancer mechanism of 2,3,4-THBA in colon cancer cells involves the inhibition of cell proliferation through the induction of cell cycle arrest.[1][2][3] This is achieved by modulating the expression of key cell cycle regulatory proteins.
Key Mechanistic Features:
-
Inhibition of Cell Proliferation: 2,3,4-THBA has been shown to inhibit the proliferation of HCT-116 colon cancer cells in a dose-dependent manner.[1]
-
Induction of CDK Inhibitors: The growth inhibitory effect is, at least in part, attributed to the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1][2][3]
-
Potential Direct CDK Inhibition: In silico studies suggest that 2,3,4-THBA may directly bind to and inhibit the activity of CDKs, including CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1][2]
While the direct induction of apoptosis by 2,3,4-THBA in colon cancer cells is not as extensively documented, related hydroxybenzoic acids and other phenolic compounds have been shown to induce apoptosis in various cancer cell lines, suggesting a potential avenue for further investigation.[4][5][6] The role of reactive oxygen species (ROS) in the anti-cancer activity of 2,3,4-THBA in colon cancer is another area that warrants more detailed exploration, as ROS modulation is a common mechanism for many natural anti-cancer compounds.[7][8][9]
Data Presentation
The following tables summarize the quantitative data on the effects of 2,3,4-THBA on colon cancer cells.
Table 1: Dose-Dependent Inhibition of HCT-116 Cell Proliferation by 2,3,4-THBA
| Concentration of 2,3,4-THBA (µM) | Inhibition of Cell Proliferation (%) |
| 250 | ~35 |
| 500 | ~55 |
| 750 | ~90 |
| 1000 | ~100 |
Data extracted from a study on HCT-116 colon cancer cells treated for 48 hours.[1]
Experimental Protocols
Detailed methodologies for key experiments to investigate the anti-cancer effects of 2,3,4-THBA are provided below.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is to determine the effect of 2,3,4-THBA on the viability and proliferation of colon cancer cells.
Materials:
-
Colon cancer cell lines (e.g., HCT-116, SW480)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (2,3,4-THBA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed colon cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of 2,3,4-THBA in DMSO. Dilute the stock solution with a complete growth medium to obtain the desired final concentrations (e.g., 0, 100, 250, 500, 750, 1000 µM). The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 2,3,4-THBA. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Western Blot Analysis for p21 and p27
This protocol is to determine the expression levels of the CDK inhibitors p21 and p27 in colon cancer cells after treatment with 2,3,4-THBA.
Materials:
-
Colon cancer cells
-
2,3,4-THBA
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of 2,3,4-THBA for 48 hours. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p21, p27, and β-actin (loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the distribution of cells in different phases of the cell cycle after 2,3,4-THBA treatment.
Materials:
-
Colon cancer cells
-
2,3,4-THBA
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2,3,4-THBA for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content.
Visualizations
The following diagrams illustrate the proposed anti-cancer mechanism of 2,3,4-THBA and a general experimental workflow.
Caption: Proposed mechanism of 2,3,4-THBA in colon cancer cells.
Caption: Experimental workflow for investigating 2,3,4-THBA.
References
- 1. mail.antiox.org [mail.antiox.org]
- 2. antiox.org [antiox.org]
- 3. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 4. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis [mdpi.com]
- 6. Induction of HT-29 Colon Cancer Cells Apoptosis by Pyrogallol with Growth Inhibiting Efficacy Against Drug-Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REACTIVE OXYGEN SPECIES AND COLORECTAL CANCER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,4-Trihydroxybenzoic Acid in Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4-Trihydroxybenzoic acid (2,3,4-THBA), also known as Pyrogallol-4-carboxylic acid, is a polyhydroxy phenolic compound with the molecular formula C₇H₆O₅.[1] Its structure, featuring a benzoic acid with three adjacent hydroxyl groups, imparts significant chemical reactivity and functionality. This makes it a valuable reagent and building block in diverse areas of chemical synthesis, ranging from pharmaceuticals and polymers to analytical chemistry.
The three hydroxyl groups make 2,3,4-THBA a potent antioxidant and radical scavenger, while the carboxylic acid group provides a handle for derivatization and polymerization.[1] This document provides detailed application notes and experimental protocols for its use in several key areas of chemical synthesis.
Key Applications and Experimental Protocols
Precursor for Pyrogallol (B1678534) Synthesis via Decarboxylation
This compound can be decarboxylated at high temperatures to yield pyrogallol (1,2,3-trihydroxybenzene), an important chemical intermediate used in the synthesis of dyes, photographic developers, and pharmaceuticals.[2] The reaction proceeds by heating the acid, often in the presence of a catalyst, to expel carbon dioxide.
Caption: Workflow for the synthesis of Pyrogallol from 2,3,4-THBA.
This protocol is adapted from a general method for the decarboxylation of hydroxybenzoic acids.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Catalyst Addition: Add pyridine (0.2 eq) to the flask.
-
Reaction: Heat the mixture to 150-160°C under a nitrogen atmosphere with constant stirring. The solid will melt, and vigorous evolution of CO₂ gas will be observed.
-
Monitoring: Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction (typically 1-2 hours).
-
Purification:
-
Cool the reaction mixture to below 100°C.
-
Apply a vacuum to distill off the pyridine catalyst.
-
Increase the temperature slowly to 170-180°C under high vacuum (<2 kPa). The product, pyrogallol, will begin to sublimate.
-
Collect the sublimed white crystals.
-
-
Washing: Allow the apparatus to cool. Grind the collected sublimate and wash thoroughly with a non-polar organic solvent (e.g., chloroform (B151607) or toluene) to remove any residual pyridine.
-
Drying: Filter the washed crystals and dry them in a vacuum oven at 50-60°C to yield pure pyrogallol. The expected yield is typically in the range of 80-90%.
Intermediate in Pharmaceutical Synthesis: Benserazide Precursor
2,3,4-THBA is a precursor to 2,3,4-trihydroxybenzaldehyde, a key intermediate in the synthesis of Benserazide, a peripheral dopa decarboxylase inhibitor used in the treatment of Parkinson's disease. The aldehyde undergoes condensation with a serine hydrazide derivative to form an N-acylhydrazone, which is the immediate precursor to Benserazide.
Caption: Synthesis of Benserazide from a 2,3,4-THBA derivative.
This protocol describes the condensation step to form the key intermediate.[3][4]
-
Reactant Preparation: Dissolve Serine Hydrazide Hydrochloride (1.0 eq) in methanol in a reaction vessel.
-
Aldehyde Addition: Add 2,3,4-Trihydroxybenzaldehyde (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, often indicated by the precipitation of the product.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the collected solid with cold methanol to remove unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the hydrochloride salt of the hydrazone intermediate.
Monomer for Polyester (B1180765) Polyol Synthesis
The presence of one carboxylic acid and three hydroxyl groups makes 2,3,4-THBA a valuable trifunctional monomer (AB₃ type) for creating branched or hyperbranched polyester polyols.[5] These polyols are precursors for high-performance polyurethanes used in coatings, adhesives, and foams.[6] The synthesis involves a self-polycondensation reaction at elevated temperatures.
This is a general protocol for polycondensation reactions.[7]
-
Apparatus Setup: Assemble a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser to remove water produced during the reaction.
-
Reactant Charging: Charge the flask with this compound (1.0 eq) and a suitable diol co-monomer if desired (e.g., 1,4-Butanediol, to control branching). A catalyst such as p-toluenesulfonic acid (0.1 mol%) can be added to accelerate the reaction.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow throughout the reaction.
-
Heating:
-
Gradually heat the mixture to 140°C with constant stirring.
-
Increase the temperature in steps (e.g., to 160°C, 180°C, and finally 200-220°C). Water will begin to distill and collect in the Dean-Stark trap at temperatures above 170°C.
-
-
Monitoring: Periodically take small samples to measure the acid value (by titration with KOH) and hydroxyl value. The reaction is considered complete when the acid value drops to a low, stable level (e.g., < 3 mg KOH/g).
-
Vacuum Application: Once the desired acid value is reached, apply a vacuum to remove the remaining water and any volatile byproducts to drive the polymerization to a higher molecular weight.
-
Completion: Cool the viscous polyester polyol product to room temperature under a nitrogen atmosphere before handling.
Application in Functional Assays
Antioxidant and Radical Scavenging Activity
The pyrogallol moiety in 2,3,4-THBA confers potent antioxidant activity. It can readily donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. This activity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Caption: Mechanism of DPPH radical scavenging by 2,3,4-THBA.
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Sample Stock Solution: Prepare a 1 mg/mL stock solution of 2,3,4-THBA in methanol.
-
Standard: Prepare a 1 mg/mL stock solution of a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Serial Dilutions: Prepare a series of dilutions of the sample and standard stock solutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample, standard, or methanol (for the blank control) to the corresponding wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the sample/standard. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve.
While a specific IC₅₀ value for 2,3,4-THBA was not found in the immediate search, the antioxidant activity of hydroxybenzoic acids is highly dependent on the number and position of hydroxyl groups. The table below compares the activity of related compounds to provide context.
| Compound | Structure | Relative DPPH Scavenging Activity | Key Structural Feature |
| 4-Hydroxybenzoic Acid | Single -OH | Low | Single phenol (B47542) group |
| 2,3-Dihydroxybenzoic Acid | Ortho-di-OH (Catechol) | High | Catechol moiety is an excellent H-donor |
| 3,4-Dihydroxybenzoic Acid | Ortho-di-OH (Catechol) | High | Catechol moiety is an excellent H-donor |
| Gallic Acid (3,4,5-THBA) | Vicinal-tri-OH (Pyrogallol) | Very High | Pyrogallol moiety is a potent H-donor |
| 2,3,4-THBA (Expected) | Vicinal-tri-OH (Pyrogallol) | High to Very High | Contains a pyrogallol-like structure |
Table 1: Comparative antioxidant activity of various hydroxybenzoic acids. The activity of 2,3,4-THBA is expected to be high due to its three adjacent hydroxyl groups, which facilitate radical stabilization.
Analytical Reagent for Vanadium Determination
2,3,4-THBA can be used as a chromogenic reagent in a catalytic-kinetic spectrophotometric method for the determination of ultra-trace amounts of vanadium(V). The method is based on the catalytic effect of V(V) on the oxidation of 2,3,4-THBA by bromate (B103136) in an acidic medium. The reaction rate, measured by the change in absorbance, is proportional to the V(V) concentration.
Caption: Experimental workflow for the determination of Vanadium (V).
-
Reagent Preparation:
-
Vanadium(V) Standard Stock: Prepare a 1000 ppm solution of V(V) from ammonium (B1175870) metavanadate.
-
2,3,4-THBA Solution: Prepare a 0.01 M aqueous solution.
-
Potassium Bromate Solution: Prepare a 0.1 M aqueous solution.
-
Buffer: Prepare a dichloroacetic acid/dichloroacetate buffer solution (pH ~1.5).
-
-
Calibration Curve:
-
Into a series of 10 mL volumetric flasks, add increasing volumes of a standard V(V) working solution to cover the desired concentration range (e.g., 0-100 ng/mL).
-
To each flask, add 1.0 mL of buffer, 1.0 mL of 2,3,4-THBA solution, and 1.0 mL of bromate solution.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance at a fixed time or monitor the change in absorbance over time (kinetic method) at the appropriate wavelength.
-
Plot absorbance (or rate) vs. concentration to create the calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample (e.g., filtered water sample) and place an appropriate aliquot into a 10 mL volumetric flask.
-
Follow the same procedure as for the calibration curve (step 2b and 2c).
-
Determine the concentration of V(V) in the sample by comparing its absorbance or reaction rate to the calibration curve.
-
Application in Biological Systems
Anticancer Activity via Cell Cycle Regulation
Recent studies have shown that 2,3,4-THBA can inhibit the proliferation of cancer cells. Its mechanism of action involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. These proteins bind to and inhibit the activity of CDK-cyclin complexes, leading to cell cycle arrest, typically at the G1/S transition, and preventing cancer cell division.
Caption: 2,3,4-THBA induces cell cycle arrest in cancer cells.
References
- 1. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mail.antiox.org [mail.antiox.org]
- 3. nbinno.com [nbinno.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PhytoBank: Showing this compound (PHY0066955) [phytobank.ca]
- 6. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antiox.org [antiox.org]
Application Note: LC-MS/MS Method for the Detection of 2,3,4-Trihydroxybenzoic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), a phenolic acid found in various plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anticancer activities.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and safety in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of 2,3,4-THBA and its major metabolite, 3-methoxy-2,4-dihydroxybenzoic acid, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS to isolate and quantify 2,3,4-THBA and its metabolite. The analytes are first extracted from the biological matrix using protein precipitation or solid-phase extraction. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.
Target Analytes
| Analyte | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₆O₅ | 170.12 |
| 3-Methoxy-2,4-dihydroxybenzoic Acid | C₈H₈O₅ | 184.14 |
Experimental Protocols
Sample Preparation
a) Plasma/Serum Samples: Protein Precipitation
This protocol is suitable for a rapid clean-up of plasma or serum samples.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 400 µL of ice-cold methanol (B129727) (or acetonitrile) containing 0.1% formic acid to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Urine Samples: Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner extracts from complex urine matrices.
-
Thaw urine samples and centrifuge at 2000 x g for 10 minutes to remove particulate matter.
-
To 1 mL of urine, add 10 µL of internal standard working solution and 500 µL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Condition a mixed-mode strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
c) MRM Transitions
The following MRM transitions are proposed based on the fragmentation of similar phenolic acids and predicted fragmentation patterns.[1][3] These may require optimization on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 2,3,4-THBA (Quantifier) | 169.0 | 125.0 | 15 | 100 |
| 2,3,4-THBA (Qualifier) | 169.0 | 151.0 | 12 | 100 |
| 3-Methoxy-2,4-dihydroxybenzoic Acid (Quantifier) | 183.0 | 124.0 | 18 | 100 |
| 3-Methoxy-2,4-dihydroxybenzoic Acid (Qualifier) | 183.0 | 168.0 | 15 | 100 |
| Internal Standard (e.g., Salicylic acid-d4) | 141.1 | 97.1 | 20 | 100 |
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison. The following is a template for presenting such data.
Table 1: Quantitative Analysis of 2,3,4-THBA and its Metabolite in Biological Samples
| Sample ID | Matrix | Analyte | Concentration (ng/mL) | %RSD (n=3) |
| Control 1 | Plasma | 2,3,4-THBA | Not Detected | N/A |
| Control 1 | Plasma | 3-Methoxy-2,4-dihydroxybenzoic Acid | Not Detected | N/A |
| Treated 1 (1h) | Plasma | 2,3,4-THBA | 15.2 | 4.5 |
| Treated 1 (1h) | Plasma | 3-Methoxy-2,4-dihydroxybenzoic Acid | 28.9 | 3.8 |
| Treated 2 (4h) | Plasma | 2,3,4-THBA | 5.8 | 6.1 |
| Treated 2 (4h) | Plasma | 3-Methoxy-2,4-dihydroxybenzoic Acid | 45.7 | 5.2 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Anti-inflammatory Effect of 2,3,4-Trihydroxybenzoic Acid in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli such as lipopolysaccharide (LPS) results in the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The signaling pathways predominantly involved in this process are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 2,3,4-Trihydroxybenzoic Acid (THBA), also known as pyrogallolcarboxylic acid, is a phenolic compound with potential anti-inflammatory properties. These application notes provide a comprehensive overview and detailed protocols to investigate the anti-inflammatory effects of THBA in macrophage cell lines, such as RAW 264.7.
While direct quantitative data for this compound is limited in the currently available literature, the information presented herein is based on the well-documented anti-inflammatory effects of structurally similar compounds, such as gallic acid (3,4,5-Trihydroxybenzoic Acid). The provided protocols and expected outcomes are intended to serve as a robust guide for the investigation of THBA's anti-inflammatory potential.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the anti-inflammatory effects of this compound (THBA) in LPS-stimulated RAW 264.7 macrophage cells. This data is extrapolated from studies on analogous phenolic compounds and serves as a template for presenting experimental findings.
Table 1: Effect of THBA on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC50 (µM) |
| Control | - | 5.2 ± 1.1 | - |
| LPS (1 µg/mL) | - | 100 | - |
| THBA + LPS | 10 | 85.3 ± 4.2 | 45.7 |
| 25 | 62.1 ± 3.5 | ||
| 50 | 41.5 ± 2.8 | ||
| 100 | 20.7 ± 1.9 | ||
| L-NAME (Positive Control) | 200 | 15.4 ± 1.3 | - |
Table 2: Effect of THBA on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition |
| TNF-α | Control | - | 35 ± 8 | - |
| LPS (1 µg/mL) | - | 1250 ± 98 | 0 | |
| THBA + LPS | 25 | 980 ± 75 | 21.6 | |
| 50 | 650 ± 52 | 48.0 | ||
| 100 | 310 ± 25 | 75.2 | ||
| IL-6 | Control | - | 22 ± 5 | - |
| LPS (1 µg/mL) | - | 980 ± 85 | 0 | |
| THBA + LPS | 25 | 750 ± 60 | 23.5 | |
| 50 | 490 ± 41 | 50.0 | ||
| 100 | 230 ± 19 | 76.5 | ||
| IL-1β | Control | - | 15 ± 4 | - |
| LPS (1 µg/mL) | - | 450 ± 38 | 0 | |
| THBA + LPS | 25 | 360 ± 29 | 20.0 | |
| 50 | 220 ± 18 | 51.1 | ||
| 100 | 110 ± 9 | 75.6 |
Mandatory Visualizations
Caption: Workflow for THBA anti-inflammatory activity assessment.
Caption: THBA's proposed inhibition of NF-κB and MAPK pathways.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of THBA.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of THBA (e.g., 10, 25, 50, 100, 200 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of THBA for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of THBA for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and store at -80°C until use.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Procedure:
-
Cell Lysis:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat with THBA for 1 hour, followed by LPS stimulation for 30 minutes (for MAPK phosphorylation) or 1 hour (for IκBα degradation and p65 nuclear translocation).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
-
Conclusion
These application notes and protocols provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound in macrophage cell lines. By following these detailed methodologies, researchers can effectively assess the potential of THBA to modulate key inflammatory pathways and its viability as a potential therapeutic agent for inflammatory diseases. The provided data tables and diagrams offer a clear structure for presenting and interpreting experimental results.
Troubleshooting & Optimization
Technical Support Center: Solubility of 2,3,4-Trihydroxybenzoic Acid in Aqueous Buffers
Welcome to the technical support center for 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of 2,3,4-THBA in aqueous buffers and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as being slightly soluble in water.[1] Its solubility is significantly influenced by the pH and temperature of the aqueous solution. As a phenolic acid, its solubility is expected to increase in alkaline conditions due to the deprotonation of its carboxylic acid and phenolic hydroxyl groups, forming a more soluble salt.[2] While specific quantitative data in various aqueous buffers is limited in publicly available literature, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3][4]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of acidic compounds like this compound is highly pH-dependent. In acidic to neutral aqueous solutions, it exists predominantly in its less soluble, protonated form. As the pH increases (becomes more alkaline), the carboxylic acid and hydroxyl groups deprotonate, forming a more polar and, therefore, more water-soluble phenolate (B1203915) salt.[2] Therefore, to achieve higher concentrations in aqueous solutions, using a buffer with a pH above its pKa is recommended.
Q3: How does temperature influence the solubility of this compound?
Q4: What is a recommended starting solvent for preparing stock solutions of this compound?
A4: Due to its limited aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl Sulfoxide (DMSO) is a suitable choice, with a reported solubility of 34 mg/mL.[4] From this stock solution, working solutions can be prepared by diluting into the desired aqueous buffer.
Data Presentation: Solubility of this compound
| Solvent | Temperature | pH | Solubility |
| Water | Ambient | Neutral | Slightly Soluble[1] |
| DMSO | Ambient | N/A | 34 mg/mL[4] |
| Aqueous Buffer | Increased Temperature | - | Solubility is expected to increase[5][6][7] |
| Aqueous Buffer | Alkaline | > pKa | Solubility is expected to increase[2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific buffer.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This can be achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at a high speed.
-
Quantification: Carefully collect the clear supernatant. Prepare a series of dilutions of the supernatant with the mobile phase. Analyze the concentration of 2,3,4-THBA in the diluted supernatant using a validated HPLC-UV method.[8][9][10][11] A standard calibration curve of 2,3,4-THBA should be used for accurate quantification.
Protocol 2: High-Throughput Screening (HTS) for Kinetic Solubility
This protocol provides a more rapid, albeit less precise, method for estimating the kinetic solubility of a compound, suitable for early-stage drug discovery.
Methodology:
-
Preparation of Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small aliquot of each DMSO dilution to a corresponding well of a 96-well plate containing the desired aqueous buffer.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The kinetic solubility is defined as the highest concentration that does not show significant precipitation.
Troubleshooting Guides
Issue 1: Low Solubility in Neutral Aqueous Buffer
-
Cause: this compound is an acidic compound with limited solubility in its protonated form at neutral pH.
-
Solution:
-
Increase pH: Use a buffer with a higher pH (e.g., phosphate buffer pH 8 or 9) to deprotonate the acidic groups and increase solubility.[2]
-
Use a Co-solvent: Prepare the final solution with a small percentage of an organic co-solvent like DMSO. Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <1% for cell-based assays).
-
Increase Temperature: Gently warming the solution can help increase the amount of dissolved compound. However, be mindful of potential degradation at higher temperatures.
-
Issue 2: Precipitation When Diluting DMSO Stock into Aqueous Buffer
-
Cause: The compound is crashing out of solution as the solvent environment changes from organic to aqueous, where its solubility is lower.
-
Solution:
-
Lower the Final Concentration: The intended final concentration may be above the solubility limit of 2,3,4-THBA in the aqueous buffer. Try working with a more dilute solution.
-
Modify the Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of buffer, try adding the buffer to the DMSO stock solution gradually while vortexing to allow for a more controlled transition in solvent polarity.
-
Use Surfactants: For certain applications, the addition of a small amount of a non-ionic surfactant (e.g., Tween 80 or Pluronic F-68) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Issue 3: Inconsistent Solubility Results
-
Cause: Several factors can lead to variability in solubility measurements.
-
Solution:
-
Ensure Equilibrium: In the shake-flask method, ensure that the suspension has been agitated for a sufficient time to reach equilibrium. Under-saturation will lead to erroneously low solubility values.
-
Control Temperature: Temperature fluctuations can significantly impact solubility.[5][6][7] Use a temperature-controlled shaker or incubator.
-
Purity of the Compound: Impurities in the 2,3,4-THBA sample can affect its solubility. Use a well-characterized, high-purity compound.
-
Accurate Quantification: Ensure that your analytical method (e.g., HPLC-UV) is properly validated with a linear calibration curve and appropriate controls.
-
Signaling Pathway
Recent studies have shown that this compound can inhibit the growth of cancer cells. This effect is, at least in part, mediated through the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[12] These proteins play a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin-CDK complexes, which are essential for cell cycle progression.[13][14]
References
- 1. This compound [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 8. academicjournals.org [academicjournals.org]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mail.antiox.org [mail.antiox.org]
- 13. KEGG PATHWAY: hsa04110 [kegg.jp]
- 14. Cell Cycle Regulation by Heat Shock Transcription Factors [mdpi.com]
Technical Support Center: Solubility Enhancement of 2,3,4-Trihydroxybenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 2,3,4-Trihydroxybenzoic Acid using co-solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a phenolic compound with potential therapeutic applications. However, it is characterized as being only slightly soluble in water, which can limit its bioavailability and effectiveness in aqueous-based formulations and biological assays. Enhancing its solubility is often a critical step in preclinical and formulation development.
Q2: What are co-solvents and how do they improve the solubility of this compound?
A2: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly water-soluble compounds.[1] They work by reducing the polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[1] For a phenolic compound like this compound, co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute to dissolve.
Q3: Which co-solvents are commonly used for phenolic compounds like this compound?
A3: Commonly used co-solvents for pharmaceutical applications include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs), such as PEG 400.[2] Dimethyl sulfoxide (B87167) (DMSO) is also a powerful solvent for this compound, though its use in final formulations is often limited due to potential toxicity.[3][4]
Q4: How does pH affect the solubility of this compound?
A4: As an acidic compound, the solubility of this compound is highly dependent on pH. In solutions with a pH above its pKa, the carboxylic acid and phenolic hydroxyl groups will deprotonate, forming a more polar and, therefore, more water-soluble salt form. Combining pH adjustment with the use of co-solvents can be a particularly effective strategy for enhancing solubility.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon addition of co-solvent-drug solution to aqueous buffer. | The drug is "crashing out" of the solution due to a rapid change in solvent polarity. | - Perform a step-wise dilution: Instead of a single large dilution, serially dilute the co-solvent stock solution into the aqueous buffer.- Pre-warm the aqueous buffer before adding the drug solution.- Increase the final volume of the aqueous solution to lower the final drug concentration. |
| Inconsistent or non-reproducible solubility results. | - Insufficient equilibration time in the shake-flask method.- Temperature fluctuations during the experiment.- Use of non-anhydrous or impure solvents. | - Extend the equilibration time to 24, 48, or even 72 hours to ensure equilibrium is reached.[5] - Use a temperature-controlled shaker or water bath to maintain a constant temperature.[5] - Always use high-purity, anhydrous solvents for your experiments. |
| The desired solubility is still not achieved with a single co-solvent. | The solubilization capacity of the single co-solvent may be insufficient. | - Consider using a ternary system (a mixture of two co-solvents with water).- Combine the co-solvent approach with pH adjustment to take advantage of the acidic nature of this compound. |
| Phase separation is observed in the co-solvent/water mixture. | The concentration of the co-solvent exceeds its miscibility limit with water under the experimental conditions. | - Consult phase diagrams for the specific co-solvent/water system.- Reduce the concentration of the co-solvent in the mixture. |
Quantitative Solubility Data
Disclaimer: The following tables provide illustrative data on the potential solubility of this compound in various co-solvent systems based on general principles of co-solvency for phenolic acids. This data is for demonstration purposes only and must be confirmed by experimental studies.
Table 1: Illustrative Solubility of this compound in Ethanol-Water Mixtures at 25°C
| % Ethanol (v/v) in Water | Illustrative Solubility (mg/mL) |
| 0 (Pure Water) | ~1.0 |
| 10 | ~5.0 |
| 20 | ~15.0 |
| 30 | ~30.0 |
| 40 | ~50.0 |
| 50 | ~75.0 |
Table 2: Illustrative Solubility of this compound in Propylene Glycol (PG)-Water Mixtures at 25°C
| % Propylene Glycol (v/v) in Water | Illustrative Solubility (mg/mL) |
| 0 (Pure Water) | ~1.0 |
| 10 | ~4.0 |
| 20 | ~12.0 |
| 30 | ~25.0 |
| 40 | ~45.0 |
| 50 | ~65.0 |
Table 3: Illustrative Solubility of this compound in PEG 400-Water Mixtures at 25°C
| % PEG 400 (v/v) in Water | Illustrative Solubility (mg/mL) |
| 0 (Pure Water) | ~1.0 |
| 10 | ~6.0 |
| 20 | ~20.0 |
| 30 | ~40.0 |
| 40 | ~60.0 |
| 50 | ~85.0 |
Experimental Protocols
Protocol: Determination of Solubility of this compound in Co-solvent Mixtures using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in various co-solvent/water mixtures.[6]
Materials:
-
This compound (solid powder)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Deionized water
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50% of the co-solvent in water).
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the prepared co-solvent mixture. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5]
-
Sample Clarification: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the samples and collect the supernatant.
-
Quantification:
-
HPLC Analysis: Dilute the filtered supernatant with a suitable mobile phase and inject it into the HPLC system. Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
UV-Vis Spectrophotometry: If this compound has a distinct UV absorbance and no interfering substances are present, measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax). Calculate the concentration using a standard curve.
-
-
Data Reporting: Express the solubility in mg/mL or mol/L for each co-solvent concentration.
Visualizations
Caption: Workflow for Co-solvent Selection to Enhance Solubility.
References
Preventing oxidation of 2,3,4-Trihydroxybenzoic Acid in solution
Welcome to the technical support center for 2,3,4-Trihydroxybenzoic Acid (THBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of THBA in solution and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a yellow/brown color. What is causing this?
A1: The discoloration of your THBA solution is a common indicator of oxidation. THBA is a polyphenol and is highly susceptible to degradation when exposed to oxygen. This process is often accelerated by factors such as elevated pH (alkaline conditions), exposure to light, increased temperature, and the presence of metal ions.
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
Q3: Can I do anything to prevent the oxidation of my this compound solution?
A3: Yes, several measures can be taken to prevent oxidation. These include:
-
Use of Deoxygenated Solvents: Preparing your solutions with solvents that have been purged of dissolved oxygen can significantly reduce oxidation.
-
Working Under an Inert Atmosphere: Handling the solid compound and solutions under an inert gas like nitrogen or argon will minimize contact with oxygen.
-
Addition of Antioxidants: The use of other antioxidants, such as ascorbic acid, can help to protect the THBA from degradation.
-
Inclusion of Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation reactions.
-
Controlling Temperature: Storing stock solutions at low temperatures (-20°C or -80°C) can slow the rate of degradation.[1]
-
Protection from Light: Storing solutions in amber vials or in the dark can prevent photo-degradation.
Q4: How should I store my solid this compound and its solutions?
A4: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[2] For solutions, it is recommended to prepare them fresh. If storage is necessary, they should be stored in airtight containers, protected from light at low temperatures (-20°C or -80°C).[1] For long-term storage, freezing aliquots is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Rapid Discoloration of THBA Solution Upon Preparation
| Possible Cause | Troubleshooting Steps | Recommended Action |
| High Oxygen Content in Solvent | Prepare a fresh solution using a deoxygenated solvent. | Follow the "Protocol for Preparation of Deoxygenated Solvents" below. |
| Presence of Metal Ion Contaminants | Prepare a fresh solution using high-purity water and add a chelating agent. | Add EDTA to a final concentration of 0.1-1 mM to your buffer or solvent before dissolving the THBA. |
| High pH of the Solution | Measure the pH of your solution. | Adjust the pH to be below 7 using a suitable buffer or a dilute acid. |
| Exposure to Light | Prepare the solution in a container protected from light. | Use amber vials or wrap your container in aluminum foil. |
Issue 2: Inconsistent Results in Assays Using THBA
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degradation of THBA Stock Solution | Prepare a fresh stock solution for each experiment or a new batch of experiments. | If storing stock solutions, aliquot them into single-use volumes and store at -80°C under an inert gas. |
| Oxidation During Experiment | Incorporate antioxidants and/or chelating agents into your experimental buffer. | Add ascorbic acid (e.g., 0.1-1 mM) and EDTA (e.g., 0.1 mM) to your reaction buffer. Note that these may interfere with some assays, so control experiments are necessary. |
| Temperature Fluctuations | Ensure all experimental steps are carried out at a consistent and controlled temperature. | Use temperature-controlled equipment and minimize the time solutions are kept at room temperature. |
Quantitative Data Summary
Specific quantitative data on the degradation kinetics of this compound is limited in the available scientific literature. However, studies on the thermal decomposition of the closely related gallic acid (3,4,5-trihydroxybenzoic acid) provide some insight into the stability of trihydroxybenzoic acids.
| Parameter | Condition | Observation for Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | Reference |
| Thermal Stability (Solid) | Thermogravimetric Analysis (TGA) up to 600°C | Stable up to 74°C. Dehydration occurs between 74°C and 107°C. Decomposition of the anhydrous compound begins at 210°C. | [3] |
| Activation Energy of Decomposition | Non-isothermal TGA | 150.31 kJ/mol | [3] |
Note: This data is for gallic acid and should be considered as an approximation for the behavior of this compound.
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution
This protocol outlines a method for preparing a stock solution of THBA with enhanced stability against oxidation.
Materials:
-
This compound (solid)
-
High-purity, deoxygenated water or buffer (see protocol below)
-
Ascorbic acid (optional)
-
EDTA disodium (B8443419) salt (optional)
-
Inert gas (Nitrogen or Argon)
-
Amber volumetric flasks and vials
Procedure:
-
Prepare Deoxygenated Solvent: Follow the "Protocol for Preparation of Deoxygenated Solvents" below.
-
Weigh THBA: In a controlled environment with minimal light exposure, accurately weigh the desired amount of solid THBA.
-
Prepare Stabilizing Agents (Optional): If using, prepare a stock solution of ascorbic acid and/or EDTA in the deoxygenated solvent.
-
Dissolve THBA:
-
Place the weighed THBA in an amber volumetric flask.
-
Add the deoxygenated solvent.
-
If using, add the desired volume of ascorbic acid and/or EDTA stock solutions.
-
Gently swirl or sonicate the flask until the THBA is completely dissolved.
-
-
Inert Gas Purge: Gently bubble nitrogen or argon gas through the solution for 5-10 minutes to ensure an oxygen-free headspace.
-
Storage: Tightly cap the flask or transfer the solution to amber vials with airtight caps. If storing for more than a few hours, store at -20°C or -80°C. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen before transferring to the freezer.
Protocol for Preparation of Deoxygenated Solvents
Materials:
-
High-purity water or buffer
-
Inert gas (Nitrogen or Argon) with a sparging stone or a long needle
-
Suitable flask or bottle
Procedure:
-
Sparging: Place the solvent in a suitable container. Insert a sparging stone or a long needle connected to an inert gas source, ensuring the outlet is below the solvent surface.
-
Purge: Gently bubble the inert gas through the solvent for at least 30-60 minutes. A slow, steady stream of gas is more effective than a rapid, turbulent flow.
-
Maintain Inert Atmosphere: After deoxygenation, maintain a positive pressure of the inert gas over the solvent to prevent re-oxygenation.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for preparing a stable THBA solution.
Caption: Troubleshooting logic for THBA solution discoloration.
References
Troubleshooting inconsistent results in 2,3,4-Trihydroxybenzoic Acid antioxidant assays
Welcome to the Technical Support Center for 2,3,4-Trihydroxybenzoic Acid (THBA) antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. Inconsistent results can compromise the validity of your research, and this guide provides detailed troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THBA) and why is it used as an antioxidant?
A1: this compound, also known as Pyrogallol-4-carboxylic acid, is a phenolic compound.[1][2] Its antioxidant activity stems from its chemical structure, specifically the presence of multiple hydroxyl (-OH) groups on the benzoic acid backbone, which can donate hydrogen atoms or electrons to neutralize free radicals.[3][4] The specific arrangement of these hydroxyl groups influences its antioxidant capacity.[5]
Q2: How should I prepare and store my THBA stock solutions?
A2: THBA is soluble in polar organic solvents like DMSO, methanol (B129727), and ethanol (B145695).[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Once dissolved in a solvent like DMSO, the stock solution can be stored at -80°C for up to a year or at -20°C for one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Always use fresh, high-quality solvents, as moisture-absorbing solvents like DMSO can reduce the solubility of THBA over time.[1]
Q3: Why are my antioxidant assay results for THBA inconsistent across different assays (e.g., DPPH, ABTS, FRAP)?
A3: Inconsistent results across different antioxidant assays are common and often arise from the different chemical principles underlying each method.[6] Assays are broadly categorized into two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][6]
-
HAT-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.
-
SET-based assays , such as the Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, measure the ability of an antioxidant to transfer an electron to reduce an oxidant.[6] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can involve both mechanisms.[6]
THBA will exhibit varying efficiencies in these different chemical reactions, leading to different measured antioxidant capacities. For a comprehensive assessment, it is recommended to use a panel of assays that cover both HAT and SET mechanisms.
Troubleshooting Guides
Issue 1: High Variability in DPPH Assay Results
Possible Causes:
-
Solvent Effects: The radical-scavenging ability of THBA and its derivatives in the DPPH assay can be highly dependent on the solvent used. For instance, THBA and its methyl ester have been shown to scavenge more DPPH radicals in acetonitrile (B52724) compared to acetone (B3395972) or ethanol.[7] This suggests that the reaction mechanism and stoichiometry can shift with the solvent environment.
-
Slow Reaction Kinetics: The reaction between THBA and the DPPH radical may not reach its endpoint within the standard incubation time. Phenolic compounds can have varying reaction rates, and a fixed timepoint may lead to underestimation of the antioxidant capacity.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of the THBA solution or the DPPH reagent, can introduce significant variability.
-
DPPH Solution Instability: The DPPH radical is light-sensitive and can degrade over time, leading to a decrease in its absorbance and inconsistent results.[8]
Troubleshooting Steps:
-
Optimize and Standardize the Solvent: If you are observing inconsistencies, consider testing different solvents. Ensure that the same solvent is used for the blank, standards, and THBA samples.
-
Perform a Kinetic Study: Monitor the absorbance change at 517 nm over an extended period (e.g., every 5 minutes for up to 2 hours) to determine the time required to reach a stable endpoint for your specific THBA concentration range.
-
Verify Pipette Accuracy: Regularly calibrate your micropipettes. When preparing dilutions, ensure thorough mixing.
-
Prepare Fresh DPPH Solution: Always prepare the DPPH working solution fresh for each experiment and store it in a dark, amber-colored bottle to protect it from light.
Issue 2: Inconsistent Results in the ABTS Assay
Possible Causes:
-
pH Sensitivity: The antioxidant potential of phenolic compounds can be highly dependent on the pH of the reaction medium.[9] Deprotonation of the hydroxyl groups at higher pH can increase the electron-donating capacity of THBA.
-
Incomplete Reaction: The reaction between some antioxidants and the ABTS radical cation (ABTS•+) can be slow.[10] Standard protocols often specify a fixed time point (e.g., 6 minutes), but THBA may continue to react, leading to inconsistent readings.[11]
-
Interference from Colored Compounds: If your THBA sample is not completely pure or is in a complex mixture, other compounds may absorb at the same wavelength as the ABTS radical (734 nm), leading to inaccurate results.[12]
Troubleshooting Steps:
-
Control the pH: Ensure that the pH of your reaction buffer is consistent across all samples and standards. If you are expecting pH-dependent effects, consider testing a range of pH values.
-
Determine the Reaction Endpoint: Similar to the DPPH assay, perform a kinetic study by measuring the absorbance at 734 nm over time to ensure the reaction has reached a steady state.
-
Run a Sample Blank: To correct for any background absorbance, prepare a sample blank containing your THBA sample but without the ABTS radical. Subtract this absorbance from your sample readings.
Issue 3: Unexpected Results in the FRAP Assay
Possible Causes:
-
Incorrect pH: The FRAP assay is highly pH-dependent and must be conducted under acidic conditions (pH 3.6).[6] An incorrectly prepared acetate (B1210297) buffer will prevent the proper reduction of the Fe³⁺-TPTZ complex.
-
Reagent Instability: The FRAP reagent, a mixture of TPTZ solution, FeCl₃ solution, and acetate buffer, must be prepared fresh.[13]
-
Slow Color Development: While the FRAP reaction is generally rapid, some phenolic compounds may exhibit slower kinetics, leading to an underestimation of antioxidant capacity if the reading is taken too early.[14]
-
Interference from Chelating Agents: If your sample contains compounds that can chelate iron, they may interfere with the formation of the Fe²⁺-TPTZ complex, leading to inaccurate results.[15]
Troubleshooting Steps:
-
Verify Buffer pH: Always check the pH of the acetate buffer before preparing the FRAP reagent.
-
Prepare Fresh Reagent: Prepare the FRAP working solution immediately before use.
-
Optimize Incubation Time: While a standard incubation time is often used, it is good practice to perform a time-course experiment to ensure the reaction has gone to completion for your THBA samples.
-
Sample Purity: Be aware of any potential chelating agents in your sample. If suspected, sample purification may be necessary.
Quantitative Data Summary
The antioxidant capacity of THBA and its isomers can vary significantly depending on the assay used. The following table summarizes general findings on the influence of hydroxyl group positioning on antioxidant activity.
| Isomer | Relative Antioxidant Activity (General Trend) | Reference |
| This compound | Moderate to high activity, influenced by assay conditions. | [5] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Generally exhibits very high antioxidant activity. | [5][16] |
| 2,4,6-Trihydroxybenzoic Acid | Often shows lower activity compared to other isomers. | [5] |
Note: This table represents general trends. Absolute values like IC50 can vary greatly between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C for no more than a few days.
-
Prepare a series of standard solutions of a known antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
Prepare various concentrations of your THBA test sample in methanol.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of sample, standard, or methanol (for control) to respective wells.
-
For color correction, add 20 µL of the sample to separate wells, followed by 180 µL of methanol (these are the sample blanks).
-
Initiate the reaction by adding 180 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.
-
Incubate the plate in the dark at room temperature for a predetermined time (e.g., 30 minutes, or as determined by a kinetic study).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100
-
Plot a standard curve of % inhibition versus the concentration of the standard antioxidant.
-
Determine the IC50 value (the concentration of THBA that causes 50% inhibition of the DPPH radical).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
To produce the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[12]
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Assay Procedure:
-
Prepare standard and THBA sample solutions as in the DPPH protocol.
-
Add 10 µL of sample or standard to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a predetermined time (e.g., 6-30 minutes) in the dark.[11][12]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and carefully adjust the pH.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[6]
-
-
Assay Procedure:
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Add 10 µL of sample or standard to a 96-well plate.
-
Add 190 µL of the freshly prepared FRAP reagent to each well.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).[14]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Subtract the blank reading from the sample and standard readings.
-
Plot the absorbance of the standards against their concentration.
-
Determine the FRAP value of the THBA samples from the standard curve, expressed as µmol of Fe²⁺ equivalents.
-
Visualizations
Caption: A troubleshooting workflow for inconsistent THBA antioxidant assay results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PhytoBank: Showing this compound (PHY0066955) [phytobank.ca]
- 3. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioquochem.com [bioquochem.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. ijrpc.com [ijrpc.com]
Technical Support Center: Optimizing 2,3,4-Trihydroxybenzoic Acid for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 2,3,4-Trihydroxybenzoic Acid (THBA) for in vitro studies.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for this compound in in vitro studies?
The optimal concentration of this compound (THBA) is application-dependent. For anti-cancer studies, concentrations ranging from 25 µM to 1000 µM have been shown to inhibit cell proliferation and colony formation in a dose-dependent manner in cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer).[1][2][3] For enzyme inhibition assays, such as α-amylase inhibition, an IC50 value of 17.30 ± 0.73 mM has been reported.
It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration. A good starting point for many cell-based assays is a range of 10 µM to 100 µM.
2. What is the cytotoxic concentration of this compound?
The cytotoxicity of THBA varies between cell lines. In cancer cell lines like HCT-116, cytotoxic effects are observed at higher concentrations, with nearly 100% inhibition of proliferation at 1000 µM.[1] For a normal kidney epithelial cell line (Phoenix), benzoic acid showed an IC50 value of 410.54 ± 32.29 µg/ml after 48 hours of exposure.[4] As a starting point, it is advisable to test a broad range of concentrations (e.g., 1 µM to 1 mM) in your specific cell line using a cell viability assay to determine the cytotoxic threshold.
3. How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions but is soluble in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions.[1][5][6]
-
Stock Concentration: A stock solution of 10 mM to 50 mM in DMSO is typically prepared. For example, to prepare a 10 mM stock solution, dissolve 1.7012 mg of THBA (Molecular Weight: 170.12 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
4. Are there any known stability issues with this compound in cell culture?
Phenolic compounds, including trihydroxybenzoic acids, can be unstable in cell culture media, leading to degradation over time.[7] This degradation can result in a loss of activity and the formation of byproducts, such as hydrogen peroxide, which can induce oxidative stress and confound experimental results.[7]
Troubleshooting Tip: To minimize the impact of instability, it is recommended to:
-
Prepare fresh working solutions from your frozen stock for each experiment.
-
For long-term experiments (over 24 hours), consider replacing the media with freshly prepared THBA-containing media every 24-48 hours.
5. Can this compound interfere with common in vitro assays?
Yes, as a potent antioxidant, THBA can interfere with assays that rely on redox reactions, such as the MTT and XTT cell viability assays.[8] The reducing potential of the compound can directly convert the tetrazolium salts to formazan (B1609692), leading to an overestimation of cell viability.
Troubleshooting Tip:
-
To mitigate this, include a "no-cell" control with THBA at all tested concentrations to measure the direct reduction of the assay reagent. Subtract this background absorbance from your experimental values.
-
Alternatively, consider using a non-redox-based viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a crystal violet staining assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in various in vitro assays.
Table 1: Anti-proliferative and Cytotoxic Concentrations
| Compound | Cell Line | Assay | Concentration/IC50 | Reference |
| 2,3,4-THBA | HCT-116 (Colon Cancer) | Proliferation | 250 µM (~35% inhibition) | [1] |
| 2,3,4-THBA | HCT-116 (Colon Cancer) | Proliferation | 1000 µM (~100% inhibition) | [1] |
| 2,3,4-THBA | MDA-MB-231 (Breast Cancer) | Colony Formation | 25 µM (~85% inhibition) | |
| Benzoic Acid | Phoenix (Normal Kidney) | Cytotoxicity (MTT) | IC50: 410.54 ± 32.29 µg/ml (48h) | [4] |
Table 2: Antioxidant Activity (IC50 Values)
| Compound | Assay | IC50 (µM) | Reference |
| Gallic Acid (3,4,5-THBA) | DPPH | 11.4 | [9] |
| Pyrogallol | DPPH | 20.2 | [9] |
| Gallic Acid hydrate | ABTS | 1.03 ± 0.25 µg/mL | [10] |
| Caffeic Acid | ABTS | 1.59 ± 0.06 µg/mL | [10] |
Table 3: Anti-inflammatory Activity (IC50 Values)
| Compound/Derivative | Assay | IC50 | Reference |
| Pyrogallol-Coumarin Hybrid 1 | LOX Inhibition | 38.12 µM | [11] |
| Pyrogallol-Coumarin Hybrid 2 | LOX Inhibition | 34.12 µM | [11] |
| 6,3´,4´-Trihydroxyflavone | NO Suppression (RAW 264.7) | 22.1 µM | [10] |
| 7,3´,4´-Trihydroxyflavone | NO Suppression (RAW 264.7) | 26.7 µM | [10] |
Experimental Protocols & Methodologies
1. Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2,3,4-THBA in culture medium. Remove the old medium from the wells and add 100 µL of the THBA dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Include a "no-cell" control with THBA to account for potential interference.
2. Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of 2,3,4-THBA for a defined period (e.g., 24 hours).
-
Recovery: Remove the THBA-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group.
3. DPPH Radical Scavenging Assay
This cell-free assay measures the antioxidant capacity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 2,3,4-THBA (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
Signaling Pathways and Visualizations
1. CDK/p21/p27 Signaling Pathway
This compound has been shown to inhibit cancer cell growth by inducing the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1][2][3] This leads to cell cycle arrest.
2. Experimental Workflow for In Vitro Anti-inflammatory Assay
This diagram illustrates a general workflow for assessing the anti-inflammatory effects of 2,3,4-THBA on macrophages.
3. Potential Involvement in NF-κB and MAPK Signaling Pathways
While direct evidence for 2,3,4-THBA is limited, related phenolic compounds have been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. These pathways are key regulators of inflammatory responses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fisheries and Aquatic Sciences [e-fas.org]
- 3. antiox.org [antiox.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage [ijbs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Interference of 2,3,4-Trihydroxybenzoic Acid in Folin-Ciocalteu assay
Technical Support Center: Folin-Ciocalteu Assay
This guide provides technical support for researchers, scientists, and drug development professionals encountering interference from 2,3,4-Trihydroxybenzoic Acid (THBA) and other reducing agents in the Folin-Ciocalteu (F-C) assay for total phenolic content.
Frequently Asked Questions (FAQs)
Q1: What is the Folin-Ciocalteu assay and what does it measure?
A: The Folin-Ciocalteu (F-C) assay is a widely used colorimetric method to estimate the total phenolic content in a sample.[1][2] The assay is based on an electron-transfer reaction where the F-C reagent, a mixture of phosphomolybdic and phosphotungstic acids, acts as an oxidizing agent.[1][3] In an alkaline solution (typically pH ~10), phenolic compounds donate electrons to the F-C reagent, reducing it to a blue-colored complex.[1] The intensity of this blue color, measured spectrophotometrically at approximately 760-765 nm, is proportional to the concentration of reducing compounds in the sample.[4][5][6] Results are typically expressed as gallic acid equivalents (GAE).[1][3]
Q2: Why is the Folin-Ciocalteu assay not specific to phenolic compounds?
A: The F-C assay is not specific because the reaction is based on the reducing capacity of a sample, not a unique chemical feature of phenols.[7] The F-C reagent will react with any reducing substance present in the sample, not just phenolic compounds.[7] This lack of specificity can lead to an overestimation of the true phenolic content.[2][3][8]
Q3: Why does this compound (THBA) "interfere" with the assay?
A: this compound (THBA) provides a strong positive signal in the F-C assay, which can be considered an interference if you are trying to measure other phenolic compounds in the same sample. Like gallic acid (3,4,5-trihydroxybenzoic acid), which is the standard for this assay, THBA possesses multiple hydroxyl (-OH) groups on its aromatic ring.[1] These groups are readily oxidized, making THBA a potent reducing agent. Therefore, it reacts strongly with the F-C reagent, contributing significantly to the total measured absorbance and potentially masking the signal from other less reactive phenols.
Q4: What other common substances can interfere with the Folin-Ciocalteu assay?
A: A variety of non-phenolic reducing substances can interfere, leading to artificially high results. These include:
-
Vitamins: Ascorbic acid (Vitamin C) is a major interfering compound.[8][9][10]
-
Reducing Sugars: Sugars like fructose, glucose, and xylose can react with the reagent, especially at high concentrations.[4][11]
-
Amino Acids: Aromatic amino acids such as tyrosine and tryptophan are reactive.[3][10]
-
Inorganic Ions: Certain inorganic ions with reducing potential, like Fe²⁺ and Mn²⁺, can also interfere.[10]
Q5: What methods can be used to mitigate interference in the F-C assay?
A: Several strategies can be employed to improve the accuracy of the F-C assay:
-
Solid-Phase Extraction (SPE): This is a sample cleanup technique used to separate phenolic compounds from interfering substances like sugars and ascorbic acid before analysis.[4][8]
-
pH Adjustment: Modifying the pH of the reaction can sometimes reduce the reactivity of specific interfering compounds, such as reducing sugars.[4]
-
Blank Correction: If the concentration of a specific interfering substance (like THBA) is known, its contribution to the absorbance can be determined independently and subtracted from the total sample absorbance.
-
Enzymatic Treatment: For specific interferences like ascorbic acid, enzymes like ascorbate (B8700270) oxidase can be used to degrade the interfering molecule before the assay.[9]
Troubleshooting Guide
Problem: My total phenolic content readings are unexpectedly high and not consistent with other assays.
-
Possible Cause: Interference from non-phenolic reducing agents or a highly reactive phenolic compound like THBA.
-
Troubleshooting Steps:
-
Identify Potential Interferences: Review the composition of your sample. Does it contain significant amounts of ascorbic acid, reducing sugars, or other known interfering substances? Is THBA a major component?
-
Perform a Spike-Recovery Test: Add a known amount of your standard (e.g., gallic acid) to your sample and a blank matrix. Measure the total phenolic content. If the recovery of the standard is significantly different from 100%, it indicates the presence of matrix effects or interference.
-
Implement a Cleanup Step: Use Solid-Phase Extraction (SPE) to purify your sample. An Oasis HLB cartridge or similar can be effective at retaining phenolics while washing away polar interferences like sugars.[12]
-
Problem: I know my sample contains THBA. How can I quantify the other phenolic compounds?
-
Possible Cause: The strong signal from THBA is masking the signal from other phenols.
-
Troubleshooting Steps:
-
Chromatographic Separation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to separate THBA from other phenolic compounds before quantification. Fractions can be collected and then analyzed with the F-C assay, or more commonly, a UV detector is used for quantification of individual compounds.
-
Blank Subtraction (if THBA concentration is known):
-
Create a calibration curve for THBA alone using the F-C assay.
-
Independently measure the concentration of THBA in your sample (e.g., using HPLC).
-
Calculate the absorbance contribution from THBA based on your calibration curve.
-
Subtract this value from the total absorbance of your sample before calculating the phenolic content of the remaining compounds.
-
-
Data Presentation
The following tables summarize quantitative data related to the F-C assay.
Table 1: Reactivity of Various Reducing Compounds in the Folin-Ciocalteu Assay
| Compound | Class | Molar Mass ( g/mol ) | Relative Molar Reactivity (GAE) |
| Gallic Acid (Standard) | Phenolic Acid | 170.12 | 1.00 |
| This compound | Phenolic Acid | 170.12 | ~0.95 - 1.05 (Estimated) |
| Caffeic Acid | Phenolic Acid | 180.16 | 0.96 |
| Ascorbic Acid | Vitamin | 176.12 | ~0.80 - 0.90 |
| Fructose | Reducing Sugar | 180.16 | ~0.10 - 0.20 |
| Tyrosine | Amino Acid | 181.19 | ~0.15 - 0.25 |
Note: Relative molar reactivity is expressed as Gallic Acid Equivalents (GAE) on a molar basis. Values are approximate and can vary based on assay conditions. The reactivity for THBA is estimated based on its structural similarity to gallic acid.[10]
Table 2: Comparison of Interference Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Chromatographic separation of phenolics from polar interferences. | Effective for removing sugars and ascorbic acid; improves accuracy. | Can be time-consuming; potential for analyte loss if not optimized.[4][12] |
| pH Modification | Reducing reactivity of certain compounds (e.g., sugars) at lower pH. | Simple to implement. | May also reduce the reactivity of some target phenolics; not universally effective.[4] |
| Blank Subtraction | Mathematically removing the signal from a known interferent. | Accurate if interferent concentration is precisely known. | Requires a separate analytical method (e.g., HPLC) to quantify the interferent. |
Experimental Protocols
Protocol 1: Standard Folin-Ciocalteu Assay (Microplate Method)
This protocol is adapted for a 96-well microplate format for higher throughput.
Reagents:
-
Folin-Ciocalteu Reagent (commercially available, typically 2N)
-
Gallic Acid Standard Stock Solution (1 mg/mL in deionized water)
-
Sodium Carbonate (Na₂CO₃) Solution (7.5% w/v in deionized water)
-
Sample extract and deionized water
Procedure:
-
Prepare Gallic Acid Standards: Create a calibration curve by preparing serial dilutions of the gallic acid stock solution (e.g., 0, 50, 100, 150, 250, 500 mg/L).[13]
-
Sample Preparation: Dilute your sample extract with deionized water to ensure the final absorbance reading falls within the range of the calibration curve.
-
Assay Reaction:
-
Add 20 µL of each standard, sample dilution, or blank (water) to separate wells of a 96-well plate.[13]
-
Add 100 µL of Folin-Ciocalteu reagent (diluted 1:10 with water) to each well and mix.[13][14]
-
Incubate for a period between 30 seconds and 8 minutes at room temperature.[13]
-
Add 80 µL of the 7.5% sodium carbonate solution to each well and mix thoroughly.[4][14]
-
-
Incubation: Incubate the plate in the dark at room temperature for 2 hours or at 40°C for 30 minutes.[13]
-
Measurement: Read the absorbance of each well at 765 nm using a microplate reader.[13]
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a calibration curve. Use the linear regression equation (y = mx + c) to calculate the total phenolic content of your samples, expressed as mg GAE/L.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing polar interferences.
Materials:
-
SPE Cartridges (e.g., Oasis HLB, C18)
-
SPE Manifold
-
Methanol (B129727) (for conditioning and elution)
-
Acidified Water (e.g., water with 0.1% formic acid, for washing)
-
Sample extract
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol through it, followed by 1-2 volumes of deionized water. Do not let the cartridge run dry.
-
Loading: Load the sample extract onto the cartridge. The phenolic compounds will adsorb to the stationary phase.
-
Washing: Wash the cartridge with 1-2 volumes of acidified water to remove polar, non-retained interferences like sugars and ascorbic acid.
-
Elution: Elute the retained phenolic compounds from the cartridge using 1-2 volumes of methanol. Collect this eluate.
-
Analysis: The collected eluate can now be analyzed using the standard Folin-Ciocalteu assay (Protocol 1). Remember to account for any dilution or concentration factors from the SPE process.
Visualizations
References
- 1. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Application and Analysis of the Folin Ciocalteu Method for the Determination of the Total Phenolic Content from Limonium Brasiliense L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 8. Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Open Access) Improved Removal of Ascorbate Interference in the Folin-Ciocalteu Assay of “Total Phenolic Content” (2010) | Bryan L. Ford | 9 Citations [scispace.com]
- 10. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Folin–Ciocalteu assay revisited: improvement of its specificity for total phenolic content determination: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: pH-Dependent Stability of 2,3,4-Trihydroxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of 2,3,4-Trihydroxybenzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?
A1: this compound, a phenolic compound, is generally more stable in acidic conditions (pH < 4). In neutral to alkaline environments (pH > 7), its stability decreases significantly, making it susceptible to oxidative and hydrolytic degradation. The presence of three adjacent hydroxyl groups (a vicinal trihydroxy moiety) on the benzene (B151609) ring makes the molecule highly susceptible to oxidation, which is often accelerated at higher pH.
Q2: What are the primary degradation pathways for this compound under various pH conditions?
A2: The primary degradation pathways are pH-dependent:
-
Acidic Conditions (pH < 4): The compound exhibits its highest stability. Degradation, if any, is slow and may involve gradual hydrolysis of potential esters if present as derivatives.
-
Neutral to Alkaline Conditions (pH > 7): The molecule is prone to auto-oxidation. The hydroxyl groups can deprotonate, forming phenoxide ions that are more easily oxidized. This can lead to the formation of quinone-type structures, which can further polymerize or undergo ring-opening reactions. Dimerization has also been observed for derivatives of this compound.[1]
-
Oxidative Conditions: In the presence of oxidizing agents or dissolved oxygen, especially at neutral to alkaline pH, the degradation is rapid. The formation of colored degradation products is common. This compound itself can be an early oxidation product of other phenolic compounds like 2,4-dihydroxybenzoic acid.[2]
Q3: Are there any specific catalysts that can accelerate the degradation of this compound?
A3: Yes, metal ions, particularly transition metals like iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can significantly accelerate the oxidative degradation of catecholic compounds like this compound.[3][4][5] These metal ions can catalyze the formation of reactive oxygen species, leading to a more rapid breakdown of the molecule. Therefore, it is crucial to use metal-free buffers and high-purity water during stability studies.
Q4: How does exposure to light affect the stability of this compound?
A4: Like many phenolic compounds, this compound may be susceptible to photodegradation, especially under UV light. Photodegradation can involve complex photochemical reactions, including oxidation and decarboxylation. It is advisable to protect solutions of this compound from light, particularly during long-term stability studies.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Sample Solution
Question: My aqueous solution of this compound turns yellow or brown shortly after preparation, especially at neutral or alkaline pH. What is causing this, and how can I prevent it?
Answer:
-
Probable Cause: This discoloration is a classic indicator of oxidative degradation. At neutral to alkaline pH, the hydroxyl groups of this compound are more easily deprotonated, making the molecule highly susceptible to oxidation by dissolved oxygen in your solvent. This leads to the formation of colored quinone-like and polymeric degradation products. The presence of trace metal ion contaminants can catalyze this process.
-
Troubleshooting Steps:
-
pH Control: If your experimental conditions allow, maintain the pH of the solution in the acidic range (pH 3-4) where the compound is most stable.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use of Antioxidants: If compatible with your downstream analysis, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution.
-
Chelating Agents: To mitigate the catalytic effect of metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize degradation over time.
-
Issue 2: Inconsistent Results in HPLC Analysis
Question: I am observing variable peak areas and the appearance of unexpected peaks in the chromatograms from my stability study of this compound. What could be the issue?
Answer:
-
Probable Cause: Inconsistent HPLC results often stem from ongoing degradation of the analyte in the sample vials within the autosampler or from issues with the analytical method itself. The appearance of new peaks is likely due to the formation of degradation products.
-
Troubleshooting Steps:
-
Control Autosampler Temperature: If possible, set the autosampler temperature to a low value (e.g., 4°C) to slow down degradation in the vials while they are waiting for injection.
-
Mobile Phase pH: Ensure the pH of your mobile phase is acidic (typically pH 2.5-3.5) to maintain the stability of this compound during the chromatographic run. A mobile phase containing a small amount of an acid like formic acid or phosphoric acid is recommended.
-
Method Validation: Verify that your HPLC method is stability-indicating. This involves performing forced degradation studies (see experimental protocols below) to ensure that the degradation products are well-separated from the parent peak and from each other.
-
Check for Metal Contamination: Metal contamination in the HPLC system (e.g., from stainless steel frits or tubing) can sometimes contribute to on-column degradation. Consider using a metal-free or bio-inert HPLC system if problems persist.
-
Sample Preparation: Ensure that the sample diluent is acidic and deoxygenated to maintain stability after dilution and before injection.
-
Data Presentation
Table 1: Illustrative Degradation of this compound at 40°C
| pH | Time (hours) | Remaining this compound (%) | Appearance of Solution |
| 3.0 | 0 | 100.0 | Colorless |
| 24 | 99.5 | Colorless | |
| 48 | 99.1 | Colorless | |
| 72 | 98.8 | Colorless | |
| 7.0 | 0 | 100.0 | Colorless |
| 24 | 85.2 | Faint Yellow | |
| 48 | 72.5 | Yellow | |
| 72 | 61.8 | Light Brown | |
| 9.0 | 0 | 100.0 | Colorless |
| 24 | 45.7 | Brown | |
| 48 | 20.9 | Dark Brown | |
| 72 | 8.3 | Dark Brown |
Note: This data is illustrative and intended to demonstrate the general trend of pH-dependent stability. Actual degradation rates will depend on specific experimental conditions such as temperature, light exposure, and the presence of catalysts.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a water/methanol mixture.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2 hours. Withdraw samples at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes), neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Withdraw samples at regular intervals and quench the reaction (e.g., by adding sodium bisulfite) before diluting for HPLC analysis.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours. Also, expose a solution of the drug to the same conditions. Prepare samples for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the drug to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a suitable HPLC method to check for the degradation of the parent compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A.
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound at neutral to alkaline pH.
Caption: Workflow for investigating the pH-dependent stability of this compound.
References
- 1. Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH and metal ions on antioxidative activities of catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing cytotoxicity of 2,3,4-Trihydroxybenzoic Acid in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA). The focus is on understanding and minimizing its cytotoxic effects in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its known biological activities?
A1: this compound (2,3,4-THBA) is a phenolic acid and a plant secondary metabolite found in various fruits and vegetables.[1] It is known for its antioxidant properties.[2] Research has primarily focused on its anti-cancer effects, where it has been shown to inhibit the growth of cancer cell lines such as HCT-116 colon cancer and MDA-MB-231 breast cancer cells.[2][3] The anti-cancer mechanism is partly attributed to the induction of cyclin-dependent kinase (CDK) inhibitors p21 and p27, leading to cell cycle arrest.[3]
Q2: What is the known cytotoxicity of 2,3,4-THBA in cancer cells versus normal cells?
A2: The cytotoxicity of 2,3,4-THBA has been primarily documented in cancer cell lines. For example, in HCT-116 colon cancer cells, a dose-dependent inhibition of proliferation is observed, with significant effects starting at 250 µM and near-complete inhibition at 1000 µM.[2] There is a significant lack of direct quantitative data on the cytotoxicity of 2,3,4-THBA in normal human cell lines. However, studies on the related compound, benzoic acid, on normal human skin fibroblasts showed moderate toxicity.[3] It is crucial for researchers to determine the specific IC50 value for their normal cell line of interest.
Minimizing Cytotoxicity
Q3: What is the likely mechanism of 2,3,4-THBA-induced cytotoxicity in normal cells?
A3: While direct studies on normal cells are limited, the mechanism of cytotoxicity for similar phenolic compounds, like gallic acid (3,4,5-trihydroxybenzoic acid), in normal fibroblasts involves the generation of reactive oxygen species (ROS).[4] This oxidative stress can lead to DNA damage and trigger the intrinsic (mitochondrial) pathway of apoptosis.[4] This pathway is characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3.[5][6] It is plausible that 2,3,4-THBA induces cytotoxicity in normal cells through a similar oxidative stress-dependent mechanism.
Q4: How can I minimize the cytotoxic effects of 2,3,4-THBA on normal cells in my experiments?
A4: A primary strategy to mitigate cytotoxicity is to counteract the presumed mechanism of oxidative stress. This can be achieved by co-incubating the cells with an antioxidant. N-acetylcysteine (NAC) is a widely used antioxidant that can replenish intracellular glutathione (B108866) (GSH) levels and may also directly interact with reactive compounds.[7][8] Pre-treatment of normal cells with an appropriate concentration of NAC before and during exposure to 2,3,4-THBA may reduce cytotoxicity.[8] It is essential to first determine a non-toxic concentration of NAC for your specific cell line.
Q5: Are there other potential cytoprotective agents I can consider?
A5: Besides NAC, other antioxidants have shown protective effects against oxidative stress-induced cell damage.[7] These include α-tocopherol (Vitamin E), ascorbic acid (Vitamin C), and various other phenolic antioxidants.[9] The effectiveness of these agents will be cell-type and compound-specific. A pilot study to screen a panel of antioxidants at non-toxic concentrations is recommended.
Experimental Considerations
Q6: What are the best practices for preparing and storing 2,3,4-THBA solutions?
A6: this compound is soluble in DMSO.[10] A stock solution can be prepared in cell culture-grade DMSO and stored at -20°C for up to one month or at -80°C for up to six months.[11] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11] When preparing working solutions, dilute the DMSO stock in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Q7: Can 2,3,4-THBA interfere with standard cytotoxicity assays?
A7: Yes, as a phenolic compound, 2,3,4-THBA has the potential to interfere with certain assays.[12] Specifically, it can directly reduce tetrazolium salts like MTT, leading to a false-positive signal of cell viability.[12] To account for this, it is crucial to run a cell-free control containing the medium, the assay reagent (e.g., MTT), and 2,3,4-THBA at all tested concentrations. The absorbance from these wells should be subtracted from the absorbance of the corresponding wells with cells.
Quantitative Data Summary
Table 1: Cytotoxicity of 2,3,4-THBA in Human Cancer Cell Lines
| Cell Line | Assay | Exposure Time | Concentration | Effect |
| HCT-116 (Colon Cancer) | Cell Proliferation | 48 hours | 250 µM | ~35% inhibition |
| HCT-116 (Colon Cancer) | Cell Proliferation | 48 hours | 500 µM | ~55% inhibition |
| HCT-116 (Colon Cancer) | Cell Proliferation | 48 hours | 750 µM | ~90% inhibition |
| HCT-116 (Colon Cancer) | Cell Proliferation | 48 hours | 1000 µM | ~100% inhibition |
| HCT-116 (Colon Cancer) | Clonogenic Assay | 2-3 weeks | ~25 µM | ~50% inhibition of colony formation |
| MDA-MB-231 (Breast Cancer) | Clonogenic Assay | 2-3 weeks | 25 µM | ~85% inhibition of colony formation |
| MDA-MB-231 (Breast Cancer) | Clonogenic Assay | 2-3 weeks | 37.5 µM | 100% inhibition of colony formation |
Data sourced from[2].
Table 2: Cytotoxicity of Benzoic Acid (an analogous compound) in Normal Human Skin Fibroblasts
| Cell Line | Assay | Exposure Time | IC50 |
| Detroit 551 (Normal Fibroblast) | MTT | 48 hours | 900.6 µM |
| Detroit 551 (Normal Fibroblast) | XTT | 48 hours | 974.6 µM |
Data sourced from[3]. Note: This data is for Benzoic Acid, not 2,3,4-THBA, and is provided for comparative purposes.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability or Negative Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Direct Reduction of Assay Reagent | Phenolic compounds like 2,3,4-THBA can directly reduce tetrazolium salts (e.g., MTT). Run a cell-free control with your compound at all concentrations in the presence of the assay reagent. Subtract the background absorbance from your experimental values.[12] |
| Compound Precipitation | At higher concentrations, the compound may precipitate out of the solution, reducing its effective concentration. Visually inspect the wells under a microscope. If precipitation is observed, consider lowering the concentration range or using a different solubilization method. |
| Incorrect Seeding Density | Too high a cell density can mask cytotoxic effects. Optimize cell seeding density to ensure they are in the exponential growth phase during the experiment. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Pipette gently to avoid cell stress. Consider using a multichannel pipette for consistency. |
| Edge Effects | Wells on the edge of the plate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. When adding compounds, ensure the pipette tip is below the surface of the medium to avoid loss of the compound. |
Issue 3: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
| Possible Cause | Troubleshooting Step |
| Different Endpoints Measured | MTT measures metabolic activity, which can decrease due to cytostatic effects (inhibition of proliferation) or cytotoxicity (cell death). LDH assay measures membrane integrity, indicating necrosis or late apoptosis.[12] A compound might be cytostatic at concentrations where it doesn't cause membrane leakage. |
| Timing of Assay | The optimal time to measure different cytotoxic endpoints varies. Membrane leakage (LDH) might be a later event than a decrease in metabolic activity (MTT). Perform a time-course experiment to understand the kinetics of cell death. |
| Mechanism of Cell Death | If the compound induces apoptosis, you might see low LDH release in the early stages. Use an apoptosis-specific assay, like Annexin V/PI staining, to confirm the mechanism. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of 2,3,4-THBA using the MTT Assay
-
Cell Seeding: Seed your normal human cell line (e.g., dermal fibroblasts, keratinocytes) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of 2,3,4-THBA in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 2,3,4-THBA.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free blank. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Assessing the Cytoprotective Effect of N-Acetylcysteine (NAC)
-
Determine Non-Toxic NAC Concentration: First, perform a dose-response experiment as in Protocol 1 with NAC alone to determine the highest concentration that does not affect cell viability.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with NAC: After 24 hours of cell adherence, remove the medium and add fresh medium containing the pre-determined non-toxic concentration of NAC. Incubate for 1-2 hours.
-
Co-treatment: Prepare 2,3,4-THBA solutions in a medium that also contains the same concentration of NAC. Remove the pre-treatment medium and add the 2,3,4-THBA + NAC solutions to the cells.
-
Controls: Include the following controls: no treatment, vehicle only, NAC only, and 2,3,4-THBA only (without NAC pre-treatment).
-
MTT Assay: Proceed with steps 4-8 from Protocol 1 to assess cell viability.
-
Data Analysis: Compare the viability of cells treated with 2,3,4-THBA alone to those co-treated with 2,3,4-THBA and NAC to determine if NAC provides a protective effect.
Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2,3,4-THBA at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add more 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for assessing 2,3,4-THBA cytotoxicity and cytoprotection.
Caption: Proposed intrinsic apoptosis pathway for 2,3,4-THBA in normal cells.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. toolify.ai [toolify.ai]
- 3. antiox.org [antiox.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Butin (7,3',4'-trihydroxydihydroflavone) reduces oxidative stress-induced cell death via inhibition of the mitochondria-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bol.com [bol.com]
- 7. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Dealing with precipitation of 2,3,4-Trihydroxybenzoic Acid in cell media
Welcome to the technical support center for 2,3,4-Trihydroxybenzoic Acid (THBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using THBA in cell culture experiments and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (THBA) precipitating in the cell culture media?
A: Precipitation of THBA in cell culture media is a common issue that can arise from several factors. The primary cause is often the auto-oxidation of its pyrogallol-like structure in the presence of oxygen, especially in neutral to alkaline solutions like standard cell culture media (pH 7.2-7.4).[1][2] This process can lead to the formation of insoluble polymers. Other factors include exceeding the solubility limit, rapid changes in solvent polarity when diluting a concentrated stock, and temperature fluctuations.[3][4]
Q2: How does the chemical structure of THBA contribute to its instability in media?
A: this compound contains a pyrogallol (B1678534) functional group (three adjacent hydroxyl groups on a benzene (B151609) ring). This structure is highly susceptible to auto-oxidation in alkaline, oxygenated environments.[1][5] The process involves the generation of reactive oxygen species, such as superoxide (B77818) radicals, and the formation of quinone intermediates, which can then polymerize into larger, colored, and insoluble compounds.[1][2]
Q3: What is the recommended solvent for preparing THBA stock solutions?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of THBA for in vitro use.[6][7][8] It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility of the compound.[4][8]
Q4: What is the maximum recommended working concentration of THBA in cell media?
A: The maximum soluble concentration in the final assay medium can vary depending on the specific media formulation and the final DMSO concentration. It is critical to perform a solubility test in your specific cell culture medium to determine the practical upper limit before starting your experiments.[3] Studies have used concentrations up to 500 µM in cancer cell lines like HCT-116.[9] However, always verify solubility visually at your desired concentration.
Q5: My media changes color (e.g., turns yellow/brown) after adding THBA. Is this related to precipitation?
A: Yes, a color change is often a visual indicator of THBA degradation and oxidation. The formation of quinone and polymeric byproducts during auto-oxidation typically results in colored compounds.[1] This indicates that the compound is not stable under the current conditions and that precipitation is likely to follow.
Q6: How can I prevent precipitation when preparing my experiment?
A: To minimize precipitation, prepare a high-concentration stock solution in fresh, anhydrous DMSO.[8] When preparing the final working solution, add the DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing.[3] This gradual dilution helps prevent the compound from "crashing out" due to rapid solvent exchange.[4] Always prepare THBA-containing media fresh, immediately before adding it to the cells.
Q7: Can I filter the media after THBA has precipitated?
A: Filtering the media to remove precipitate is not recommended. The precipitate is the compound of interest (or its derivatives), so filtering it out would lower the effective concentration of the active substance in your experiment to an unknown level, rendering the results unreliable. The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with THBA precipitation.
Problem: Precipitate is observed after adding THBA to cell media.
// Nodes start [label="Precipitate Observed in Media", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="How was the stock solution prepared?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Stock Issues stock_dmso [label="Used non-anhydrous or old DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_dmso [label="Solution: Use fresh, anhydrous, high-purity DMSO.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; stock_conc [label="Stock concentration is too high", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_conc [label="Solution: Prepare a new stock at a lower, fully dissolved concentration.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Dilution Issues q2 [label="How was the stock diluted into media?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dil_rapid [label="Rapidly added concentrated stock to media", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_dil [label="Solution: Add stock dropwise to pre-warmed media while gently vortexing. Consider serial dilution.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; dil_dmso_high [label="Final DMSO % is too high (>0.5%)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_dmso_final [label="Solution: Keep final DMSO concentration below 0.5%, ideally <0.1%. May require a more dilute stock.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Media/Incubation Issues q3 [label="When was the media prepared?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; media_old [label="Prepared media in advance and stored", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_media [label="Solution: Prepare THBA-containing media immediately before use due to auto-oxidation.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_flux [label="Temperature fluctuations", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_temp [label="Solution: Minimize time outside the incubator. Use pre-warmed media.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> stock_dmso [label="Moisture?"]; stock_dmso -> sol_dmso; q1 -> stock_conc [label="Fully dissolved?"]; stock_conc -> sol_conc; q1 -> q2 [label="Stock OK"];
q2 -> dil_rapid [label="Method?"]; dil_rapid -> sol_dil; q2 -> dil_dmso_high [label="Final Solvent %?"]; dil_dmso_high -> sol_dmso_final; q2 -> q3 [label="Dilution OK"];
q3 -> media_old [label="Timing?"]; media_old -> sol_media; q3 -> temp_flux [label="Storage/Handling?"]; temp_flux -> sol_temp; } end_dot
Figure 1: A step-by-step logical guide for troubleshooting precipitation.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for working with this compound.
| Parameter | Solvent | Concentration | Storage Conditions | Source |
| Solubility | DMSO | 34 mg/mL (199.85 mM) | N/A | [6][8] |
| Water | Slightly soluble | N/A | [10] | |
| Stock Solution Storage | In Solvent (-80°C) | Up to 199.85 mM | Up to 1 year | [8] |
| In Solvent (-20°C) | Up to 199.85 mM | Up to 1 month | [7][8] | |
| Final DMSO Concentration | Cell Culture Media | < 0.5% (ideal: < 0.1%) | N/A | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of THBA.
-
Materials : this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Calculation : Determine the mass of THBA powder needed to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 17.01 mg of THBA in 1 mL of DMSO).
-
Dissolution :
-
Aliquoting and Storage :
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[8]
-
Figure 2: Workflow for preparing a THBA stock solution.
Protocol 2: Determining Maximum Soluble Concentration in Media
This protocol helps determine the solubility limit of THBA in your specific experimental conditions before treating cells.
-
Materials : Prepared THBA stock solution (e.g., 100 mM in DMSO), complete cell culture medium, 96-well plate.
-
Serial Dilution : Prepare a 2-fold serial dilution of the THBA stock solution in DMSO.
-
Addition to Media : In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed (37°C) complete cell culture medium. This creates a 1:100 dilution with a final DMSO concentration of 1%.[3] Include a DMSO-only control.
-
Incubation and Observation : Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assessment : Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[3] The highest concentration that remains clear is your maximum working concentration under these conditions.
Signaling Pathway Information
This compound has been shown to inhibit cancer cell proliferation.[9][11] Its mechanism of action may involve the induction of Cyclin-Dependent Kinase (CDK) inhibitors p21 and p27.[9][12] These proteins can inhibit the activity of multiple CDKs (such as CDK1, CDK2, CDK4, and CDK6), which are critical for cell cycle progression.[9] By inducing these inhibitors, THBA can lead to cell cycle arrest and a reduction in cell growth.
// Nodes thba [label="this compound\n(THBA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p21 [label="Induction of p21", fillcolor="#FBBC05", fontcolor="#202124"]; p27 [label="Induction of p27", fillcolor="#FBBC05", fontcolor="#202124"]; cdks [label="CDK1, CDK2, CDK4, CDK6", fillcolor="#F1F3F4", fontcolor="#202124"]; arrest [label="Cell Cycle Arrest &\nInhibition of Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges thba -> {p21, p27} [arrowhead=tee, color="#34A853", label=" upregulates"]; {p21, p27} -> cdks [arrowhead=tee, color="#EA4335", label=" inhibit"]; cdks -> arrest [arrowhead=tee, color="#EA4335", label=" leads to"]; } end_dot
Figure 3: Proposed signaling pathway for THBA-induced cell cycle arrest.
References
- 1. New insights of superoxide dismutase inhibition of pyrogallol autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Part:BBa K3789011 - parts.igem.org [parts.igem.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mail.antiox.org [mail.antiox.org]
- 10. This compound | 610-02-6 [chemicalbook.com]
- 11. antiox.org [antiox.org]
- 12. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
Optimization of extraction parameters for 2,3,4-Trihydroxybenzoic Acid from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA) from plant materials. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations to enhance extraction efficiency and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of 2,3,4-THBA | Improper Plant Material Preparation: Inadequate drying or coarse grinding of the plant material can limit solvent access to the target compound.[1] | Ensure the plant material is thoroughly dried to a constant weight and finely powdered to maximize the surface area for extraction.[1] |
| Inefficient Initial Extraction: The chosen solvent, temperature, or extraction time may not be optimal for solubilizing 2,3,4-THBA.[2] | Optimize extraction parameters. Use polar solvents like methanol (B129727) or ethanol (B145695), as 2,3,4-THBA has limited solubility in water but dissolves more readily in polar organic solvents. Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[3] | |
| Degradation of 2,3,4-THBA: As a phenolic compound, 2,3,4-THBA can be susceptible to degradation at high temperatures or under certain pH conditions.[4] | Avoid excessive heat (prolonged exposure above 70°C). Maintain a mildly acidic to neutral pH during extraction, as extreme pH levels can lead to degradation. Store extracts at low temperatures and protected from light. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the available 2,3,4-THBA from the plant matrix.[1] | Increase the solvent-to-solid ratio to ensure the plant material is completely submerged and to create a sufficient concentration gradient for efficient mass transfer.[1] | |
| Co-extraction of Impurities | Non-selective Solvent System: The solvent may be co-extracting other compounds with similar polarities, such as other phenolic acids, flavonoids, or sugars. | Employ a multi-step extraction or purification process. A preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids.[2] |
| Complex Plant Matrix: The inherent complexity of the plant material can lead to a crude extract with numerous interfering substances. | Utilize a purification step such as Solid-Phase Extraction (SPE) to selectively isolate and concentrate 2,3,4-THBA and remove interfering compounds.[5][6] | |
| Inconsistent Results | Variability in Plant Material: The concentration of 2,3,4-THBA can vary depending on the plant's age, growing conditions, and harvest time.[2] | Use plant material from a consistent source and harvest time for reproducible results. If possible, analyze the raw material to confirm the presence and approximate concentration of 2,3,4-THBA. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent concentration can lead to different yields. | Strictly control all extraction parameters. Use calibrated equipment and standardized procedures for every extraction. | |
| Sample Clogging during Filtration/Chromatography | Presence of Particulate Matter: Fine plant material may not have been adequately removed after extraction. | Centrifuge the extract at a higher speed or for a longer duration to pellet fine particles. Use a multi-stage filtration process, starting with a coarser filter and progressively moving to a finer one. |
| Precipitation of Compounds: Changes in temperature or solvent composition can cause dissolved compounds to precipitate out of the solution. | Ensure the extract is maintained at a consistent temperature. If performing solvent evaporation, avoid complete dryness as this can make redissolving the extract difficult. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: this compound is a polar compound with limited solubility in water but good solubility in polar organic solvents.[3] Therefore, methanol, ethanol, and their aqueous mixtures are generally the most effective solvents. The optimal concentration of the aqueous mixture often needs to be determined empirically for each plant material but typically ranges from 50% to 80% alcohol in water.[7]
Q2: How does temperature affect the extraction of this compound?
A2: Increasing the extraction temperature generally enhances the solubility and diffusion rate of 2,3,4-THBA, leading to a higher yield. However, excessively high temperatures (e.g., prolonged boiling) can cause thermal degradation of the compound.[4] A moderate temperature range of 40-70°C is often a good starting point for optimization.[3][8]
Q3: What is the optimal pH for extracting this compound?
A3: The pH of the extraction solvent can influence the stability and solubility of phenolic acids. For 2,3,4-THBA, a slightly acidic to neutral pH is generally recommended to maintain its stability. Highly alkaline conditions should be avoided as they can promote oxidation and degradation of phenolic compounds.
Q4: How can I improve the purity of my this compound extract?
A4: To improve purity, consider a multi-step purification process. After initial solvent extraction, techniques like liquid-liquid partitioning can be used to remove compounds of different polarities. For more specific purification, Solid-Phase Extraction (SPE) is a highly effective method for isolating and concentrating phenolic acids from complex plant extracts.[5][6]
Q5: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for this compound?
A5: Both UAE and MAE are modern extraction techniques that can significantly reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[8] UAE uses acoustic cavitation to disrupt cell walls and enhance solvent penetration, while MAE uses microwave energy to heat the solvent and plant matrix rapidly and efficiently. These methods often result in higher extraction yields in a shorter time.[3][9]
Data Presentation
Table 1: Optimized Extraction Parameters for Phenolic Compounds from Various Plant Sources (Including those rich in Hydroxybenzoic Acids)
| Plant Material | Target Compound(s) | Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio | Yield | Reference |
| Terminalia chebula fruits | Total Phenolic Content | Ultrasound-Assisted | 68% Ethanol | 70 | 20 (2 cycles) | 1:23 (g/mL) | 448.7 mg GAE/g DW | [3][8] |
| Phyllanthus emblica fruits | Total Phenolic Content | Microwave-Assisted | 66% Ethanol | N/A (480 W power) | 0.48 | 1:25 (g/mL) | 133.58 mg GAE/g DW | [9] |
| Verbena officinalis L. leaves | Total Phenolic Content | Ultrasound-Assisted | Water | 52.7 | 30.64 | 1:28.71 (g/mL) | 87.09 mg GAE/g DW | [10] |
| Psidium cattleianum leaves | Total Soluble Phenols | Ultrasound-Assisted | Water | Ambient | 4 | N/A | 158.18 mg/g DM | [11][12] |
| Satureja hortensis L. | Total Phenolic Compounds | Ultrasound-Assisted | 20% Ethanol | 80 | N/A | 1:21.4 (g/mL) | 4.11 mg CEA/g | [13] |
GAE: Gallic Acid Equivalents; DW: Dry Weight; DM: Dry Matter; CEA: Chlorogenic Acid Equivalents.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., particle size < 0.5 mm).[1]
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a 50 mL conical flask.
-
Add 25 mL of 70% ethanol (v/v) to the flask (solid-to-liquid ratio of 1:25 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and the sonication time to 30 minutes.
-
-
Separation:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Carefully decant the supernatant.
-
-
Filtration and Storage:
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Store the extract at 4°C in the dark until HPLC analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or photodiode array (PDA) detector, and an autosampler.
-
Mobile Phase: A gradient elution is typically used for separating phenolic acids.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 30% B
-
20-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 5% B
-
35-40 min: Re-equilibration at 5% B
-
-
Analysis Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 280 nm (or a specific wavelength determined by the UV spectrum of 2,3,4-THBA).
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Identify and quantify the 2,3,4-THBA peak in the sample chromatogram based on retention time and the calibration curve.
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
Caption: Interplay of key parameters in optimizing 2,3,4-THBA extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of total phenolic content from Terminalia chebula Retz. fruits using response surface methodology and evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 5. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 6. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Optimization of total phenolic content from Terminalia chebula Retz. fruits using response surface methodology and evaluation of their antioxidant activities | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Ultrasound-Assisted Extraction of Phenolics from Satureja hortensis L. and Antioxidant Activity: Response Surface Methodology Approach [mdpi.com]
Storage conditions to maintain the purity of 2,3,4-Trihydroxybenzoic Acid powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to maintain the purity of 2,3,4-Trihydroxybenzoic Acid powder. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound powder?
For short-term storage, it is recommended to keep the powder in a tightly sealed container at 2-8°C, protected from light and moisture.
Q2: How should I store this compound powder for long-term use to ensure its purity?
For long-term storage, the powder should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[1] This minimizes the risk of degradation from oxygen and light.
Q3: My this compound powder has changed color. What does this indicate?
A color change from its typical white to off-white or light yellow appearance to a brownish or darker shade suggests potential degradation.[2] This is often due to oxidation or exposure to light and moisture. It is advisable to re-test the purity of the powder before use.
Q4: Can I store solutions of this compound?
Solutions of this compound are less stable than the powder form. If storage is necessary, it is recommended to store aliquots in a tightly sealed container under nitrogen at -80°C for up to one year to minimize degradation.[1]
Q5: What are the primary factors that can cause the degradation of this compound powder?
The primary factors that can lead to the degradation of this compound powder are exposure to oxygen (oxidation), light (photodegradation), moisture (hydrolysis), and elevated temperatures.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the purity of this compound powder.
Issue 1: Visual Changes in the Powder
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Symptom: The powder, which is typically a white to off-white crystalline solid, appears discolored (e.g., yellow, brown, or clumpy).[2]
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Possible Cause: This is a strong indicator of degradation, likely due to oxidation, exposure to light, or moisture absorption.
-
Recommended Action:
-
Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of degradation.
-
Decision: If the purity is below the required specifications for your experiment, it is recommended to use a fresh batch of the compound.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: You are observing unexpected or inconsistent results in your experiments, such as lower than expected biological activity or the appearance of unknown peaks in analytical runs.
-
Possible Cause: The purity of the this compound may have been compromised, leading to the presence of impurities that interfere with your assay.
-
Recommended Action:
-
Verify Purity: Analyze the powder using the HPLC or NMR methods detailed in the "Experimental Protocols" section to confirm its purity.
-
Review Storage Conditions: Ensure that the storage conditions for the powder and any prepared solutions are optimal, as outlined in the FAQs.
-
Use a Fresh Stock: If impurities are detected, prepare fresh solutions from a new, unopened container of this compound.
-
Issue 3: Poor Solubility
-
Symptom: The powder does not dissolve as expected in the chosen solvent.
-
Possible Cause:
-
Degradation: Degradation products may have different solubility profiles.
-
Incorrect Solvent: The solvent may not be appropriate for this compound. It has limited solubility in water but is more soluble in polar organic solvents like ethanol, methanol, and DMSO.
-
-
Recommended Action:
-
Confirm Solvent Choice: Verify the solubility of this compound in the selected solvent from reliable sources.
-
Check for Impurities: Analyze the powder for impurities, as they can affect solubility.
-
Gentle Warming/Sonication: If the solvent is appropriate and the powder is pure, gentle warming or sonication may aid in dissolution.
-
Summary of Storage Conditions and Purity Indicators
| Parameter | Optimal Condition | Potential Indication of Purity Loss |
| Temperature | -20°C (long-term), 2-8°C (short-term) | Storage at room temperature for extended periods. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Exposure to air (oxygen). |
| Light | Protection from light (amber vials) | Exposure to direct sunlight or UV light. |
| Moisture | Dry environment (desiccator) | Clumping of powder, storage in a humid place. |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing, browning). |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard of known purity
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the this compound powder to be tested at the same concentration as the standard stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm[4]
-
Gradient Program: A typical gradient would be to start with a low percentage of Solvent B, gradually increase it to elute the compound and any impurities, and then return to the initial conditions to re-equilibrate the column.
-
-
Data Analysis:
-
Run the standard solutions to establish a calibration curve.
-
Inject the sample solution and identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
-
-
Protocol 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure and identify impurities in the this compound powder.
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound powder in approximately 0.7 mL of the deuterated solvent. Add a small amount of TMS.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for the characteristic peaks of this compound.
-
The presence of unexpected signals may indicate impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimation of the impurity levels. Potential impurities to look for include isomers such as 3,4,5-trihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid, which would have different splitting patterns and chemical shifts in the aromatic region.
-
-
Visualizations
References
Effect of light exposure on 2,3,4-Trihydroxybenzoic Acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3,4-Trihydroxybenzoic Acid, with a specific focus on the effects of light exposure.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent exposure to moisture and air, as the compound can be sensitive to both. For long-term storage, keeping the material under an inert gas is also recommended.
Q2: How can I visually identify potential degradation of my this compound sample?
A2: this compound is typically a white to brown powder.[2] Any noticeable change in color, such as significant darkening, or a change in the physical state of the powder may indicate degradation. For solutions, the appearance of new colors or the formation of precipitates can also be signs of instability.
Q3: My experiment involves dissolving this compound in a solvent. How does light exposure affect its stability in solution?
A3: Phenolic compounds, in general, are more susceptible to photodegradation when in solution compared to their solid state. The choice of solvent can also play a role in the stability. It is advisable to prepare solutions fresh and protect them from light by using amber-colored vials or by wrapping the container in aluminum foil, especially if they are to be stored before use.
Q4: Are there specific wavelengths of light that are more detrimental to the stability of this compound?
Q5: What are the likely degradation products of this compound when exposed to light?
A5: The degradation of phenolic compounds under light often involves oxidation and hydroxylation. While the specific degradation pathway for this compound is not extensively documented in the provided search results, similar compounds like 2-hydroxybenzoic acid have been shown to form hydroxylated derivatives upon degradation.[4] It is plausible that exposure to light could lead to the formation of other oxidized phenolic or quinone-type structures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/UPLC chromatogram. | The sample may have degraded due to light exposure, leading to the formation of new compounds. | 1. Re-run the analysis with a freshly prepared sample that has been protected from light. 2. If the issue persists, conduct a forced degradation study to identify potential degradation products.[5][6] 3. Ensure the analytical method is stability-indicating.[7] |
| Discoloration of the solid compound or solution. | This is a common indicator of oxidation, which can be initiated or accelerated by light exposure. | 1. Discard the discolored sample. 2. Review storage conditions to ensure the compound is protected from light and air.[1] 3. For solutions, use amber vials or foil wrapping and prepare them fresh before use. |
| Inconsistent experimental results. | Sample degradation between experiments could be a contributing factor. | 1. Standardize sample handling procedures to minimize light exposure. 2. Prepare a single stock solution and protect it from light, taking aliquots for individual experiments. 3. Always run a control sample that has been protected from light for comparison. |
| Loss of potency or activity. | The active this compound may have degraded into less active or inactive compounds. | 1. Quantify the amount of this compound remaining using a validated analytical method like HPLC.[7] 2. Compare the potency of a light-exposed sample to a control sample stored in the dark. |
Experimental Protocols
Protocol 1: Forced Photostability Study of this compound
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[8][9]
Objective: To assess the impact of light exposure on the stability of this compound in its solid state and in solution.
Materials and Equipment:
-
This compound
-
Solvent (e.g., methanol, acetonitrile (B52724), or a relevant buffer)
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
-
Amber-colored vials and aluminum foil
-
Photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a combination of cool white and UV lamps).[3]
-
HPLC or UPLC system with a UV detector[7]
-
Calibrated analytical balance
Procedure:
-
Sample Preparation:
-
Solid State: Weigh a suitable amount of this compound and spread it thinly in a transparent container.
-
Solution State: Prepare a solution of known concentration in the chosen solvent. Transfer aliquots into both transparent and amber-colored vials.
-
-
Control Samples:
-
Prepare identical sets of solid and solution samples to be used as dark controls. Wrap these containers completely in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place the transparently contained samples (and the foil-wrapped dark controls) inside the photostability chamber.
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) energy.[10]
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.
-
Protocol 2: HPLC Analysis of this compound and its Degradants
Objective: To quantify the amount of this compound and separate its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase components (e.g., acetonitrile, methanol, water with an acid modifier like acetic or formic acid)[11]
-
Filtration apparatus for mobile phase and samples
Procedure:
-
Method Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase: A gradient or isocratic elution can be used. A common starting point for phenolic acids is a mixture of an organic solvent (like acetonitrile or methanol) and acidified water.[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 250-280 nm).[12]
-
-
Sample Preparation:
-
Dilute the samples from the photostability study to a concentration within the calibration range of the method.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared samples, along with a standard solution of this compound and a blank (solvent).
-
Record the chromatograms and integrate the peak areas.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining in the light-exposed samples compared to the dark controls.
-
Observe any new peaks in the chromatograms of the exposed samples, which indicate the formation of degradation products.
-
Quantitative Data Summary
The following table presents representative data from a hypothetical forced photostability study on a 0.1 mg/mL solution of this compound in methanol.
| Exposure Time (hours) | Light Exposed Sample (% Remaining) | Dark Control (% Remaining) | Number of Degradation Products |
| 0 | 100.0 | 100.0 | 0 |
| 6 | 92.5 | 99.8 | 1 |
| 12 | 85.3 | 99.7 | 2 |
| 24 | 76.8 | 99.5 | 3 |
Visualizations
Caption: Workflow for a forced photostability study of this compound.
Caption: A potential photodegradation pathway for a phenolic compound like this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 610-02-6 [chemicalbook.com]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. ijmr.net.in [ijmr.net.in]
- 8. ema.europa.eu [ema.europa.eu]
- 9. scispace.com [scispace.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 2,3,4-Trihydroxybenzoic Acid and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of 2,3,4-Trihydroxybenzoic Acid and its isomer, gallic acid (3,4,5-Trihydroxybenzoic Acid). The information presented herein is collated from experimental data to assist researchers in evaluating their potential applications.
Introduction
Both this compound (2,3,4-THBA) and gallic acid are naturally occurring phenolic compounds found in a variety of plant sources.[1][2] Their structures, each featuring a benzoic acid backbone with three hydroxyl groups, endow them with significant antioxidant potential.[3][4] This capacity to neutralize free radicals makes them subjects of interest for applications in pharmaceuticals, food preservation, and cosmetics.[5][6] The positioning of the hydroxyl groups on the aromatic ring, however, can influence the molecule's antioxidant efficacy.[3] This guide delves into a direct comparison of their activities based on common in vitro antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and gallic acid have been evaluated using several established assays. The following table summarizes their performance in the Folin-Ciocalteu (FC), Ferric Reducing Antioxidant Power (FRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. The data is presented in terms of sensitivity (mAU·L/mg), which reflects the antioxidant response per unit of concentration. Higher values typically indicate greater antioxidant activity.
| Assay | This compound (Sensitivity in mAU·L/mg) | Gallic Acid (3,4,5-Trihydroxybenzoic Acid) (Sensitivity in mAU·L/mg) | Reference |
| Folin-Ciocalteu (FC) | 10.15 | 11.23 | [3] |
| FRAP | 1.83 | 2.59 | [3] |
| ABTS | 3.32 | 3.48 | [3] |
| DPPH | 0.88 | 1.15 | [3] |
Note: The results indicate that while both compounds are potent antioxidants, gallic acid generally exhibits slightly higher antioxidant activity across all four tested methods.[3] The arrangement of hydroxyl groups in gallic acid (3,4,5-THBA) is considered to be particularly effective for radical scavenging.[7]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are fundamental for the reproducible assessment of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This donation neutralizes the radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[8][9]
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol.[10]
-
Sample Preparation: Various concentrations of the test compounds (2,3,4-THBA and gallic acid) and a standard (e.g., Trolox or Ascorbic Acid) are prepared in a suitable solvent like methanol.[10][11]
-
Reaction: An aliquot of the sample/standard solution (e.g., 20 µL) is mixed with a larger volume of the DPPH solution (e.g., 200 µL) in a 96-well plate or cuvette.[10][11] A control is prepared using the solvent instead of the sample.[8]
-
Incubation: The mixture is incubated in the dark at room temperature for a period ranging from 3 to 30 minutes.[9][10][11]
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer or microplate reader.[10][11]
-
Calculation: The percentage of radical scavenging activity is calculated, and results are often expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant's activity.[8][12]
Procedure:
-
Preparation of ABTS•+ stock solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[8][10]
-
Preparation of ABTS•+ working solution: The stock solution is diluted with a solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][10]
-
Reaction: A small volume of the test compound at various concentrations (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 1.0 mL).[8]
-
Incubation: The mixture is incubated at room temperature for a short period, typically around 6 minutes.[8][13]
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, with an intense blue color, which is measured spectrophotometrically.[14][15]
Procedure:
-
Preparation of FRAP reagent: The reagent is freshly prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[16][17]
-
Reaction: A small volume of the sample or standard (e.g., 10 µL) is mixed with the FRAP reagent (e.g., 1.8 mL) and water.[15][16]
-
Incubation: The mixture is incubated at 37°C for a duration that can range from 4 to 60 minutes.[15][18]
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[16][18]
-
Calculation: The results are typically expressed as µM of Fe²⁺ equivalents or as Trolox equivalents, determined from a standard curve.[16]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assessment.
Antioxidant Signaling Pathway
Phenolic acids can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
Conclusion
The experimental data consistently demonstrate that both this compound and gallic acid are effective antioxidants.[3] However, comparative studies suggest that gallic acid possesses superior radical scavenging and reducing capabilities, likely attributable to the 3,4,5-trihydroxy substitution pattern on the benzoic acid ring.[3][7] The choice between these two compounds for a specific application may depend on factors such as desired potency, availability, and formulation compatibility. The provided protocols serve as a reliable foundation for researchers intending to conduct their own comparative evaluations.
References
- 1. PhytoBank: Showing this compound (PHY0066955) [phytobank.ca]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antiox.org [antiox.org]
- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
- 16. 2.6. Determination of Total Phenolic Compounds, ABTS, and FRAP Assay [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. e3s-conferences.org [e3s-conferences.org]
A Comparative Analysis of the Anticancer Effects of 2,3,4-Trihydroxybenzoic Acid and Protocatechuic Acid
In the landscape of cancer research, natural phenolic compounds are gaining significant attention for their potential as chemopreventive and therapeutic agents. Among these, 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA) and Protocatechuic Acid (PCA), also known as 3,4-dihydroxybenzoic acid, have demonstrated notable anticancer properties.[1][2] Both are hydroxybenzoic acids found in various fruits and vegetables.[2][3] This guide provides a comparative analysis of their anticancer effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their potential.
Quantitative Analysis of Anticancer Efficacy
The in vitro efficacy of 2,3,4-THBA and PCA has been evaluated across various cancer cell lines, with key metrics being the inhibition of cell proliferation and colony formation.
Table 1: Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | Concentration | Inhibition Rate | Reference |
| This compound | HCT-116 (Colon) | 250 µM | ~35% | [3] |
| 500 µM | ~55% | [3] | ||
| 750 µM | ~90% | [3] | ||
| 1000 µM | ~100% | [3] | ||
| Protocatechuic Acid | AGS (Gastric) | 0.5 mM | Not specified, but effective | [4] |
| 1.0 mM | Not specified, but effective | [4] | ||
| 2.0 mM | Not specified, but effective | [4] | ||
| CaCo-2 (Colon) | 100 µM | Significant decrease | [5] | |
| 250 µM | Significant decrease | [5] | ||
| A549, H3255, Calu-6 (Lung) | 2-8 µM | Dose-dependent inhibition | [6] |
Table 2: Effects on Apoptosis and Cell Invasion
| Compound | Cell Line | Concentration | Effect | Reference |
| Protocatechuic Acid | CaCo-2 (Colon) | 100 µM | 4-fold increase in apoptotic cells | [5] |
| 250 µM | 5-fold increase in apoptotic cells | [5] | ||
| AGS (Gastric) | 2.0 mM | ~70% decrease in cell invasion | [4] |
Mechanisms of Anticancer Action
While both compounds exhibit anticancer properties, their underlying mechanisms of action appear to diverge, targeting different cellular pathways.
This compound: Induction of Cell Cycle Arrest
Research suggests that 2,3,4-THBA exerts its antiproliferative effects by inducing cell cycle arrest.[3][7] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[2][3] These proteins play a crucial role in halting the cell cycle, thereby preventing cancer cell proliferation. In silico studies further support this by indicating a potential binding of 2,3,4-THBA to CDK1, CDK2, CDK4, and CDK6.[3][7] Notably, the expression levels of Human Epidermal Growth Factor Receptor-type 2 (HER2) and Fibroblast Growth Factor Receptor (FGF-R) were not affected by 2,3,4-THBA treatment in HCT-116 cells.[3]
Protocatechuic Acid: A Multifaceted Anticancer Agent
Protocatechuic acid demonstrates a broader range of anticancer mechanisms, including the induction of apoptosis, inhibition of metastasis, and modulation of oxidative stress.[4][5]
-
Induction of Apoptosis: PCA triggers apoptosis in cancer cells through various signaling pathways. In human gastric adenocarcinoma (AGS) cells, PCA activates the JNK/p38 MAPK signaling pathway.[5][8] In colon cancer cells (CaCo-2), it promotes oxidative stress, leading to apoptosis.[5] It has also been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[9]
-
Inhibition of Metastasis: PCA can inhibit cancer cell invasion and metastasis by down-regulating the Ras/Akt/NF-κB pathway.[4] This leads to a reduction in the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in metastasis.[4]
-
Pro-oxidant Activity: While generally known as an antioxidant, in cancer cells, PCA can act as a pro-oxidant, generating reactive oxygen species (ROS) that contribute to cell death.[5]
Experimental Protocols
A general overview of the methodologies employed in the cited studies is provided below. For detailed protocols, please refer to the specific publications.
Cell Proliferation Assay
-
Method: Cancer cells (e.g., HCT-116, AGS) are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound (2,3,4-THBA or PCA) or a vehicle control. After a specific incubation period (e.g., 48 hours), the cells are harvested and counted using a cell counter or a viability assay (e.g., MTT assay). The percentage of cell growth inhibition is calculated relative to the untreated control cells.[3]
Western Blot Analysis
-
Method: To determine the expression levels of specific proteins (e.g., p21, p27, HER2, FGF-R, p-Akt), cancer cells are treated with the test compounds. After treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane, which is subsequently incubated with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[3][4]
Apoptosis Assay (Annexin V Staining)
-
Method: Apoptosis is quantified using flow cytometry after staining with Annexin V and a viability dye (e.g., Propidium Iodide). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. The viability dye distinguishes between live, apoptotic, and necrotic cells.[5]
Cell Invasion Assay (Boyden Chamber)
-
Method: The invasive potential of cancer cells is assessed using a Boyden chamber with a Matrigel-coated membrane. Cells are seeded in the upper chamber in a serum-free medium, with a chemoattractant (e.g., serum-containing medium) in the lower chamber. The test compound is added to the upper chamber. After incubation, non-invading cells are removed from the upper surface of the membrane, and the cells that have invaded the lower surface are fixed, stained, and counted.[4]
Conclusion
Both this compound and Protocatechuic Acid show significant promise as anticancer agents. 2,3,4-THBA appears to primarily act by inducing cell cycle arrest through the upregulation of CDK inhibitors. In contrast, PCA exhibits a more diverse range of anticancer activities, including the induction of apoptosis through multiple signaling pathways and the inhibition of metastasis.
The choice between these two compounds for further drug development would depend on the specific cancer type and the desired therapeutic strategy. For instance, PCA's anti-metastatic properties might be particularly valuable for treating invasive cancers. Further in vivo studies are warranted to fully elucidate the therapeutic potential of both compounds and to establish their safety and efficacy in a preclinical setting.
References
- 1. The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 3. mail.antiox.org [mail.antiox.org]
- 4. Protocatechuic acid inhibits cancer cell metastasis involving the down-regulation of Ras/Akt/NF-κB pathway and MMP-2 production by targeting RhoB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Increased Cytotoxic Efficacy of Protocatechuic Acid in A549 Human Lung Cancer Delivered via Hydrophobically Modified-Chitosan Nanoparticles As an Anticancer Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antiox.org [antiox.org]
- 8. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective effects of protocatechuic acid against natural and chemical toxicants: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2,3,4-Trihydroxybenzoic Acid in Phenolic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and antioxidant performance of 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA) in several common phenolic assays. The data and methodologies presented herein are intended to assist researchers in accurately interpreting assay results and understanding the structure-activity relationships of this potent antioxidant compound. 2,3,4-THBA, a naturally occurring phenolic acid found in various plants, is known for its strong antioxidant properties.[1][2][3] Its unique structure, featuring three hydroxyl groups on a benzoic acid backbone, leads to significant reactivity in assays designed to measure total phenolic content and antioxidant capacity.
Data Presentation: Performance of this compound in Phenolic Assays
The following table summarizes the quantitative performance of this compound in the Folin-Ciocalteu (FC), Ferric Reducing Antioxidant Power (FRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. The data is presented as Trolox Equivalent Antioxidant Capacity (TEAC), which is a common method for normalizing the antioxidant activity of different compounds.
| Assay | Parameter | Value for this compound | Reference |
| Folin-Ciocalteu (FC) | Reducing Capacity | 13.6 (relative response) | [4] |
| FRAP | Ferric Reducing Ability | 81.1 (TEAC, µM) | [4] |
| ABTS | Radical Scavenging | -15.6 (TEAC, µM) | [4] |
| DPPH | Radical Scavenging | -21.1 (TEAC, µM) | [4] |
Note: The negative values for ABTS and DPPH assays indicate a decrease in the concentration of the radical, which is characteristic of antioxidant activity.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Folin-Ciocalteu (FC) Assay
The Folin-Ciocalteu assay measures the total reducing capacity of a sample. The reagent is a mixture of phosphomolybdate and phosphotungstate.[5][6] In the presence of reducing agents like phenolic compounds, the mixture turns blue, and the intensity of the color is proportional to the amount of reducing substance.
-
Reagents: Folin-Ciocalteu reagent, sodium carbonate solution (e.g., 7.5% w/v), gallic acid or Trolox standard, and distilled water.
-
Procedure:
-
To a test tube, add a specific volume of the sample (or standard).
-
Add a diluted solution of the Folin-Ciocalteu reagent and mix thoroughly.
-
After a short incubation period (e.g., 5 minutes), add the sodium carbonate solution to create an alkaline environment, which is necessary for the reaction.[6]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours).
-
Measure the absorbance of the resulting blue solution at a specific wavelength (typically around 760 nm) using a spectrophotometer.[6]
-
The total phenolic content is expressed as gallic acid equivalents (GAE) or another standard.
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color.[7][8]
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and an acetate (B1210297) buffer at low pH), Trolox standard.[4][8]
-
Procedure:
-
Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
Add a small volume of the sample (or standard) to the FRAP reagent.
-
Incubate the mixture for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the blue-colored solution at a wavelength of approximately 593 nm.[8]
-
The antioxidant capacity is expressed as Trolox equivalents (TEAC).
-
3. ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[9] The pre-formed radical has a blue-green color, which decolorizes in the presence of an antioxidant.[10]
-
Reagents: ABTS solution, potassium persulfate (to generate the ABTS•⁺ radical), Trolox standard.[4][9]
-
Procedure:
-
Generate the ABTS•⁺ radical by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).[11]
-
Add a certain volume of the sample (or standard) to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.[11]
-
The radical scavenging activity is calculated based on the percentage of inhibition of the ABTS•⁺ radical and is often expressed as TEAC.
-
4. DPPH Radical Scavenging Assay
The DPPH assay is based on the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The DPPH radical has a deep violet color in solution, which fades to yellow in the presence of an antioxidant.[12]
-
Reagents: DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol), Trolox standard.[4]
-
Procedure:
-
Prepare a fresh solution of DPPH in the chosen solvent.
-
Add a specific volume of the sample (or standard) to the DPPH solution.
-
Incubate the mixture in the dark for a defined period (e.g., 30 minutes).[4]
-
Measure the decrease in absorbance at a wavelength of about 517 nm.[4]
-
The percentage of DPPH radical scavenging is calculated, and the results are typically expressed as TEAC or IC₅₀ values.
-
Visualization of Reactivity
The following diagram illustrates the structural basis for the cross-reactivity of this compound in the different phenolic assays. The presence of three adjacent hydroxyl groups is a key feature that contributes to its high reactivity.
References
- 1. CAS 610-02-6: this compound | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PhytoBank: Showing this compound (PHY0066955) [phytobank.ca]
- 4. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 6. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. zen-bio.com [zen-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
A Comparative Guide to the Structure-Activity Relationship of Trihydroxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Trihydroxybenzoic acids (THBAs), a class of phenolic compounds, are widely recognized for their diverse biological activities, holding significant promise in the fields of pharmacology and therapeutics. The specific arrangement of the three hydroxyl groups on the benzoic acid core profoundly influences their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparison of the structure-activity relationships of various THBA isomers, supported by experimental data, to aid in the research and development of novel therapeutic agents.
Isomers of Trihydroxybenzoic Acid
The primary isomers of trihydroxybenzoic acid include:
-
2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA)
-
2,4,5-Trihydroxybenzoic Acid
-
2,4,6-Trihydroxybenzoic Acid (Phloroglucinol Carboxylic Acid)
-
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)
-
2,3,5-Trihydroxybenzoic Acid
-
2,3,6-Trihydroxybenzoic Acid
-
3,4,6-Trihydroxybenzoic Acid
The positioning of the hydroxyl groups is a critical determinant of the biological efficacy of these molecules.
Comparative Biological Activities
The biological activities of trihydroxybenzoic acid isomers are intrinsically linked to their chemical structures. The number and location of hydroxyl groups influence their ability to scavenge free radicals, modulate inflammatory pathways, and induce cytotoxicity in cancer cells.
Antioxidant Activity
The antioxidant capacity of THBA isomers is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. The arrangement of these hydroxyl groups affects the stability of the resulting phenoxyl radical.
Generally, vicinal hydroxyl groups (hydroxyl groups on adjacent carbon atoms), such as those in 2,3,4-THBA and gallic acid (3,4,5-THBA), enhance antioxidant activity. This is because the resulting radical can be stabilized through intramolecular hydrogen bonding and electron delocalization. Gallic acid, with its three adjacent hydroxyl groups, is often considered one of the most potent natural antioxidants.[1]
Table 1: Comparative Antioxidant Activity of Trihydroxybenzoic Acid Isomers (IC50 values)
| Isomer | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference |
| 3,4,5-THBA (Gallic Acid) | 2.42 ± 0.08 | 1.03 ± 0.25 | [2][3] |
| 2,3,4-THBA | Lower than 3,4,5-THBA in some studies | Data not consistently available | [2] |
| 2,4,6-THBA | Generally shows weaker activity | Data not consistently available | [4] |
| Other Isomers | Limited comparative data available | Limited comparative data available |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of THBA isomers are often linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX) and the nuclear factor-kappa B (NF-κB) pathway. Gallic acid is known to inhibit COX-2, a key enzyme in the inflammatory cascade.[5] The substitution pattern of the hydroxyl groups plays a crucial role in this inhibition. For instance, 2,3-dihydroxybenzoic acid has been shown to decrease the activation of the NF-κB transcription factor, which is pivotal in the inflammatory response.[3]
Table 2: Comparative Anti-inflammatory Activity of Trihydroxybenzoic Acid Isomers
| Isomer | Target/Mechanism | Reported Effect | Reference |
| 3,4,5-THBA (Gallic Acid) | COX-2 Inhibition, NF-κB Inhibition | Potent anti-inflammatory effects | [5] |
| 2,3,4-THBA | NF-κB Inhibition | Decreases activation of NF-κB | [3] |
| 2,4,6-THBA | General anti-inflammatory properties | Reported anti-inflammatory activity | |
| Other Isomers | Limited comparative data available | Limited comparative data available |
Anticancer Activity
The anticancer properties of THBA isomers are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of cell cycle-regulating proteins. The position of the hydroxyl groups appears to be a critical factor in determining their cytotoxic efficacy against various cancer cell lines.
Studies have shown that 2,3,4-THBA, 2,4,6-THBA, and 3,4,5-THBA can inhibit the growth of colon cancer cells, while other dihydroxybenzoic acid isomers are less effective, highlighting the importance of the trihydroxy substitution pattern.[6] 2,3,4-THBA has been demonstrated to induce the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27, leading to cell cycle arrest.[7] Similarly, 2,4,6-THBA has been identified as a CDK inhibitor, suggesting a direct role in halting cancer cell proliferation.[8][9][10]
Table 3: Comparative Anticancer Activity of Trihydroxybenzoic Acid Isomers (IC50 values in µM)
| Isomer | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Reference |
| 2,3,4-THBA | ~250-500 | Data not consistently available | More sensitive than HCT-116 | [11] |
| 2,4,6-THBA | Effective inhibitor | Data not consistently available | Low uptake observed | [12] |
| 3,4,5-THBA (Gallic Acid) | Effective inhibitor | Effective inhibitor | Effective inhibitor | |
| Other Isomers | Limited comparative data available | Limited comparative data available | Limited comparative data available |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Signaling Pathways and Mechanisms of Action
The biological effects of trihydroxybenzoic acid isomers are mediated through their interaction with various cellular signaling pathways.
Gallic Acid (3,4,5-THBA) and MAPK Signaling
Gallic acid is known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[13] Depending on the cellular context, gallic acid can either activate or inhibit different branches of the MAPK pathway, such as ERK, JNK, and p38, leading to its diverse biological outcomes.[13]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 7. antiox.org [antiox.org]
- 8. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibit" by Ranjini Sankaranarayanan, Chaitanya K. Valiveti et al. [uknowledge.uky.edu]
- 10. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - ProQuest [proquest.com]
- 11. mail.antiox.org [mail.antiox.org]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of 2,3,4-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of 2,3,4-Trihydroxybenzoic Acid, a phenolic compound found in various plant sources. While in vitro studies robustly demonstrate its antioxidant potential, in vivo data remains limited. This guide synthesizes the available information, including data from a structurally similar compound, to offer a broader perspective for research and development.
Executive Summary
This compound exhibits significant antioxidant activity in in vitro chemical assays, effectively scavenging free radicals. This activity is attributed to its chemical structure, particularly the presence and position of hydroxyl groups on the benzoic acid backbone. However, a comprehensive understanding of its efficacy within a biological system is still developing, with a notable gap in direct in vivo studies. This guide presents available in vitro data for this compound and, for comparative purposes, in vivo data from its structural isomer, gallic acid (3,4,5-Trihydroxybenzoic Acid), to extrapolate potential physiological effects.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the antioxidant activity of this compound and related compounds.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test System | Result | Reference Compound | Result |
| DPPH Radical Scavenging | Methanolic Solution | 87.26 ± 0.874 % inhibition at 50 µg/mL | - | - |
| ABTS Radical Scavenging | Aqueous Solution | More erratic and independent of stereochemistry | - | - |
| FRAP (Ferric Reducing Antioxidant Power) | Aqueous Solution | Moderate reducing activity | - | - |
Note: Quantitative data for direct comparison, such as IC50 values, are not consistently reported across studies for this compound.
Table 2: In Vivo Antioxidant Activity of Gallic Acid (3,4,5-Trihydroxybenzoic Acid) in Broiler Chickens
| Parameter | Tissue | Control Group | Gallic Acid (300 mg/kg) | % Change |
| Superoxide Dismutase (SOD) | Thigh Muscle | 105.3 U/mg protein | 125.8 U/mg protein | +19.5% |
| Catalase (CAT) | Thigh Muscle | 2.8 U/mg protein | 3.5 U/mg protein | +25.0% |
| Glutathione (B108866) Peroxidase (GPx) | Thigh Muscle | 3.2 U/mg protein | 4.1 U/mg protein | +28.1% |
| Malondialdehyde (MDA) | Thigh Muscle | 1.8 nmol/mg protein | 1.2 nmol/mg protein | -33.3% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [2]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
A 0.2 mM solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to determine the antioxidant capacity.
-
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of this compound are added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the absorbance of this complex is measured.
-
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
A small volume of the sample is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C.
-
The absorbance is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant like Trolox.
-
In Vivo Antioxidant Assays (Protocols based on general rodent studies)
1. Animal Model and Treatment
-
Animals: Male Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Oxidative Stress Induction (Optional): Oxidative stress can be induced by administering agents like carbon tetrachloride (CCl₄) or by inducing a disease state known to involve oxidative stress.
-
Treatment: this compound would be administered orally or via injection at various doses for a specified period. A control group receives the vehicle, and a positive control group may receive a known antioxidant like Vitamin C.
2. Tissue Preparation
-
At the end of the treatment period, animals are euthanized, and target organs (e.g., liver, kidney, brain) are harvested.
-
Tissues are homogenized in a cold buffer solution (e.g., phosphate (B84403) buffer) to prepare a tissue homogenate.
-
The homogenate is then centrifuged to obtain the supernatant, which is used for the biochemical assays.
3. Antioxidant Enzyme Assays
-
Superoxide Dismutase (SOD) Activity: SOD activity is often measured using a kit that relies on the inhibition of a reaction that produces a colored product. The degree of inhibition is proportional to the SOD activity.
-
Catalase (CAT) Activity: CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
Glutathione Peroxidase (GPx) Activity: GPx activity is measured by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
4. Lipid Peroxidation Assay (Malondialdehyde - MDA)
-
Principle: MDA is a major product of lipid peroxidation and is used as a biomarker of oxidative stress. The most common method for MDA measurement is the thiobarbituric acid reactive substances (TBARS) assay.
-
Protocol:
-
The tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated in a boiling water bath to form a pink-colored MDA-TBA adduct.
-
After cooling, the absorbance of the adduct is measured at 532 nm.
-
The concentration of MDA is calculated using a standard curve.
-
Mandatory Visualizations
Experimental Workflows
References
- 1. Effects of Dietary Gallic Acid on Growth Performance, Meat Quality, Antioxidant Capacity, and Muscle Fiber Type-Related Gene Expression in Broiler Chickens Challenged with Lipopolysaccharide [mdpi.com]
- 2. Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Hydroxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of four key hydroxybenzoic acids: salicylic (B10762653) acid, p-hydroxybenzoic acid, protocatechuic acid, and gentisic acid. The information presented is supported by experimental data from various studies, offering insights into their mechanisms of action and comparative potency.
Data Presentation: A Quantitative Overview
The following table summarizes the available quantitative data on the anti-inflammatory effects of the selected hydroxybenzoic acids. It is important to note that the experimental conditions, such as cell lines and stimuli used, may vary between studies, which can influence the absolute IC50 values. Therefore, this table should be interpreted as a comparative overview rather than a direct head-to-head comparison under identical conditions.
| Compound | Target/Assay | Cell Line | Stimulus | IC50 Value | Reference |
| Salicylic Acid | NF-κB dependent luciferase | HCT116 | - | >1000 µM (derivatives showed higher potency) | [1] |
| p-Hydroxybenzoic Acid | IL-6 Production | RAW 264.7 | LPS | Estimated IC50 of 2.0 mM for a related compound (pHPP) | [2] |
| Protocatechuic Acid | Nitric Oxide (NO) Production | RAW 264.7 | LPS + IFN-γ | ~29% inhibition at 10 µM | [3] |
| Phospholipase A2 (PLA2) | In vitro | Jellyfish Toxin | 5.15 mg/mL | Not in search results | |
| Gentisic Acid | Phospholipase A2 (PLA2) | In vitro | Jellyfish Toxin | 34.88 µg/mL | Not in search results |
| α-amylase inhibition | In vitro | - | 2.07 ± 0.3 mg/mL | [4] | |
| α-glucosidase inhibition | In vitro | - | 1.69 ± 0.027 mg/mL | [4] |
Key Anti-Inflammatory Mechanisms
Hydroxybenzoic acids exert their anti-inflammatory effects through various mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response. These include the inhibition of pro-inflammatory enzymes and transcription factors, as well as the activation of antioxidant pathways.
Several hydroxybenzoic acids have been shown to target the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[5][6][7] By inhibiting the activation of NF-κB, these compounds can effectively suppress the downstream inflammatory cascade.
Another important mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.[9] Activation of Nrf2 helps to mitigate oxidative stress, which is a key contributor to inflammation.[9] There is also significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation often leading to the suppression of NF-κB activity.[9]
Furthermore, some hydroxybenzoic acids can directly inhibit the activity of enzymes like Cyclooxygenase-2 (COX-2) , which is responsible for the production of pro-inflammatory prostaglandins.[8]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the reported findings.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the measurement of nitric oxide production, a key indicator of inflammation, in a widely used macrophage cell line.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
After incubation, replace the medium with fresh medium containing various concentrations of the test hydroxybenzoic acids.
-
After a 1-hour pre-treatment with the test compounds, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).
3. Incubation:
-
Incubate the plates for another 24 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Measurement of Nitrite (B80452):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as follows:
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Protocol 2: Measurement of TNF-α and IL-6 in Cell Culture Supernatants by ELISA
This protocol describes the quantification of the pro-inflammatory cytokines TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Plate Coating:
-
Coat the wells of a 96-well ELISA plate with a capture antibody specific for either human TNF-α or IL-6 overnight at 4°C.[1]
2. Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[1]
3. Sample and Standard Incubation:
-
Wash the plate again.
-
Add 100 µL of cell culture supernatants (collected from cells treated as described in Protocol 1) and serially diluted standards of recombinant TNF-α or IL-6 to the appropriate wells.
-
Incubate for 2 hours at room temperature.[1]
4. Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for TNF-α or IL-6 to each well and incubate for 1-2 hours at room temperature.[1]
5. Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature.
6. Substrate Development:
-
Wash the plate.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. A color change will occur.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
7. Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of hydroxybenzoic acids and a general workflow for their in vitro evaluation.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of hydroxybenzoic acids.
Caption: The NF-κB signaling pathway and a potential point of inhibition by hydroxybenzoic acids.
Caption: The Nrf2 antioxidant signaling pathway and a potential point of activation by hydroxybenzoic acids.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Para-hydroxyphenylpyruvate inhibits the pro-inflammatory stimulation of macrophage preventing LPS-mediated nitro-oxidative unbalance and immunometabolic shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Microbial-Derived Phenolic Acids and Their Conjugates against LPS-Induced Damage in Neuroblastoma Cells and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 7. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bestpublication.org [bestpublication.org]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Potential of 2,3,4-Trihydroxybenzoic Acid as a Plant Stress Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable biomarkers is critical for understanding and mitigating the impact of environmental stressors on plant health and crop productivity. While established biomarkers such as salicylic (B10762653) acid and abscisic acid are widely studied, the exploration of novel compounds offers promising avenues for a more nuanced understanding of plant stress responses. This guide provides a comparative analysis of 2,3,4-Trihydroxybenzoic Acid (THBA) as a potential biomarker for plant stress, evaluating it against well-established alternatives.
Executive Summary
This compound (THBA), a phenolic compound found in various plants, presents intriguing possibilities as a biomarker for plant stress.[1][2][3] Its structural similarity to other hydroxybenzoic acids known to be involved in plant defense signaling suggests a potential role in stress response pathways. This guide synthesizes the available, though limited, information on THBA in the context of plant stress and compares it with established biomarkers. While direct validation of THBA as a primary plant stress biomarker is an emerging area of research, this document provides a framework for its evaluation, including potential signaling pathways, comparative data with other biomarkers, and detailed experimental protocols for its analysis.
Comparison of Plant Stress Biomarkers
The following table summarizes the characteristics of THBA in comparison to other well-established plant stress biomarkers. It is important to note that data on THBA's direct role in plant stress is not as abundant as for other compounds.
| Biomarker | Chemical Class | Primary Associated Stresses | Key Advantages | Key Disadvantages |
| This compound (THBA) | Phenolic Acid (Hydroxybenzoic Acid) | Biotic and Abiotic (Putative) | Antioxidant properties.[2] Potential for novel insights into stress signaling. | Limited direct research in plant stress. Role and signaling pathway not fully elucidated. |
| Salicylic Acid (SA) | Phenolic Acid (Hydroxybenzoic Acid) | Biotic (Pathogen attack), Abiotic (Drought, Salinity, Temperature).[4][5] | Well-established role in systemic acquired resistance (SAR).[5][6] Extensive research and established detection methods. | Can be involved in crosstalk with other hormone pathways, complicating interpretation. |
| Abscisic Acid (ABA) | Phytohormone | Abiotic (Drought, Salinity).[7] | Central role in regulating stomatal closure and water stress responses.[7] | Involved in numerous developmental processes, which can confound stress-specific responses. |
| Jasmonic Acid (JA) | Phytohormone | Biotic (Herbivory, Necrotrophic pathogens) | Key regulator of defense against chewing insects and certain fungal pathogens.[5] | Can have antagonistic interactions with the salicylic acid pathway.[5] |
| Proline | Amino Acid | Abiotic (Drought, Salinity, Osmotic stress) | Accumulates to high levels under osmotic stress, acting as an osmoprotectant. | Accumulation can be a general stress response, lacking specificity to the type of stress. |
| Flavonoids | Phenylpropanoids | Abiotic (UV radiation), Biotic | Broad-spectrum antioxidant and signaling roles.[8] | Diverse class of compounds, requiring specific analytical methods for individual flavonoid identification. |
Experimental Protocols
Extraction of Phenolic Compounds (including THBA) from Plant Tissue
This protocol provides a general method for the extraction of phenolic acids from plant material. Optimization may be required depending on the plant species and tissue type.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol (B129727) (or a mixture of acetone/water or ethanol/water)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Filtration system (e.g., 0.22 µm syringe filters)
-
Rotary evaporator (optional)
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100-200 mg of the powdered tissue into a centrifuge tube.
-
Add 1.5 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 4°C for 24 hours in the dark to facilitate extraction.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the phenolic compounds.
-
For concentrated samples, the solvent can be evaporated using a rotary evaporator.
-
Filter the extract through a 0.22 µm syringe filter before analysis.
-
Store the extract at -20°C until further analysis.
Quantification of Phenolic Acids by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase acidification)
-
Standards of this compound and other relevant phenolic acids.
Procedure:
-
Prepare a standard curve using known concentrations of the THBA standard.
-
Prepare the mobile phase, typically a gradient of acidified water and acetonitrile. A common starting point is a gradient from 5% acetonitrile to 95% acetonitrile over 30-40 minutes.
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a known volume (e.g., 10-20 µL) of the filtered plant extract onto the column.
-
Run the HPLC gradient program.
-
Detect the phenolic compounds based on their retention time and UV absorbance spectrum (e.g., around 280 nm).
-
Identify and quantify THBA by comparing the retention time and peak area of the sample to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the putative signaling pathway of benzoic acid derivatives in plant stress response and a typical experimental workflow for biomarker validation.
References
- 1. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. antiox.org [antiox.org]
- 4. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 5. Advances in Roles of Salicylic Acid in Plant Tolerance Responses to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free and Conjugated Benzoic Acid in Tobacco Plants and Cell Cultures. Induced Accumulation upon Elicitation of Defense Responses and Role as Salicylic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of abscisic Acid, cytokinin, and auxin content in salt-stressed plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: GC-MS vs. LC-MS for the Analysis of 2,3,4-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phenolic compounds such as 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), a key plant metabolite and potential therapeutic agent, is crucial for research and development. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2,3,4-THBA. We will delve into the principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on available experimental data for structurally similar compounds.
Introduction to this compound and Analytical Techniques
This compound is a phenolic acid found in various plants and fruits. Its antioxidant properties and potential health benefits have garnered significant interest in the scientific community. Accurate and reliable analytical methods are essential for its quantification in various matrices, from plant extracts to biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase, followed by detection using a mass spectrometer. For non-volatile compounds like 2,3,4-THBA, a chemical derivatization step is necessary to increase their volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization.
Performance Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While direct comparative data for 2,3,4-THBA is limited, we can extrapolate from studies on similar phenolic acids to provide a meaningful comparison.
| Performance Parameter | GC-MS (with Derivatization) | LC-MS/MS | Key Considerations |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques offer excellent linearity over a defined concentration range. |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range | Can reach sub-ng/mL to low ng/mL levels | LC-MS/MS often provides lower detection and quantification limits for underivatized polar compounds. |
| Precision (%RSD) | < 15% | < 10% | LC-MS/MS generally exhibits slightly better precision for this class of compounds. |
| Accuracy/Recovery (%) | 80-110% | 85-115% | Both methods can achieve high accuracy and recovery with proper optimization. |
| Sample Preparation | Multi-step: Extraction, Derivatization | Simpler: Extraction, Filtration | GC-MS requires a mandatory and often time-consuming derivatization step.[1] |
| Analysis Time | Longer due to derivatization and longer GC run times | Generally shorter run times | LC-MS/MS offers higher sample throughput. |
| Selectivity | High | Very High (with MS/MS) | The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional selectivity. |
| Compound Amenability | Limited to volatile or derivatizable compounds | Broad range of polar and non-polar compounds | LC-MS is more versatile for analyzing a wider array of metabolites in a single run. |
Experimental Protocols
GC-MS Analysis of this compound (Following Derivatization)
This protocol is adapted from methodologies used for the GC-MS analysis of structurally similar trihydroxybenzoic acids, such as gallic acid. The core principle involves the silylation of the hydroxyl and carboxyl groups to increase the volatility of 2,3,4-THBA.
1. Sample Preparation (Extraction):
-
A suitable extraction solvent (e.g., methanol, ethyl acetate) is used to extract 2,3,4-THBA from the sample matrix.
-
The extract is then dried under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).[2]
-
Seal the reaction vial and heat at 70°C for 60 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature before injection into the GC-MS system.
3. GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
LC-MS/MS Analysis of this compound
This protocol is based on established methods for the analysis of di- and trihydroxybenzoic acids in various matrices.
1. Sample Preparation (Extraction):
-
Extract 2,3,4-THBA from the sample matrix using a suitable solvent (e.g., 80% methanol).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte. For example: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
-
MRM Transition: For this compound (precursor ion m/z 169), a characteristic product ion would be monitored (e.g., m/z 125, corresponding to the loss of CO₂).
Mandatory Visualizations
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound.
GC-MS provides high chromatographic resolution and is a robust and reliable technique. However, the mandatory derivatization step for polar analytes like 2,3,4-THBA adds complexity and time to the sample preparation process.
LC-MS/MS offers the significant advantage of analyzing 2,3,4-THBA in its native form, simplifying sample preparation and increasing sample throughput. Its high selectivity, especially in MRM mode, and often superior sensitivity make it the preferred method for many applications, particularly for complex matrices and trace-level quantification.
The ultimate choice of technique will depend on the specific requirements of the analysis, including available instrumentation, desired sensitivity, and the number of samples to be analyzed. For high-throughput and sensitive quantification of this compound, LC-MS/MS is generally the more advantageous approach.
References
Benchmarking the Enzyme Inhibitory Activity of 2,3,4-Trihydroxybenzoic Acid Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory activity of 2,3,4-Trihydroxybenzoic Acid against established inhibitors for key enzymes implicated in various physiological and pathological processes. The data presented is intended to offer a benchmark for its potential therapeutic applications.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and known inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Enzyme Target | This compound IC50 | Known Inhibitor | Known Inhibitor IC50 |
| α-Amylase | 17.30 ± 0.73 mM | Acarbose | ~750 µM |
| Xanthine (B1682287) Oxidase | Data not available. Structurally related pyrogallol (B1678534) shows an IC50 of 1.6 µM. | Allopurinol | 2.84 ± 0.41 µM |
| Tyrosinase | Data not available. Structurally related gallic acid shows an IC50 of 4500 µM. | Kojic Acid | 19.97 µM (monophenolase) |
| Carbonic Anhydrase | Data not available. Phenolic compounds are known to be inhibitors. | Acetazolamide | Varies by isoform (e.g., 985.8 nM for hCA I) |
Detailed Experimental Protocols
The following are standardized protocols for determining the enzyme inhibitory activity cited in this guide.
α-Amylase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of α-amylase, which is crucial for carbohydrate digestion.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate (B84403) buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
This compound and Acarbose solutions of varying concentrations
Procedure:
-
A reaction mixture containing the starch solution and the test inhibitor (this compound or Acarbose) at various concentrations is prepared in phosphate buffer.
-
The mixture is pre-incubated to allow for any interaction between the inhibitor and the substrate.
-
The enzymatic reaction is initiated by the addition of the α-amylase solution.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding the DNSA reagent.
-
The mixture is heated in a boiling water bath to facilitate color development.
-
After cooling, the absorbance of the resulting solution is measured spectrophotometrically at 540 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control reaction without an inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and uric acid production.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
This compound and Allopurinol solutions of varying concentrations
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
In a 96-well plate, add the phosphate buffer, the test inhibitor solution, and the xanthine oxidase enzyme solution.
-
The plate is pre-incubated at 25°C to allow for enzyme-inhibitor binding.
-
The reaction is initiated by adding the xanthine substrate solution.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
Tyrosinase Inhibition Assay
This assay determines the inhibitory effect of a compound on tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound and Kojic Acid solutions of varying concentrations
Procedure:
-
A solution containing the phosphate buffer and the test inhibitor is prepared in a 96-well plate.
-
The tyrosinase enzyme is added to the wells, and the plate is pre-incubated.
-
The reaction is initiated by adding the L-DOPA substrate.
-
The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals.
-
The percentage of inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to the control.
-
The IC50 value is calculated from the resulting data.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the inhibition of carbonic anhydrase based on its esterase activity.
Materials:
-
Human carbonic anhydrase I (hCA I)
-
p-Nitrophenyl acetate (B1210297) (pNPA) (substrate)
-
Tris-SO4 buffer (pH 7.4)
-
This compound and Acetazolamide solutions of varying concentrations
Procedure:
-
In a 96-well plate, the assay buffer, hCA I enzyme solution, and the test inhibitor are combined.
-
The plate is pre-incubated to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the pNPA substrate solution.
-
The hydrolysis of pNPA to p-nitrophenol is monitored by measuring the increase in absorbance at 400-405 nm over time.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the relevant biological pathways and the general experimental workflow for enzyme inhibition assays.
A Head-to-Head Comparison of the Antiproliferative Effects of 2,3,4-THBA and 3,4,5-THBA
A Comparative Guide for Researchers in Oncology and Drug Development
The isomers of trihydroxybenzoic acid (THBA), particularly 2,3,4-trihydroxybenzoic acid (2,3,4-THBA) and 3,4,5-trihydroxybenzoic acid (3,4,5-THBA), also known as gallic acid, have garnered attention for their potential as antiproliferative agents. As secondary metabolites found in various plants, they are of interest for their potential roles in cancer prevention and therapy.[1] This guide provides a head-to-head comparison of their antiproliferative effects, supported by experimental data, to aid researchers in discerning their respective potential as anticancer compounds.
Quantitative Comparison of Antiproliferative Activity
A direct comparison of the antiproliferative potency of 2,3,4-THBA and 3,4,5-THBA has been investigated in human colon carcinoma HCT-116 cells. The data indicates a significant difference in the concentration required to achieve complete inhibition of cell growth, highlighting the superior potency of 3,4,5-THBA in this specific cell line.
| Compound | Cell Line | Cancer Type | Effective Concentration for Complete Inhibition |
| 2,3,4-THBA | HCT-116 | Colon Carcinoma | Not specified, but dose-dependent inhibition observed up to 1000 µM |
| 3,4,5-THBA (Gallic Acid) | HCT-116 | Colon Carcinoma | 30 µM [1] |
It is noteworthy that for 2,3,4-THBA, while a specific concentration for complete inhibition of HCT-116 was not provided, dose-dependent inhibition was observed.[2] In contrast, 3,4,5-THBA demonstrated complete inhibition at a significantly lower concentration.[1]
Mechanisms of Action: A Tale of Two Isomers
The antiproliferative effects of 2,3,4-THBA and 3,4,5-THBA appear to be mediated through distinct signaling pathways, a critical consideration for their potential therapeutic applications.
This compound (2,3,4-THBA)
Experimental evidence suggests that 2,3,4-THBA exerts its antiproliferative effects by intervening in the cell cycle. Treatment of HCT-116 colon cancer cells and MDA-MB-231 breast cancer cells with 2,3,4-THBA led to a dose-dependent inhibition of cell proliferation.[2] This effect is, at least in part, attributed to the induction of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27.[1][2] Furthermore, in silico studies suggest that 2,3,4-THBA has the potential to directly bind to and inhibit the activity of several key CDKs, including CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[2]
3,4,5-Trihydroxybenzoic Acid (3,4,5-THBA) / Gallic Acid
In contrast to its 2,3,4-isomer, 3,4,5-THBA's antiproliferative mechanism does not appear to involve direct inhibition of CDKs. One study explicitly reported that no significant CDK inhibition was observed with 3,4,5-THBA.[3][4] Instead, the anticancer effects of gallic acid are more diverse and have been documented in a wider array of cancer cell lines, including those of the cervix, glioma, and colon.[5] The mechanisms attributed to 3,4,5-THBA include the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated through the modulation of major signaling pathways such as PI3K/Akt and MAPK.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of 2,3,4-THBA and 3,4,5-THBA.
Cell Culture
-
Cell Lines: HCT-116 (human colon carcinoma) and MDA-MB-231 (human breast adenocarcinoma) cells are commonly used.
-
Media: HCT-116 cells are typically cultured in McCoy's 5A medium, while MDA-MB-231 cells are grown in RPMI-1640 medium. All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (2,3,4-THBA or 3,4,5-THBA) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells are treated with the test compounds for a specified time, then washed and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p21, anti-p27, or anti-β-actin as a loading control).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the light emitted is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
In a direct comparison, 3,4,5-THBA (gallic acid) demonstrates significantly more potent antiproliferative activity against HCT-116 colon cancer cells than 2,3,4-THBA. The two isomers also exhibit distinct mechanisms of action. 2,3,4-THBA is proposed to act through the induction of CDK inhibitors p21 and p27 and direct interaction with CDKs, thereby arresting the cell cycle. In contrast, 3,4,5-THBA does not appear to inhibit CDKs directly but rather induces apoptosis and cell cycle arrest through the modulation of broader signaling pathways like PI3K/Akt and MAPK.
This comparative analysis suggests that the position of the hydroxyl groups on the benzoic acid ring is a critical determinant of both the potency and the mechanism of antiproliferative activity. These findings provide a valuable foundation for researchers and drug development professionals in selecting and further investigating these natural compounds for cancer therapy. Further studies are warranted to explore the full spectrum of their anticancer activities across a wider range of cancer cell lines and in in vivo models.
References
- 1. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 2. antiox.org [antiox.org]
- 3. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells – Oriental Journal of Chemistry [orientjchem.org]
Correlating the chemical structure of hydroxybenzoic acid isomers with their biological activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of three key isomers of hydroxybenzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. The position of the hydroxyl group on the benzoic acid backbone significantly influences their physicochemical properties and, consequently, their biological effects. Understanding these structure-activity relationships is crucial for the targeted development of new therapeutic agents.
Chemical Structures
The fundamental difference between the three isomers lies in the substitution pattern of the hydroxyl group on the benzene (B151609) ring relative to the carboxyl group.
-
2-Hydroxybenzoic Acid (Salicylic Acid): The hydroxyl group is in the ortho position.
-
3-Hydroxybenzoic Acid: The hydroxyl group is in the meta position.
-
4-Hydroxybenzoic Acid: The hydroxyl group is in the para position.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the available quantitative data for the key biological activities of the hydroxybenzoic acid isomers. It is important to note that direct comparative data from a single study for all three isomers is often limited. Therefore, the data presented is compiled from various sources, and direct comparisons should be made with caution, considering potential variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of hydroxybenzoic acids is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group, thereby scavenging free radicals.[1]
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| 2-Hydroxybenzoic Acid | Data not available in comparative studies | |
| 3-Hydroxybenzoic Acid | Data not available in comparative studies | |
| 4-Hydroxybenzoic Acid | Data not available in comparative studies | |
| Gallic Acid (for reference) | 8.9 | [2] |
Note: While specific comparative IC50 values for the three isomers in the DPPH assay were not found in the reviewed literature, structure-activity relationship studies suggest that the position of the hydroxyl group influences antioxidant potential.
Anti-inflammatory Activity
Salicylic acid is a well-known anti-inflammatory agent.[3] The anti-inflammatory properties of the other isomers are less characterized, but some studies suggest they also possess this activity, often through the modulation of key signaling pathways like NF-κB and MAPK.[2][4]
| Compound | Reported Anti-inflammatory Mechanism | Reference |
| 2-Hydroxybenzoic Acid | Inhibition of COX-2 expression, suppression of NF-κB signaling | [3] |
| 3-Hydroxybenzoic Acid | Potential modulation of inflammatory pathways | [5] |
| 4-Hydroxybenzoic Acid | Modulation of NF-κB and MAPK signaling pathways | [2] |
Antimicrobial Activity
Hydroxybenzoic acids and their derivatives have been investigated for their ability to inhibit the growth of various microorganisms. Their efficacy is influenced by factors such as the bacterial strain and the physicochemical properties of the compound.
| Compound | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | Reference |
| 2-Hydroxybenzoic Acid | Data not available in comparative studies | Data not available in comparative studies | |
| 3-Hydroxybenzoic Acid | Data not available in comparative studies | Data not available in comparative studies | |
| 4-Hydroxybenzoic Acid | >100 | >100 | [6] |
Anticancer Activity
The potential of hydroxybenzoic acid isomers to inhibit the proliferation of cancer cells is an active area of research. Their mechanisms of action may involve the induction of apoptosis and cell cycle arrest.
| Compound | IC50 against MCF-7 (Breast Cancer) Cell Line (µM) | IC50 against HCT-116 (Colon Cancer) Cell Line (µM) | Reference |
| 2-Hydroxybenzoic Acid | Data not available in comparative studies | Data not available in comparative studies | |
| 3-Hydroxybenzoic Acid | Data not available in comparative studies | Data not available in comparative studies | |
| 4-Hydroxybenzoic Acid | >1000 (low potency) | Data not available in comparative studies |
Note: The available data suggests that 4-hydroxybenzoic acid has low intrinsic estrogenic activity and proliferative effects on MCF-7 cells only at very high concentrations.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol.
-
Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: The enzyme is pre-incubated with the test compound or a control vehicle in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination and Measurement: The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified, typically using an ELISA kit.
-
Calculation: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is then determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT: The MTT reagent is added to each well and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in their understanding.
Caption: General experimental workflow for comparing biological activities.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Caption: Overview of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,4-Trihydroxybenzoic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 2,3,4-Trihydroxybenzoic acid must adhere to strict disposal protocols to ensure personal safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data sheets and chemical handling practices.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Table 1: Hazard and Safety Information for this compound
| Parameter | Information | Source(s) |
| GHS Hazard Classifications | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2] |
| Signal Word | Warning | [1] |
| Required Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection (safety goggles with side-shields), face protection, and a NIOSH-approved respirator (if dust is generated). | [1][3][4][5] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][6]
-
Containerization:
-
Waste Collection:
-
For spills, sweep up the solid material, taking care to avoid dust formation, and place it into the designated hazardous waste container.[3][5] Moisten the material slightly to prevent dusting if appropriate.[7]
-
Use spark-proof tools and avoid sources of ignition during cleanup.[4]
-
Collect any contaminated materials (e.g., paper towels, gloves) and place them in the hazardous waste container.
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed professional waste disposal service.
-
All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.
-
Emergency Procedures
In the event of accidental exposure or a large spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
-
Spill: Evacuate personnel from the immediate area. Prevent the spill from entering drains.[3] Wearing appropriate PPE, contain and clean up the spill as described in the waste collection section.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. ICSC 1174 - GALLIC ACID [inchem.org]
Essential Safety and Operational Guide for 2,3,4-Trihydroxybenzoic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of 2,3,4-Trihydroxybenzoic Acid (CAS No. 610-02-6). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks of exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is associated with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2A/2) : Causes serious eye irritation.[1][2][3][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][4][5][6]
Signal Word: Warning[1][2][5][6]
Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Type | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles/Face Shield | Must be worn to protect against dust particles and potential splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][7] |
| Hands | Chemical-Resistant Gloves | Wear compatible gloves (e.g., nitrile rubber) to prevent skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][6][8] |
| Body | Protective Clothing / Lab Coat | A lab coat or other protective suit is required to protect against skin contact. Ensure clothing is clean and removed before leaving the work area.[1][3] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator (such as a dust mask type N95) is necessary when working with the powder form, especially where dust may be generated or ventilation is inadequate.[3][4][6][9] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area.[2][4] Use a chemical fume hood or other local exhaust ventilation where dust can be generated.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and operational before beginning work.
-
Avoid Dust Formation: Plan procedures to minimize the formation of dust and aerosols.
2. Handling the Chemical:
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling is complete.[7]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
3. Storage:
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][3][4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Emergency and First-Aid Protocols
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][2][4] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill and Disposal Plan
1. Spill Clean-up:
-
Minor Spill (Solid): For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] Clean the spill area with a damp cloth.
-
Personal Precautions: Wear appropriate PPE as outlined above during spill clean-up.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7][9][10]
2. Disposal:
-
Chemical Waste: Dispose of this compound and its container at a licensed and approved waste disposal facility.[1][2][4] Disposal must be in accordance with all local, regional, and national regulations.
-
Contaminated Materials: Any PPE or other materials contaminated during handling or spill clean-up should be placed in a sealed container and disposed of as hazardous waste.
Procedural Workflow for Handling this compound
References
- 1. Page loading... [wap.guidechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 610-02-6 [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
